Sarglaroids F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C38H44O12 |
|---|---|
Molecular Weight |
692.7 g/mol |
IUPAC Name |
[(1R,2R,8R,9S,10S,12R,13S,14R,15R,17S,19R,20S,21R,23Z)-5-(acetyloxymethyl)-9,15,21-trihydroxy-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C38H44O12/c1-8-14(2)32(43)49-13-37(46)22-10-21(22)35(5)23(37)11-20-18(12-48-16(4)39)34(45)50-38(20)27-24(15(3)33(44)47-7)29(41)31(42)36(6)19-9-17(19)25(26(27)36)28(40)30(35)38/h8,17,19,21-23,27-28,30-31,40,42,46H,9-13H2,1-7H3/b14-8+,24-15-/t17-,19+,21+,22-,23+,27-,28-,30-,31-,35-,36-,37-,38+/m0/s1 |
InChI Key |
MBHBGSJWPJCPCJ-RAKJYXNUSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3[C@H](C6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)O)COC(=O)C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3C(C6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)O)COC(=O)C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Salidroside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a prominent bioactive phenylpropanoid glycoside, is a key constituent isolated primarily from the roots of Rhodiola rosea L. and other species of the Rhodiola genus.[1] It has garnered significant attention within the scientific community for its wide spectrum of pharmacological activities, including neuroprotective, anti-inflammatory, anti-apoptotic, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for the study of Salidroside. Additionally, it delves into a key signaling pathway modulated by this compound, offering insights for researchers in drug discovery and development.
Chemical Structure and Identification
Salidroside is structurally characterized as the β-D-glucopyranoside of tyrosol.[3] The glucose moiety is linked to the primary alcohol group of tyrosol, a phenylethanoid.
Molecular Formula: C₁₄H₂₀O₇[1][4]
IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol[5]
CAS Number: 10338-51-9[1][4][6]
SMILES: C1=CC(=CC=C1CCO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[5]
InChI: InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1[5]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for Salidroside is presented in the table below, providing a valuable resource for experimental design and analysis.
| Property | Value | Reference(s) |
| Molecular Weight | 300.3 g/mol | [1][4] |
| Melting Point | 159-160 °C | [7] |
| Solubility | DMSO: 60 mg/mL (199.8 mM) Water: 60 mg/mL (199.8 mM) Ethanol: 4 mg/mL (13.32 mM) PBS (pH 7.2): 10 mg/mL | [2][8] |
| Optical Rotation | [α]D²⁰ = -30.6° (c=1, MeOH) | |
| ¹H NMR (CD₃OD, 400 MHz) | δ 7.05 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 4.33 (d, J=7.6 Hz, 1H), 3.99-3.92 (m, 1H), 3.87 (dd, J=12.0, 2.0 Hz, 1H), 3.72-3.65 (m, 2H), 3.38-3.20 (m, 4H), 2.84 (t, J=7.0 Hz, 2H) | [9] |
| ¹³C NMR (CD₃OD, 100 MHz) | δ 156.9, 131.0, 130.4, 116.2, 104.5, 78.0, 77.8, 75.2, 71.7, 71.5, 62.7, 36.6 | [10] |
| Mass Spectrometry | LC-MS/MS (Negative Ion Mode): Precursor ion [M-H]⁻ at m/z 299.0, producing fragment ions at m/z 118.8 and 179.0. | [11] |
Experimental Protocols
Synthesis of Salidroside
A common method for the chemical synthesis of Salidroside involves the glycosylation of tyrosol. The following protocol is adapted from a patented method:
-
Protection of Tyrosol: The phenolic hydroxyl group of tyrosol is first protected with an acyl group (e.g., benzoyl chloride) in the presence of a base like triethylamine in a suitable solvent such as ethyl acetate. The protected tyrosol is then purified.[10]
-
Glycosylation Reaction: The protected tyrosol (glycosylation acceptor) is reacted with a glycosylation donor such as penta-O-acetyl-β-D-glucopyranose in the presence of a Lewis acid catalyst (e.g., anhydrous ZnCl₂) in a dry, non-polar solvent like toluene. The reaction is typically carried out at an elevated temperature (e.g., 95°C) for a set period (e.g., 1.5 hours).[10]
-
Work-up and Purification of the Intermediate: After the reaction, the mixture is filtered and washed with saturated sodium bicarbonate and brine solutions. The organic layer is dried and concentrated to yield the acetylated Salidroside derivative. This intermediate can be purified by recrystallization.[10]
-
Deprotection: The acyl and acetyl protecting groups are removed by treatment with a base, such as potassium carbonate in methanol, under alkaline conditions.[10]
-
Final Purification: The final product, Salidroside, is purified through recrystallization or column chromatography to yield a high-purity compound.[10]
Isolation of Salidroside from Rhodiola rosea
The extraction and isolation of Salidroside from its natural source generally involves the following steps:
-
Plant Material Preparation: Dried and powdered roots of Rhodiola rosea are used as the starting material.[12]
-
Extraction: The powdered material is extracted with a suitable solvent. Ethanol or methanol are commonly used due to their efficiency in extracting Salidroside. Methods such as maceration, soxhlet extraction, or ultrasound-assisted extraction can be employed.[12]
-
Filtration and Concentration: The crude extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a concentrated extract.
-
Purification: The concentrated extract is subjected to further purification using chromatographic techniques. This often involves column chromatography on silica gel or other stationary phases, with a gradient elution system of solvents like chloroform and methanol to separate Salidroside from other constituents.
High-Performance Liquid Chromatography (HPLC) Analysis of Salidroside
HPLC is a standard method for the quantitative analysis of Salidroside. A typical protocol is as follows:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[13]
-
Mobile Phase: A mixture of methanol and water is commonly used. For instance, an isocratic elution with methanol-water (20:80, v/v) can be effective.[13]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is performed at a wavelength of 223 nm or 275 nm.[13]
-
Quantification: A calibration curve is generated using standard solutions of pure Salidroside at different concentrations to quantify the amount of Salidroside in a sample.
Signaling Pathway Modulation
Salidroside has been shown to exert its biological effects by modulating various signaling pathways. One of the key pathways it influences is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, survival, and apoptosis. In the context of cancer cells, Salidroside has been demonstrated to inhibit this pathway.
Caption: Inhibitory effect of Salidroside on the PI3K/Akt/mTOR signaling pathway.
In several studies, Salidroside treatment has been shown to decrease the phosphorylation levels of key proteins in this pathway, including PI3K, Akt, and mTOR.[3][14] This inhibition leads to downstream effects such as the induction of apoptosis and the suppression of cell proliferation in cancer cells.[3][14] The ability of Salidroside to modulate this fundamental cellular pathway underscores its potential as a therapeutic agent in oncology and other diseases where this pathway is dysregulated.
Conclusion
Salidroside stands out as a natural compound with a well-defined chemical structure and a diverse range of biological activities. This guide provides essential technical information for researchers and professionals engaged in the study of Salidroside, from its fundamental chemical properties to its complex interactions with cellular signaling pathways. The detailed experimental protocols and compiled data serve as a practical resource to facilitate further research and development of Salidroside-based therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of autophagy by salidroside through the AMPK-mTOR pathway protects vascular endothelial cells from oxidative stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Salidroside | 10338-51-9 [chemicalbook.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102304157A - Salidroside chemical synthesis method for industrialization - Google Patents [patents.google.com]
- 11. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The process of extracting salidroside from Rhodiola rosea root extract. [greenskybio.com]
- 13. researchgate.net [researchgate.net]
- 14. spandidos-publications.com [spandidos-publications.com]
Salidroside: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Salidroside, a phenylethanoid glycoside, is a prominent bioactive compound primarily derived from plants of the Rhodiola genus. Initially identified in 1968, it has since been the subject of extensive research due to its diverse pharmacological activities. This document provides a detailed technical overview of the discovery of salidroside, its natural distribution, and the experimental methodologies for its isolation and quantification. Furthermore, it elucidates the molecular signaling pathways through which salidroside exerts its biological effects, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Discovery and Initial Characterization
Salidroside was first isolated from the roots of Rhodiola rosea and was initially named rhodioloside. A pilot study conducted by Aksenova et al. in 1968 on healthy volunteers demonstrated that a small dose of salidroside could enhance attention in cognitive tests, marking the beginning of scientific interest in its therapeutic potential.[1]
Natural Sources and Quantitative Analysis
Salidroside is predominantly found in various species of the Rhodiola genus, with its concentration varying significantly depending on the species, the part of the plant, geographical location, and harvesting time.[1][2] The rhizomes and roots are generally the most concentrated sources of this compound.[2]
Quantitative Data on Salidroside Content
The following tables summarize the quantitative data on salidroside content in different Rhodiola species and plant parts, compiled from various analytical studies.
Table 1: Salidroside Content in Various Rhodiola Species
| Rhodiola Species | Salidroside Content (mg/g of dry weight) | Reference(s) |
| R. algida | 31.3 | [1][2] |
| R. sacra | 6.34 - 15.95 | |
| R. crenulata | 3.8 - 15.6 | [1] |
| R. rosea | 1.3 - 11.1 | [3] |
| R. juparensis | 6.4 | [1][2] |
| R. kirilowii | 0.28 - 2.68 | |
| R. coccinea | - | |
| R. quadrifida | - | |
| R. sinuate | 0.2 |
Table 2: Salidroside Content in Different Parts of Rhodiola crenulata
| Plant Part | Salidroside Content (mg/g) | Reference(s) |
| Petal | 35.00 | [1][2] |
| Root | 18.89 | [1][2] |
| Stem | 1.59 | [1][2] |
Experimental Protocols
The extraction, purification, and quantification of salidroside are critical steps for research and development. A variety of methods have been developed and optimized for these purposes.
Extraction Protocols
4.1.1 Solvent Extraction
This is a conventional and widely used method for extracting salidroside.
-
Objective: To extract salidroside from dried Rhodiola plant material.
-
Materials:
-
Dried and powdered Rhodiola root or rhizome.
-
80% ethanol.
-
Reflux apparatus or shaker.
-
Filter paper.
-
Rotary evaporator.
-
-
Methodology:
-
Weigh a specific amount of powdered Rhodiola material.
-
Add a defined volume of 80% ethanol (e.g., a 1:6 solid-to-liquid ratio).[4]
-
Extract the mixture for a specified duration (e.g., 2 hours) using a reflux apparatus or a shaker at a controlled temperature.[4]
-
Repeat the extraction process twice more with fresh solvent.[4]
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude salidroside extract.
-
4.1.2 Microwave-Assisted Extraction (MAE)
MAE is a more rapid and efficient extraction method compared to conventional solvent extraction.
-
Objective: To rapidly extract salidroside from Rhodiola material using microwave energy.
-
Materials:
-
Dried and finely pulverized Rhodiola crenulata roots.
-
60% aqueous ethanol.
-
Microwave extraction system.
-
-
Methodology:
-
Place a precise amount of powdered Rhodiola material (e.g., 2g) into the extraction vessel.[5]
-
Add 100 mL of 60% aqueous ethanol.[5]
-
Set the extraction temperature to 90°C and the extraction time to 20 minutes in the microwave system.[2][5]
-
After extraction, cool the mixture and filter to separate the extract.
-
The resulting extract can then be used for purification and analysis.
-
Purification Protocol: Flash Column Chromatography
Flash column chromatography is a common technique for purifying salidroside from crude extracts.
-
Objective: To purify salidroside from a crude extract using silica gel chromatography.
-
Materials:
-
Crude salidroside extract.
-
Silica gel (200-300 mesh).
-
Glass chromatography column.
-
Solvent system (e.g., chloroform and methanol).
-
Fraction collector.
-
-
Methodology:
-
Prepare a slurry of silica gel in the initial, less polar eluting solvent.
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of the initial solvent and load it onto the top of the silica gel bed.
-
Begin elution with a solvent of low polarity (e.g., 100% chloroform) to remove non-polar impurities.[6]
-
Gradually increase the polarity of the eluting solvent by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner (e.g., a mixture of chloroform and methanol at a 4:1 ratio).[6]
-
Collect fractions of the eluate using a fraction collector.
-
Analyze the collected fractions for the presence and purity of salidroside using a suitable analytical method like HPLC.
-
Combine the pure fractions and evaporate the solvent to obtain purified salidroside.
-
Quantification Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the precise quantification of salidroside.
-
Objective: To determine the concentration of salidroside in an extract.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[7]
-
-
Mobile Phase:
-
A mixture of methanol and water (e.g., 20:80 v/v).[7]
-
-
Methodology:
-
Prepare a standard stock solution of pure salidroside of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Set the detection wavelength to 223 nm.[7]
-
Inject the calibration standards and the sample extract into the HPLC system.
-
Record the peak areas of salidroside in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of salidroside in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Salidroside exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms and a typical experimental workflow for salidroside analysis.
Experimental Workflow for Salidroside Analysis
Caption: Experimental workflow for the extraction, purification, and analysis of salidroside.
Salidroside Regulation of the NF-κB Signaling Pathway
Salidroside has been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can suppress the activation of TLR4 (Toll-like receptor 4), which in turn prevents the phosphorylation and degradation of IκBα (inhibitor of kappa B alpha). This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
Caption: Salidroside's inhibitory effect on the TLR4/NF-κB signaling pathway.
Salidroside Modulation of the JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often aberrantly activated in various cancers. Salidroside has been demonstrated to inhibit the phosphorylation of both JAK2 and STAT3, thereby preventing the dimerization and nuclear translocation of STAT3.[8][9] This leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.[8]
Caption: Salidroside's inhibition of the JAK2/STAT3 signaling pathway.
Salidroside Activation of the AMPK/SIRT1 Signaling Pathway
Salidroside can activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway, which plays a crucial role in cellular energy homeostasis and stress resistance. Activation of this pathway by salidroside can lead to various beneficial effects, including improved mitochondrial function and reduced oxidative stress.[10][11]
Caption: Salidroside's activation of the AMPK/SIRT1 signaling pathway.
Conclusion
Salidroside stands out as a natural compound with significant therapeutic promise. This guide has provided a comprehensive technical overview of its discovery, natural abundance, and the methodologies for its study. The elucidation of its interactions with key signaling pathways, such as NF-κB, JAK2/STAT3, and AMPK/SIRT1, offers a solid foundation for further research into its mechanisms of action and the development of novel therapeutic strategies. The presented data and protocols are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Study on the extraction process for salidroside and p-tyrosol in Rhodiola crenulata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effect of salidroside on colon cancer through inhibiting JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salidroside reduces renal cell carcinoma proliferation by inhibiting JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salidroside alleviates oxidative stress in dry eye disease by activating autophagy through AMPK-Sirt1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isolating Nature's Adaptogen: A Technical Guide to the Purification of Salidroside from Rhodiola rosea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a potent phenylpropanoid glycoside derived from the hardy perennial plant Rhodiola rosea, stands as a compound of significant interest within the pharmaceutical and nutraceutical industries. Renowned for its adaptogenic properties, salidroside exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and cardioprotective effects.[1][2][3][4] The growing demand for high-purity salidroside necessitates robust and efficient methods for its isolation and purification. This technical guide provides a comprehensive overview of the core methodologies employed in the extraction and purification of salidroside from Rhodiola rosea, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this endeavor.
Extraction of Salidroside: A Comparative Overview
The initial and critical step in obtaining salidroside is its extraction from the rhizomes of Rhodiola rosea. Various techniques have been developed, each with its own set of advantages and limitations. The choice of method often depends on factors such as desired yield, purity, cost-effectiveness, and environmental impact.
Conventional and Advanced Extraction Techniques
A range of methods from traditional solvent-based extractions to more modern, technologically advanced approaches are utilized for salidroside isolation. These include:
-
Solvent Extraction: A fundamental and widely used method due to its simplicity and low cost.[1]
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to faster extraction times and often higher yields.[1]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency.[1]
-
Supercritical CO2 Extraction: A green technology that uses supercritical carbon dioxide as the solvent, often in combination with a modifier like methanol, to extract the target compound.[1][5][6][7]
Quantitative Comparison of Extraction Methods
The efficiency of different extraction methods can be evaluated based on the yield of salidroside obtained. The following table summarizes quantitative data from various studies, providing a comparative perspective.
| Extraction Method | Solvent/Modifier | Temperature (°C) | Pressure (bar) | Duration | Salidroside Yield/Content | Reference |
| Water Extraction | Water | Boiling | - | 3 x 2 h | 1.0339% | [1] |
| Alcohol Extraction | 80% Ethanol | - | - | - | 5.72% | [1] |
| Optimized Ethanol Extraction | 25% Ethanol | 50 | - | 3-5 min | 0.80 ± 0.02% | [8][9] |
| Flash Extraction | - | - | - | 40 s | 3.83 ± 0.12% | [1] |
| Supercritical CO2 Extraction | Methanol (80%) | 70 | 295.49 | - | 16.17 mg/g | [6] |
| Supercritical CO2 Extraction | Methanol (88%) | 65 | 316 | 90 min | 2.05 g/kg (for lotaustralin) | [5] |
| Ethanolic Maceration (70%) | 70% Ethanol | - | - | - | 145.94 mg/100g | [10] |
| Accelerated Solvent Extraction (ASE) | 85% Methanol | - | - | - | 185.14 mg/100g | [10] |
Purification Strategies for High-Purity Salidroside
Following extraction, the crude extract contains a mixture of compounds, including salidroside, rosavins, and other phenolics. Therefore, a purification step is essential to isolate salidroside to the desired level of purity.
Chromatographic and Crystallization Techniques
The most common and effective methods for salidroside purification are:
-
Macroporous Resin Adsorption Chromatography: A widely used technique for the separation and purification of natural products. It offers high adsorption capacity and can be regenerated for repeated use.[11][12][13]
-
Crystallization: A method used to obtain highly pure crystalline salidroside from a concentrated solution.[11][14]
Quantitative Outcomes of Purification Processes
The success of a purification protocol is measured by the final purity and the overall recovery of the target compound.
| Purification Method | Resin Type | Elution Solvent | Purity Achieved | Overall Recovery | Reference |
| Two-step Adsorption Chromatography | HPD-200 | - | 92.21% | 48.82% | [11][12] |
| Crystallization (from 92.21% product) | - | - | 99.00% | - | [11][12] |
| Macroporous Resin (from extract) | AB-8, D-101, HZ-816 | 60-80% Ethanol | - | - | [15] |
Experimental Protocols
This section provides detailed methodologies for key extraction and purification experiments.
Protocol 1: Optimized Solvent Extraction of Salidroside
This protocol is based on the optimization study for antioxidant activity.[8][9]
-
Material Preparation: Dry Rhodiola rosea rhizomes are pulverized to a fine powder.
-
Extraction:
-
Mix the powdered rhizomes with 25% ethanol at a solvent-to-solid ratio of 15:1 (v/w).
-
Maintain the extraction temperature at 50°C.
-
Continuously stir the mixture for a duration of 3-5 minutes.
-
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude extract.
Protocol 2: Two-Step Macroporous Resin Chromatography for Salidroside Purification
This protocol describes a method to achieve high-purity salidroside.[11][12]
-
Resin Preparation: Pre-treat HPD-200 macroporous resin by soaking in ethanol and then washing with deionized water until neutral.
-
Column Packing: Pack a glass column with the prepared HPD-200 resin.
-
Adsorption (Step 1):
-
Dissolve the crude Rhodiola rosea extract in deionized water.
-
Load the solution onto the prepared column at a specified flow rate.
-
Wash the column with deionized water to remove impurities.
-
-
Desorption (Step 1):
-
Elute the adsorbed compounds with an appropriate concentration of ethanol.
-
Collect the eluate containing salidroside.
-
-
Adsorption (Step 2):
-
Dilute the eluate from the first step and load it onto a second HPD-200 column.
-
-
Desorption (Step 2):
-
Elute the column with a gradient of ethanol to obtain a fraction enriched in salidroside.
-
-
Concentration and Drying: Concentrate the enriched fraction under vacuum and dry to yield a product with a salidroside content of approximately 92.21%.[11][12]
Protocol 3: Crystallization of Salidroside
This protocol is for obtaining highly pure salidroside crystals.[11][12]
-
Dissolution: Dissolve the 92.21% pure salidroside product in a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water).
-
Cooling: Slowly cool the saturated solution to induce crystallization.
-
Isolation: Collect the formed lamellar crystals by filtration.
-
Drying: Dry the crystals under vacuum to obtain salidroside with a purity of 99.00%.[11][12]
Visualization of Workflows and Pathways
Diagrams illustrating the experimental workflows and the biosynthetic pathway of salidroside provide a clear visual representation of the processes.
Caption: General experimental workflow for the isolation and purification of Salidroside.
Caption: Biosynthetic pathway of Salidroside in Rhodiola rosea.[2][16]
Analytical Methods for Quantification
Accurate quantification of salidroside is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the determination of salidroside.
HPLC Method Parameters
A typical reversed-phase HPLC method for salidroside analysis involves:
-
Column: C18 column (e.g., Nova-Pak C18, Spherisorb C18).[17][18]
-
Mobile Phase: A mixture of methanol and water, or acetonitrile and water.[17][18][19]
-
Detection: UV detection at approximately 223-225 nm or 245 nm.[17][18]
-
Quantification: Based on a standard curve generated from a salidroside reference standard.
More sensitive and specific methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also employed, particularly for pharmacokinetic studies.[19][20]
Conclusion
The isolation and purification of salidroside from Rhodiola rosea is a multi-step process that has been significantly optimized through various extraction and purification techniques. While traditional solvent extraction remains a viable option, advanced methods like supercritical CO2 extraction offer higher efficiency and environmental benefits. Macroporous resin chromatography has proven to be a robust and scalable method for purification, capable of yielding high-purity salidroside, which can be further refined through crystallization. The selection of the most appropriate methodology will depend on the specific research or production goals, balancing factors such as yield, purity, cost, and scalability. This guide provides the foundational knowledge and detailed protocols to empower researchers and professionals in the effective isolation of this valuable natural compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Salidroside - Wikipedia [en.wikipedia.org]
- 3. Pharmacological effects of salidroside on central nervous system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Preparative purification of salidroside from Rhodiola rosea by two-step adsorption chromatography on resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN103288895A - Preparation method for extracting salidroside from Rhodiola rosea - Google Patents [patents.google.com]
- 14. The process of extracting salidroside from Rhodiola rosea root extract. [greenskybio.com]
- 15. CN104173416A - Method for extracting salidroside from rhodiola rosea - Google Patents [patents.google.com]
- 16. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. Quantitative determination of salidroside in rat plasma by on-line solid-phase extraction integrated with high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathways of Salidroside in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract: Salidroside, a phenylethanoid glycoside primarily found in plants of the Rhodiola genus, has garnered significant scientific interest for its diverse pharmacological activities, including adaptogenic, anti-fatigue, and neuroprotective properties.[1][2] The increasing demand for salidroside has spurred research into its biosynthesis, aiming to secure a sustainable supply through metabolic engineering and synthetic biology approaches. This document provides a comprehensive technical overview of the elucidated biosynthetic pathways of salidroside in plants, focusing on the enzymatic steps from the precursor L-tyrosine to the final product. It includes quantitative data on metabolite accumulation, detailed experimental methodologies, and visual representations of the biochemical routes.
Core Biosynthesis Pathways of Salidroside
The biosynthesis of salidroside originates from the aromatic amino acid L-tyrosine. Research has identified two primary pathways for the conversion of tyrosine to the key intermediate, tyrosol, which is subsequently glycosylated to form salidroside.
The Tyrosine Decarboxylase (TyDC) Dependent Pathway
An earlier proposed pathway involves a three-step enzymatic conversion of tyrosine to tyrosol.[3] This pathway is initiated by the decarboxylation of tyrosine.
-
Decarboxylation: Tyrosine is converted to tyramine by the enzyme Tyrosine Decarboxylase (TyDC) .[4][5] This enzyme plays a crucial regulatory role at the entry point of the pathway.[3]
-
Oxidative Deamination: Tyramine is then converted to 4-hydroxyphenylacetaldehyde (4-HPAA) through the action of a tyramine oxidase (TYO) or a similar primary-amine oxidase.[6][3]
-
Reduction: The intermediate 4-HPAA is subsequently reduced to tyrosol by an aryl-alcohol dehydrogenase (ADH) or a specific 4-hydroxyphenylacetaldehyde reductase (4HPAR) .[6][3]
References
- 1. Salidroside - Wikipedia [en.wikipedia.org]
- 2. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase | PLOS One [journals.plos.org]
- 4. Engineering Salidroside Biosynthetic Pathway in Hairy Root Cultures of Rhodiola crenulata Based on Metabolic Characterization of Tyrosine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A tyrosine decarboxylase catalyzes the initial reaction of the salidroside biosynthesis pathway in Rhodiola sachalinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Total Synthesis of Salidroside: A Comprehensive Technical Guide
An in-depth exploration of the chemical, enzymatic, and biosynthetic methodologies for the production of Salidroside, a phenylethanoid glycoside of significant therapeutic interest. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of synthetic strategies, experimental protocols, and comparative data to inform research and development efforts.
Introduction
Salidroside, a primary active constituent of Rhodiola rosea, has garnered substantial attention for its diverse pharmacological activities, including neuroprotective, cardioprotective, anti-fatigue, and anti-depressant effects. The increasing demand for high-purity salidroside for clinical and research purposes has spurred the development of various synthetic approaches to overcome the limitations of natural extraction, which is often hampered by low yields and resource scarcity. This document provides a comprehensive technical overview of the principal methodologies for the total synthesis of salidroside, encompassing traditional chemical synthesis, enzymatic catalysis, and modern biosynthetic routes using engineered microorganisms.
Chemical Synthesis Methodologies
The chemical synthesis of salidroside primarily involves the glycosylation of a tyrosol derivative with a protected glucose moiety. The key challenge lies in achieving stereoselective glycosylation to obtain the desired β-anomer. Two classical methods, the Koenigs-Knorr and Helferich reactions, have been widely employed and modified for this purpose.
Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a cornerstone of carbohydrate chemistry and has been extensively applied to the synthesis of salidroside.[1] This method typically involves the reaction of a glycosyl halide donor, such as acetobromoglucose, with an alcohol acceptor, in this case, a protected tyrosol derivative, in the presence of a promoter, commonly a silver or mercury salt.[1] The use of a participating protecting group, such as an acetyl group, at the C-2 position of the glucose donor directs the stereochemical outcome towards the desired 1,2-trans-glycoside (β-anomer) through anchimeric assistance.[1]
A general workflow for the Koenigs-Knorr synthesis of salidroside is depicted below:
Figure 1: General workflow for the Koenigs-Knorr synthesis of salidroside.
A synthesis of salidroside with a reported total yield of 56.49% and purity exceeding 99.5% involves the glycosylation of 4-hydroxyphenethyl alcohol with a protected glucose derivative, followed by deprotection under basic conditions.[2] While the specific detailed protocol from a primary research article is not available in the provided search results, a general procedure based on the principles of the Koenigs-Knorr reaction can be outlined. In a typical procedure, tyrosol is first protected, for instance, by benzylation of the phenolic hydroxyl group. The protected tyrosol is then reacted with acetobromoglucose in an aprotic solvent in the presence of a silver salt promoter, such as silver carbonate. The reaction mixture is stirred at room temperature until the starting materials are consumed. The resulting protected salidroside is then isolated and subjected to deprotection, which involves the removal of the acetyl groups from the glucose moiety (e.g., using sodium methoxide in methanol, known as the Zemplén deacetylation) and the protecting group from the tyrosol moiety (e.g., by catalytic hydrogenation to remove a benzyl group).
Lewis Acid-Catalyzed Glycosylation
Modifications to the classical glycosylation methods often involve the use of Lewis acids as catalysts, which can offer advantages in terms of cost and environmental impact compared to heavy metal promoters. For instance, a method utilizing a Lewis acid and a magnesium halide as a catalyst for the reaction between fully acetylated glucose and 4-benzoxyphenyl ethanol has been reported to achieve an overall yield of 63%.[3] This approach is noted for its simple process and cost-effectiveness, making it suitable for larger-scale production.[3]
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to chemical methods for salidroside production. This approach utilizes glycosyltransferases, enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule.
Glycosyltransferases in Salidroside Synthesis
UDP-glycosyltransferases (UGTs) are key enzymes in the biosynthesis of salidroside in Rhodiola species.[4] Several UGTs have been identified and characterized for their ability to catalyze the glycosylation of tyrosol to form salidroside. For example, UGT72B14 from Rhodiola sachalinensis has been shown to have a high level of activity for salidroside production. The enzymatic reaction involves the transfer of glucose from uridine diphosphate glucose (UDPG) to the hydroxyl group of tyrosol.
A simplified representation of the enzymatic synthesis is as follows:
Figure 2: Enzymatic synthesis of salidroside catalyzed by a UDP-glycosyltransferase.
Biosynthesis in Engineered Microorganisms
Metabolic engineering of microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, has emerged as a promising and sustainable platform for the de novo production of salidroside from simple carbon sources like glucose.
Biosynthesis in Saccharomyces cerevisiae
Saccharomyces cerevisiae (yeast) has been successfully engineered to produce high titers of salidroside. The general strategy involves introducing and optimizing a biosynthetic pathway that converts a central metabolite into salidroside. This typically includes the overexpression of genes involved in the synthesis of the precursor L-tyrosine, the conversion of L-tyrosine to tyrosol, and the final glycosylation of tyrosol to salidroside.
A multi-modular engineering strategy in S. cerevisiae has been reported to achieve a salidroside titer of 26.55 g/L in a 5-liter bioreactor, which is the highest reported titer to date.[5] This strategy involved:
-
Module 1: Alleviation of feedback inhibition in the aromatic amino acid pathway.
-
Module 2: Rewiring of the precursor pathway to enhance the supply of erythrose-4-phosphate and phosphoenolpyruvate.
-
Module 3: Adjustment of the shikimate pathway and L-tyrosine branch .
-
Module 4: Deletion of competing pathways .
-
Module 5: Optimization of tyrosol glycosylation by expressing a suitable UDP-glycosyltransferase.[5]
The biosynthetic pathway in engineered yeast can be visualized as follows:
Figure 3: Simplified biosynthetic pathway for salidroside production in engineered S. cerevisiae.
For high-titer production of salidroside, a fed-batch fermentation strategy is typically employed. The following is a representative protocol based on published methods:[5]
-
Seed Culture Preparation: A single colony of the engineered S. cerevisiae strain is inoculated into a seed medium (e.g., YPD medium) and incubated at 30°C with shaking until the optical density at 600 nm (OD600) reaches a specified value.
-
Bioreactor Inoculation: The seed culture is used to inoculate a bioreactor containing a defined fermentation medium.
-
Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 30°C) and pH. The dissolved oxygen level is maintained by adjusting the agitation speed and aeration rate.
-
Feeding Strategy: A concentrated glucose solution is fed into the bioreactor to maintain a low glucose concentration, which helps to avoid the Crabtree effect and maximize product yield.
-
Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD600) and the concentrations of glucose, ethanol, and salidroside using techniques like HPLC.
Biosynthesis in Escherichia coli
E. coli has also been engineered for the de novo synthesis of salidroside. The strategies are similar to those used in yeast, involving the introduction of heterologous genes to establish a pathway from a central metabolite to salidroside. For example, the introduction of genes for converting L-tyrosine to tyrosol and a subsequent glycosyltransferase has enabled salidroside production in E. coli.[6]
Purification of Salidroside from Fermentation Broth
The recovery and purification of salidroside from the fermentation broth is a critical downstream process. A common method involves the use of macroporous adsorbent resins.
A typical purification protocol involves the following steps:[7][8]
-
Pre-treatment of Fermentation Broth: The fermentation broth is centrifuged to remove the microbial cells, and the supernatant is collected.
-
Adsorption: The supernatant is loaded onto a column packed with a suitable macroporous resin (e.g., SP825).
-
Washing: The resin is washed with water to remove unbound impurities.
-
Elution: The adsorbed salidroside is eluted from the resin using an ethanol-water mixture with a specific ethanol concentration.
-
Concentration and Drying: The eluate containing salidroside is concentrated under reduced pressure and then dried to obtain the final product.
Quantitative Data Summary
The following tables summarize the quantitative data from various salidroside synthesis methodologies.
Table 1: Chemical Synthesis of Salidroside
| Method | Starting Materials | Catalyst/Promoter | Overall Yield (%) | Purity (%) | Reference |
| Glycosylation/Deprotection | 4-hydroxyphenethyl alcohol, protected glucose | Basic conditions | 56.49 | >99.5 | [2] |
| Lewis Acid-Catalyzed | Fully acetylated glucose, 4-benzoxyphenyl ethanol | Lewis acid, Magnesium halide | 63 | Not reported | [3] |
| Koenigs-Knorr | Tyrosol, Acetobromoglucose | Not specified | 20 | Not reported | [3] |
Table 2: Biosynthesis of Salidroside in Engineered Microorganisms
| Microorganism | Key Engineered Features | Fermentation Mode | Titer (g/L) | Reference |
| Saccharomyces cerevisiae | Multi-modular engineering | Fed-batch | 26.55 | [5] |
| Saccharomyces cerevisiae | Overexpression of AAS and UGTs | Fed-batch | 0.732 | [9][10] |
| Escherichia coli | Expression of ARO10, ADHs, and UGT73B6 | Shake flask | 0.0569 | [6][11] |
Conclusion
The total synthesis of salidroside has evolved significantly, with methodologies spanning chemical, enzymatic, and biosynthetic approaches. While chemical synthesis offers established routes, the yields can be variable, and the processes may involve harsh reagents. Enzymatic synthesis provides a highly selective and green alternative. Biosynthesis in engineered microorganisms, particularly S. cerevisiae, has demonstrated remarkable potential for high-titer, sustainable, and scalable production of salidroside. The choice of the optimal synthesis strategy will depend on factors such as the desired scale of production, purity requirements, cost considerations, and environmental impact. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and professionals working towards the efficient and sustainable production of this therapeutically important natural product.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. separation-of-salidroside-from-the-fermentation-broth-of-engineered-escherichia-coli-using-macroporous-adsorbent-resins - Ask this paper | Bohrium [bohrium.com]
- 8. Method for extracting rhodioside in purification fermentation liquid by using macroporous absorbent resin - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Engineering of Saccharomyces cerevisiae for High-Level Production of Salidroside from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Production of salidroside in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of Salidroside
An In-depth Technical Guide to the Physical and Chemical Properties of Salidroside
Introduction
Salidroside, a potent phenylpropanoid glycoside, is a primary active constituent isolated from various species of the Rhodiola genus, particularly Rhodiola rosea.[1][2][3] Also known as rhodioloside, it is the glucoside of tyrosol.[2] This compound has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, antioxidant, anti-inflammatory, and neuroprotective effects.[2][3][4] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for its analysis, and a review of its key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Salidroside is a white, crystalline solid.[5][6] Its fundamental properties are crucial for its extraction, purification, formulation, and mechanism of action studies.
General and Chemical Properties
The chemical identity of Salidroside is well-established, with a defined molecular structure and weight.
| Property | Value | Reference |
| IUPAC Name | (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | [7] |
| Synonyms | Rhodioloside, 2-(4-Hydroxyphenyl)ethyl β-D-glucopyranoside, p-Hydroxyphenethyl glucopyranoside | [6][7][8] |
| CAS Number | 10338-51-9 | [5][6][8][9] |
| Molecular Formula | C₁₄H₂₀O₇ | [5][6][8][9] |
| Molecular Weight | 300.30 g/mol | [5][7][8][10] |
Physical and Physicochemical Properties
These properties are essential for handling, storage, and formulation development.
| Property | Value | Reference |
| Appearance | White fine powder / Crystalline solid | [5][6] |
| Melting Point | 158 - 165 °C | [5] |
| Optical Rotation | [α]D²⁰ = -26 ± 1° (c = 0.5 in H₂O) | [5] |
| Purity (Typical) | ≥97% (HPLC) | [6][8] |
| Storage | 2 - 8 °C (Short-term), -20°C (Long-term) | [5][6] |
Solubility Data
Solubility is a critical parameter for both in vitro and in vivo experimental design.
| Solvent | Solubility | Reference |
| DMSO | ~20 mg/mL | [6][8] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][8] |
| Ethanol | ~3 - 4 mg/mL | [6][8][10] |
| Water | 60 mg/mL | [10] |
| PBS (pH 7.2) | ~10 mg/mL | [6][8] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and quantification of Salidroside.
| Technique | Key Data Points | Reference |
| ¹³C NMR | Instrument: Varian XL-100. Data available in public databases. | [7] |
| ¹H NMR | Characteristic signals in the aromatic region at δ 7.16 ppm. | [11] |
| LC-MS/MS | Precursor Ion [M-H]⁻: m/z 299.0; Fragment Ions: m/z 118.8, 179.0 | [12] |
| UV-Vis | Detection commonly performed at 221 nm or 225 nm. | [13][14] |
| FT-NIR | Spectra in the range of 4000 to 10000 cm⁻¹ used for quantitative analysis. | [15][16][17] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
Protocol for Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and quantity of Salidroside in extracts and final products.
-
Objective: To quantify Salidroside in a given sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Nova-Pak C18 or equivalent reversed-phase column.[14]
-
Mobile Phase: Isocratic mixture of 6.5% methanol in water.[14] For gradient elution, a system of water and acetonitrile can be used, with the acetonitrile concentration increasing from 2.5% to 100% over 14 minutes.[13]
-
Flow Rate: 0.6 mL/min.[13]
-
Column Temperature: 75°C.[13]
-
Injection Volume: 2-10 µL.[13]
-
Procedure:
-
Standard Preparation: Prepare a stock solution of Salidroside reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 5-700 µg/mL).[18]
-
Sample Preparation: Dissolve the extract or sample in the mobile phase, filter through a 0.45 µm filter, and place in an autosampler vial.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the Salidroside peak by comparing its retention time with the standard. Calculate the concentration in the sample using the linear regression equation derived from the calibration curve.[18]
-
Protocol for Quantification in Biological Matrices by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying Salidroside and its metabolites in complex biological samples like plasma or tissue.[12][19]
-
Objective: To determine the concentration of Salidroside in rat plasma.
-
Instrumentation: A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source coupled to an LC system.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Procedure:
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add an internal standard (e.g., paracetamol) and 300 µL of methanol to precipitate proteins.[19]
-
Vortex the mixture and centrifuge at high speed (e.g., 12,000 rpm for 10 min).
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.[19]
-
Analysis: Inject the prepared sample into the LC-MS/MS system and acquire data using the specified MRM transitions.
-
Quantification: Calculate the concentration based on the peak area ratio of Salidroside to the internal standard against a calibration curve prepared in the same biological matrix.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflows
The analysis of Salidroside often involves a multi-step process from extraction to quantification. The following diagram illustrates a supercritical fluid extraction (SFE) and analysis workflow, a modern and efficient method for natural product analysis.[20][21]
Caption: Supercritical fluid workflow for Salidroside extraction and analysis.
Biological Signaling Pathways
Salidroside exerts its therapeutic effects by modulating various intracellular signaling pathways. Its anti-inflammatory and antioxidant activities are particularly well-documented.
AMPK/NF-κB/NLRP3 Signaling Pathway
Salidroside has been shown to ameliorate endothelial inflammation and oxidative stress, in part by activating the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the pro-inflammatory NF-κB and NLRP3 inflammasome pathways.[22]
Caption: Salidroside inhibits inflammation via the AMPK/NF-κB/NLRP3 pathway.
Nrf2 and JAK2/STAT3 Signaling Pathways
Salidroside also provides protection against hypoxia-induced hepatic injury by activating the antioxidant Nrf2 pathway while simultaneously inhibiting the pro-inflammatory JAK2/STAT3 signaling cascade.[1][23]
Caption: Salidroside's dual action on Nrf2 and JAK2/STAT3 pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Salidroside - Wikipedia [en.wikipedia.org]
- 3. Salidroside | 10338-51-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Salidroside | C14H20O7 | CID 159278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Salidroside CAS#: 10338-51-9 [m.chemicalbook.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Salidroside and p-Tyrosol in the Traditional Tibetan Medicine Rhodiola crenulata by Fourier Transform Near-Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jstage.jst.go.jp [jstage.jst.go.jp]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. mdpi.com [mdpi.com]
- 19. An LC-MS/MS method for the determination of salidroside and its metabolite p-tyrosol in rat liver tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 21. A supercritical fluid workflow for the quality assessment of herbal drugs and commercial preparations from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Salidroside ameliorates endothelial inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway in AGEs-induced HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Salidroside (CAS No. 10338-51-9): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salidroside, a phenylpropanoid glycoside with the CAS number 10338-51-9, is a prominent bioactive compound isolated from Rhodiola species. It has garnered significant scientific interest due to its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-diabetic effects. This technical guide provides an in-depth overview of Salidroside, focusing on its physicochemical properties, pharmacokinetics, and mechanisms of action. Detailed experimental protocols for its analysis and evaluation, along with visualizations of key signaling pathways, are presented to facilitate further research and drug development endeavors.
Physicochemical Properties
Salidroside is a white, crystalline solid.[1] Its fundamental properties are summarized in the table below, providing essential information for its handling, formulation, and analysis.
| Property | Value | References |
| CAS Number | 10338-51-9 | [1][2][3][][5] |
| Molecular Formula | C₁₄H₂₀O₇ | [2][3][] |
| Molecular Weight | 300.30 g/mol | [2][3][] |
| Melting Point | 159-160 °C | [3][] |
| Boiling Point | 549.5 ± 50.0 °C (Predicted) | [2][] |
| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [] |
| Appearance | White fine powder/solid | [1][3] |
| Solubility | ||
| DMSO | ≥30 mg/mL | |
| Water | Soluble | |
| Methanol | Soluble (Slightly) | [] |
| Pyridine | Soluble (Slightly) | [] |
Pharmacokinetics
Understanding the pharmacokinetic profile of Salidroside is crucial for designing in vivo studies and for its potential clinical applications. Salidroside is generally characterized by rapid absorption and elimination.[6] Its bioavailability can vary depending on the administration route and dose.[6]
| Species | Route | Dose | Cmax | Tmax | AUC (0-t) | Absolute Bioavailability | References |
| Rat | Oral | 4.44 mg/kg | - | ~0.5 h | - | 32.1% - 98% | [6] |
| Rat | Oral | 15 g/kg (extract) | 3,386 ± 2,138 ng/mL | 0.56 ± 0.21 h | 16,146 ± 6,558 ng·h/mL | - | [7] |
| Rat | i.v. | 7.5 mg/kg | - | - | 300.48 ± 36.73 µg·min/L | - | [8] |
| Rat | i.v. | 15 mg/kg | - | - | 514.51 ± 134.99 µg·min/L | - | [8] |
| Rat | i.v. | 30 mg/kg | - | - | 1036.64 ± 101.67 µg·min/L | - | [8] |
| Rat | i.g. | 100 mg/kg | - | - | - | 23.80% (urinary excretion) | [9] |
| Dog | i.v. | 75 mg/kg | 96.16 ± 8.59 µg/mL | - | 180.3 ± 30.6 µg·h/mL | - | [10] |
Biological Activities and Mechanisms of Action
Salidroside exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate key cellular signaling pathways.
Neuroprotection
Salidroside has demonstrated significant neuroprotective effects in various in vitro and in vivo models of neurological disorders.[11] In SH-SY5Y human neuroblastoma cells, pretreatment with Salidroside (25-100 µM) for 24 hours concentration-dependently prevented the decrease in cell viability induced by MPP+ (500 µM).[] It also protects these cells from beta-amyloid-induced oxidative stress and apoptosis.[12] In animal models of cerebral ischemia/reperfusion, dosages of 20-80 mg/kg have been shown to ameliorate neurobehavioral impairment.[13]
Anti-Inflammatory Activity
Salidroside exerts potent anti-inflammatory effects by targeting key inflammatory pathways. In mouse models, doses of 83 µM/kg and 166 µM/kg have been shown to have anti-inflammatory effects.[14]
Antioxidant Activity
The antioxidant properties of Salidroside are central to many of its therapeutic effects. It can directly scavenge free radicals and enhance the expression of endogenous antioxidant enzymes.
Key Signaling Pathways
Salidroside is a known activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15][16] Activation of AMPK by Salidroside contributes to its beneficial effects on metabolism and cell survival.[15] Salidroside treatment (0.1, 1, 10 µM) can increase the cellular AMP/ATP ratio, which is a primary mechanism for AMPK activation.[15]
Salidroside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical defense mechanism against oxidative stress.[17][18] Upon activation by Salidroside, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[17][19]
Salidroside has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, a key regulator of inflammation.[20] It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[20]
Experimental Protocols
Quantification of Salidroside in Biological Samples by HPLC
This protocol outlines a general method for the quantification of Salidroside in plasma or serum using High-Performance Liquid Chromatography (HPLC) with UV detection.
4.1.1. Materials and Reagents
-
Salidroside reference standard
-
Internal Standard (IS), e.g., caffeine[21]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Glacial acetic acid
-
Perchloric acid
-
Biological plasma/serum samples
4.1.2. Sample Preparation [21]
-
To 0.5 mL of serum, add an appropriate amount of internal standard solution.
-
Add perchloric acid to precipitate proteins.
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Inject a 10 µL aliquot into the HPLC system.
4.1.3. HPLC Conditions [21]
-
Column: C18 column (e.g., SHIMADZU C18)
-
Mobile Phase: Acetonitrile:Water:Triethylamine:Glacial Acetic Acid (10:90:0.011:0.016, v/v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 277 nm
-
Column Temperature: 50 °C
4.1.4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of Salidroside to the internal standard against the concentration of the Salidroside standards.
-
Determine the concentration of Salidroside in the samples from the calibration curve.
Western Blot Analysis of Salidroside-Induced Protein Phosphorylation
This protocol provides a general framework for assessing the effect of Salidroside on the phosphorylation of key signaling proteins, such as AMPK.
4.2.1. Materials and Reagents
-
Cell culture medium and supplements
-
Salidroside
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2.2. Procedure
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with various concentrations of Salidroside for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Experimental Workflow for Assessing Neuroprotective Effects of Salidroside
Conclusion
Salidroside (CAS No. 10338-51-9) is a multifaceted natural compound with significant therapeutic potential, particularly in the realms of neuroprotection, anti-inflammation, and metabolic regulation. Its well-characterized physicochemical properties and growing body of pharmacokinetic data provide a solid foundation for its development as a therapeutic agent. The elucidation of its mechanisms of action, centered around the modulation of key signaling pathways such as AMPK, Nrf2, and NF-κB, offers clear targets for further investigation and drug design. The experimental protocols and workflows presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating standardized and robust investigations into the promising pharmacological activities of Salidroside. Further preclinical and clinical studies are warranted to fully translate the therapeutic potential of this remarkable compound into clinical practice.
References
- 1. Salidroside, 250 mg, CAS No. 10338-51-9 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 2. biosynth.com [biosynth.com]
- 3. Salidroside(P) | CAS 10338-51-9 | LGC Standards [lgcstandards.com]
- 5. Salidroside, 250 mg, CAS No. 10338-51-9 | Natural Products | Biochemicals - Product Expansion | Campaign | Carl ROTH - Netherlands [carlroth.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. The Metabolism of Salidroside to Its Aglycone p-Tyrosol in Rats following the Administration of Salidroside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an HPLC method for the determination of salidroside in beagle dog plasma after administration of salidroside injection: application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of salidroside against beta-amyloid-induced oxidative stress in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Salidroside Improves Antibiotic-Induced Gut Microbiota Disturbance and Low Levels of Short-Chain Fatty Acids in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on the Biological Activity of Salidroside: A Technical Guide
Introduction
Salidroside, a phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, has emerged as a compound of significant interest in biomedical research. Possessing a broad spectrum of pharmacological properties, salidroside has been investigated for its potential therapeutic applications in a variety of diseases. This technical guide provides a comprehensive overview of the foundational research on the biological activities of salidroside, with a focus on its anti-cancer, neuroprotective, anti-inflammatory, and anti-aging effects. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways.
Anti-Cancer Activity
Salidroside exhibits potent anti-proliferative properties in various cancer cell lines by inducing apoptosis and autophagy.[1][2] Its anti-tumor mechanisms involve the modulation of several key signaling pathways, leading to cell cycle arrest and inhibition of cancer cell growth, migration, and invasion.[3][4][5]
Quantitative Data on Anti-Cancer Effects
| Cancer Type | Cell Line | Effect | Concentration/Dose | Key Findings | Reference |
| Colorectal Cancer | HT29 | Inhibition of proliferation | Dose-dependent | Induces apoptosis and autophagy. | [1] |
| Colorectal Cancer | HT29 | Inhibition of PI3K, Akt, and mTOR phosphorylation | 0.5, 1, and 2 mM for 48h | Suppresses the PI3K/Akt/mTOR signaling pathway. | [2] |
| Breast Cancer | MCF-7 | Inhibition of proliferation, colony formation, migration, and invasion | Various concentrations | Induces apoptosis and G0/G1 cell cycle arrest. | [3] |
| Gastric Cancer | AGS | Inhibition of growth | Concentration-dependent | Induces apoptosis and protective autophagy via the PI3K/Akt/mTOR pathway. | [6] |
| Gastric Cancer | BGC-823 | Inhibition of proliferation | Dose-dependent | Promotes apoptosis and autophagy via the MAPK signaling pathway. | [7] |
| Ovarian Cancer | CAOV3, SKOV3 | Reduced viability, clone formation, migration, and invasion | Not specified | Inhibits glycolysis via the STAT3/c-Myc pathway. | [8] |
| Melanoma | B16F10 | Inhibition of melanin synthesis and growth | Not specified | Inhibits the PI3K/Akt/mTOR pathway. | [9] |
Experimental Protocols
Cell Proliferation Assay (MTT Assay) [2]
-
Seed human colorectal cancer HT29 cells in 96-well plates.
-
Treat the cells with various concentrations of salidroside (e.g., 0.5, 1, and 2 mM) for a specified duration (e.g., 48 hours).
-
Add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.
Western Blot Analysis for Signaling Pathway Proteins [2]
-
Treat cancer cells (e.g., HT29) with salidroside at desired concentrations and time points.
-
Lyse the cells to extract total proteins.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with non-fat milk or BSA.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry analysis.
Signaling Pathways in Anti-Cancer Activity
Caption: Salidroside's anti-cancer signaling pathways.
Neuroprotective Activity
Salidroside demonstrates significant neuroprotective effects against various neurological insults, including cerebral ischemic injury and neurodegenerative diseases.[10][11] Its mechanisms of action involve alleviating calcium overload, reducing oxidative stress, and inhibiting apoptosis.[10]
Quantitative Data on Neuroprotective Effects
| Model | Measurement | Treatment | Result | Reference |
| Permanent middle cerebral artery occlusion (pMCAO) in rats | Neurological deficit score | SHPL-49 (Salidroside derivative) | Reduced neurological deficit | [10] |
| pMCAO in rats | Cerebral infarct volume | SHPL-49 | Alleviated cerebral infarct volume | [10] |
| Oxygen and glucose deprivation (OGD) in PC-12 cells | Reactive oxygen species (ROS) production | SHPL-49 | Significantly reduced ROS production | [10] |
| OGD in PC-12 cells | Superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) levels | SHPL-49 | Increased levels of antioxidant enzymes | [10] |
| Aβ1-42-induced Alzheimer's disease mice | Neuronal ferroptosis | Salidroside | Alleviated neuronal ferroptosis | [12] |
Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (pMCAO) Model [10]
-
Anesthetize rats (e.g., with chloral hydrate).
-
Expose the common carotid artery, external carotid artery, and internal carotid artery.
-
Insert a nylon monofilament into the internal carotid artery to occlude the middle cerebral artery.
-
Confirm the occlusion and suture the incision.
-
Administer salidroside or its derivatives at specified doses and time points post-occlusion.
-
Evaluate neurological deficits and infarct volume at the end of the experiment.
Measurement of Reactive Oxygen Species (ROS) [10]
-
Culture cells (e.g., PC-12) and induce injury (e.g., oxygen-glucose deprivation).
-
Treat cells with salidroside.
-
Load the cells with a fluorescent ROS probe (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer to quantify intracellular ROS levels.
Signaling Pathways in Neuroprotection
References
- 1. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. phcog.com [phcog.com]
- 8. Salidroside exerts anti-tumor effects in ovarian cancer by inhibiting STAT3/c-Myc pathway-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salidroside inhibits melanin synthesis and melanoma growth via mTOR and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Multi-pathway neuroprotective effects of a novel salidroside derivative SHPL-49 against acute cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
early in vitro studies of Salidroside effects
An In-Depth Technical Guide to Early In Vitro Studies of Salidroside's Effects
Introduction
Salidroside, a phenylpropanoid glycoside, is a major bioactive compound isolated from the medicinal plant Rhodiola rosea.[1] For centuries, Rhodiola rosea has been utilized in traditional medicine for its adaptogenic properties, helping the body resist physical and psychological stress.[2] Modern scientific inquiry has focused on its principal components, with salidroside emerging as a compound with significant therapeutic potential. Early in vitro research has been instrumental in elucidating the molecular mechanisms underlying its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[3][4][5] This technical guide provides a comprehensive overview of these foundational in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways for researchers, scientists, and drug development professionals.
Anti-inflammatory and Antioxidant Effects
A substantial body of early in vitro research has established salidroside's potent anti-inflammatory and antioxidant capabilities. These studies demonstrate its ability to modulate key signaling pathways, reduce pro-inflammatory markers, and combat oxidative stress across various cell types.
Modulation of Inflammatory Pathways
Salidroside has been shown to exert anti-inflammatory effects by targeting critical signaling cascades. In human umbilical vein endothelial cells (HUVECs) induced with advanced glycation end products (AGEs), salidroside significantly decreased the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6.[6] This effect is partly mediated through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the NF-κB and NLRP3 inflammasome signaling pathways.[6] Similarly, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, salidroside reduced TNF-α production through a peroxisome proliferator-activated receptor-gamma (PPARγ)-dependent mechanism, while also inhibiting the activation of p65 and p38.[3] Further studies in macrophages demonstrated that salidroside mechanistically suppresses LPS-induced nitric oxide (NO) production and down-regulates the expression of iNOS, NF-κB, and pIκB.[7]
Attenuation of Oxidative Stress
Salidroside is a formidable antioxidant. It effectively scavenges reactive oxygen species (ROS) and enhances the cellular antioxidant defense system.[8] In AGEs-induced HUVECs, salidroside inhibited intracellular ROS generation while increasing the activity of superoxide dismutase (SOD) and the levels of catalase (CAT) and glutathione peroxidase (GSH-Px).[6] In a model of myocardial fibrosis using H9c2 cardiomyocytes, salidroside mitigated angiotensin II-induced increases in oxidative stress markers.[9] Its antioxidant action also extends to protecting pancreatic β-cells, where it suppresses ROS production and restores mitochondrial membrane potential under diabetic stimuli by reducing NOX2 expression.[8] This is achieved by activating the Nrf2 signaling pathway, a central regulator of intracellular redox homeostasis.[4]
Quantitative Data: Anti-inflammatory and Antioxidant Effects
| Cell Line | Inducing Agent | Salidroside Concentration | Measured Effect | Result | Reference |
| HUVECs | AGEs | Not specified | Pro-inflammatory Cytokines | Significant decrease in TNF-α, IL-1β, IL-6 | [6] |
| HUVECs | AGEs | Not specified | Oxidative Stress Markers | Decreased ROS and MDA; Increased SOD, CAT, GSH-Px | [6] |
| RAW 264.7 | LPS | Not specified | TNF-α Protein Level | Significant reduction | [3] |
| H9c2 cells | Angiotensin II | 150 µM | Oxidative Stress Markers | Mitigated increases in COL I, α-SMA, and ROS | [9] |
| Min6 cells | High Glucose / H₂O₂ | Not specified | ROS Production | Effective suppression | [8] |
Experimental Protocols
1.4.1 Endothelial Inflammation and Oxidative Stress Model (HUVECs)
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in appropriate media.
-
Induction: An in vitro model of vascular endothelial dysfunction is established by treating HUVECs with advanced glycation end products (AGEs).
-
Treatment: Cells are co-treated with various concentrations of salidroside.
-
Cytokine Measurement: Levels of TNF-α, IL-1β, and IL-6 in the cell supernatant are quantified using ELISA kits.
-
Oxidative Stress Analysis: Intracellular ROS is measured using a DCFH-DA probe. Levels of SOD, CAT, GSH-Px, and malondialdehyde (MDA) are determined using specific assay kits.[6]
-
Western Blot: Protein expression levels of phosphorylated AMPK, NF-ĸB p65, and NLRP3 are analyzed to determine signaling pathway involvement.[6]
1.4.2 Macrophage Inflammation Model (RAW 264.7)
-
Cell Culture: RAW 264.7 macrophage cells are cultured.
-
Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).
-
Treatment: Cells are co-treated with salidroside.
-
Protein Analysis: TNF-α protein levels in the supernatant are measured by ELISA. The expression of PPARγ, p65, and p38 is analyzed by Western blot, with β-actin used as a loading control.[3]
Signaling Pathway Diagrams
Caption: Salidroside activates AMPK to inhibit NF-κB and the NLRP3 inflammasome.[6]
Caption: Salidroside's antioxidant mechanism via Nrf2 and AMPK pathways.[4][8]
Anti-Cancer Effects
Early in vitro studies have highlighted salidroside's potential as an anti-cancer agent, demonstrating its ability to inhibit proliferation, induce apoptosis, and block invasion in various cancer cell lines.
Inhibition of Cell Proliferation and Viability
Salidroside has been shown to inhibit the growth of lung, bladder, colon, breast, and osteosarcoma cancer cells.[2][10] In A549 human lung cancer cells and MCF-7 human breast cancer cells, salidroside significantly reduced cell proliferation and viability in a dose-dependent manner.[11][12] This anti-proliferative activity is often linked to its ability to induce cell cycle arrest. Specifically, salidroside treatment caused a significant increase in the percentage of cells in the G0/G1 phase in both A549 and MCF-7 cell lines.[11][12]
Induction of Apoptosis and Autophagy
A key mechanism for salidroside's anti-cancer effect is the induction of programmed cell death. In human osteosarcoma cells (MG63 and U2OS), the decrease in cell viability induced by salidroside was associated with apoptosis.[10] Studies in human colorectal cancer cells have shown that salidroside induces both apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR pathway.[2] In A549 cells, apoptosis was confirmed via Annexin V/PI double-staining.[11]
Suppression of Metastasis
Beyond inhibiting growth, salidroside also impedes the metastatic potential of cancer cells. It was found to inhibit tumor invasion and epithelial-mesenchymal transition (EMT) in A549 cells.[11] In MCF-7 cells, salidroside treatment effectively inhibited both cell migration and invasion.[1][12] The underlying mechanisms involve the downregulation of key signaling pathways, including the MAPK pathway in breast cancer and the JAK2/STAT3 pathway in osteosarcoma.[10][12]
Quantitative Data: Anti-Cancer Effects
| Cell Line | Salidroside Concentration | Effect | Result | Reference |
| A549 (Lung) | 10 and 20 µg/ml | Cell Cycle Arrest | Significant increase in G0/G1 phase cell population | [11] |
| MCF-7 (Breast) | Various | Cell Proliferation | Significant inhibition | [1][12] |
| MCF-7 (Breast) | Various | Cell Cycle Arrest | Induced arrest at G0/G1 phase | [1][12] |
| MG63, U2OS (Osteosarcoma) | Various | Cell Viability | Time- and concentration-dependent inhibition | [10] |
| Colorectal Cancer Cells | Not specified | Apoptosis/Autophagy | Induction via PI3K/Akt/mTOR inhibition | [2] |
Experimental Protocols
2.5.1 Cell Viability and Proliferation Assay (MTT)
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7) are seeded in 96-well plates.
-
Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of salidroside for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for formazan crystal formation by viable cells.
-
Data Acquisition: The formazan product is dissolved with a solvent (e.g., DMSO), and the absorbance is read using a microplate reader to determine cell viability.[10]
2.5.2 Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation: Cells are treated with salidroside, harvested, and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing Propidium Iodide (PI) and RNase.
-
Analysis: The DNA content of the cells is analyzed by a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[11]
2.5.3 Invasion Assay (Boyden Chamber)
-
Chamber Preparation: Matrigel-coated transwell inserts (Boyden chambers) are used.
-
Cell Seeding: Salidroside-treated cells are seeded in the upper chamber in serum-free media.
-
Chemoattractant: The lower chamber is filled with media containing a chemoattractant like fetal bovine serum.
-
Incubation: The chamber is incubated to allow cells to invade through the Matrigel and membrane.
-
Quantification: Non-invading cells are removed from the upper surface, and invaded cells on the lower surface are fixed, stained, and counted under a microscope.[11]
Signaling Pathway Diagrams
Caption: Salidroside inhibits the PI3K/Akt/mTOR pathway in cancer cells.[2]
Caption: A general experimental workflow for in vitro salidroside studies.
Neuroprotective Effects
Salidroside demonstrates significant neuroprotective properties in vitro, shielding neuronal cells from various insults, including oxidative stress and excitotoxicity, and promoting neurogenesis.
Protection Against Neuronal Cell Death
Early studies using the rat pheochromocytoma (PC12) cell line, a common model for neuronal cells, showed that salidroside has protective effects.[13] In a model simulating ischemic brain injury, pretreatment with salidroside significantly attenuated the decrease in cell viability induced by hypoglycemia and serum limitation.[14] This protection is attributed, at least in part, to the modulation of apoptosis-related gene expression and the inhibition of caspase-3 activation.[14] Furthermore, salidroside helps restore mitochondrial membrane potential and inhibit intracellular ROS production in stressed neuronal cells.[14]
Promotion of Neurogenesis
Salidroside also shows potential in promoting the generation of new neurons. In in vitro studies using neural stem cells (NSCs) from the hippocampus, salidroside protected against streptozotocin (STZ)-induced cell death, which is used to model Alzheimer's disease.[15] The mechanism involves scavenging intracellular ROS, thereby suppressing STZ-induced oxidative stress and improving NSC proliferation and differentiation.[15] Other research suggests salidroside may promote the proliferation of neuroblasts and reactive astrocytes following ischemic injury through the regulation of the Notch signaling pathway.[16]
Quantitative Data: Neuroprotective Effects
| Cell Line | Insult | Salidroside Concentration | Measured Effect | Result | Reference |
| PC12 | Hypoglycemia & Serum Limitation | 80, 160, 320 µg/ml | Cell Viability | Dose-dependent attenuation of cell death | [14] |
| Hippocampal NSCs | Streptozotocin (STZ) | Not specified | Intracellular ROS | Significant decrease compared to STZ group | [15] |
| Hippocampal NSCs | Streptozotocin (STZ) | Not specified | Cell Death & Proliferation | Reduced death and increased proliferation | [15] |
Experimental Protocols
3.4.1 In Vitro Ischemia Model (PC12 Cells)
-
Cell Culture: PC12 cells are cultured in standard conditions.
-
Pretreatment: Cells are pretreated with salidroside at various concentrations (e.g., 80, 160, 320 μg/ml) for a specified duration.[14]
-
Induction of Injury: The culture medium is replaced with a glucose-free medium without serum to induce cell injury mimicking ischemia.
-
Cell Viability Assessment: After the injury period (e.g., 24 hours), cell viability is assessed using the MTT assay.[14]
-
Apoptosis Analysis: Activation of caspase-3 is measured via Western blot or specific activity assays.
3.4.2 Neural Stem Cell (NSC) Culture and Differentiation
-
NSC Isolation: NSCs are isolated from the hippocampus of neonatal rats.
-
Induction of Oxidative Stress: NSCs are exposed to streptozotocin (STZ) to induce oxidative stress and cell damage.
-
Treatment: Cells are pre-incubated with salidroside before STZ exposure.
-
ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Proliferation & Differentiation Assays: Cell proliferation is assessed (e.g., BrdU incorporation), and differentiation into neurons and glia is analyzed by immunocytochemistry for specific markers.[15]
Conclusion
The early in vitro studies summarized in this guide provide a robust foundation for understanding the multifaceted pharmacological effects of salidroside. The consistent findings across various cell lines and experimental models highlight its significant potential as an anti-inflammatory, antioxidant, anti-cancer, and neuroprotective agent. The detailed protocols and pathway diagrams presented herein offer valuable resources for researchers aiming to build upon this foundational work. Future investigations, including more complex co-culture models and subsequent in vivo studies, are essential to further validate these promising in vitro results and pave the way for potential clinical applications.
References
- 1. Salidroside inhibits the growth of human breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]
- 3. The Abilities of Salidroside on Ameliorating Inflammation, Skewing the Imbalanced Nucleotide Oligomerization Domain-Like Receptor Family Pyrin Domain Containing 3/Autophagy, and Maintaining Intestinal Barrier Are Profitable in Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Effects of Salidroside in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway [frontiersin.org]
- 9. Exploring the anti‑oxidative mechanisms of Rhodiola rosea in ameliorating myocardial fibrosis through network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salidroside suppresses the growth and invasion of human osteosarcoma cell lines MG63 and U2OS in vitro by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect of salidroside on A549 lung cancer cells through inhibition of oxidative stress and phospho-p38 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. ovid.com [ovid.com]
- 14. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. The effect of salidroside in promoting endogenous neural regeneration after cerebral ischemia/reperfusion involves notch signaling pathway and neurotrophic factors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of Salidroside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Salidroside (C14H20O7) is a potent phenylpropanoid glycoside derived from the roots of Rhodiola rosea, a plant with a long history in traditional medicine.[1][2] With its broad spectrum of pharmacological properties, including neuroprotective, anti-inflammatory, and antioxidant effects, salidroside is a compound of significant interest for therapeutic development.[1][2] A critical step in this development is the thorough characterization of its toxicological profile. This technical guide provides a consolidated overview of the preliminary safety data for salidroside, focusing on in vivo and in vitro toxicity studies.
In Vivo Toxicity Studies
Recent studies on a sustainably produced, bioengineered, nature-identical salidroside have provided key data on its safety profile in animal models. These studies, conducted in compliance with Good Laboratory Practice (GLP) and OECD guidelines, indicate a very low level of toxicity.[3][4]
Acute Oral Toxicity
An acute oral toxicity study utilizing the up-and-down procedure was conducted to determine the potential for toxicity following a single high dose. No mortalities, gross signs of toxicity, or abnormal behaviors were reported during the 14-day observation period.[3]
Sub-chronic Toxicity
A 28-day repeat-dose oral toxicity study was performed to evaluate the effects of repeated exposure. No mortalities or salidroside-related adverse clinical observations were reported during the study.[3] The No-Observed-Adverse-Effect Level (NOAEL) was established from this study, representing the highest dose at which no toxicologically significant effects were observed.[4][5][6]
Data Presentation: In Vivo Toxicity
Table 1: Summary of In Vivo Toxicity Data for Salidroside
| Study Type | Species | Route | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Acute Oral Toxicity | Sprague-Dawley Rats (female) | Oral Gavage | Single Dose (14-day observation) | LD50 > 5000 mg/kg bw | [3] |
| 28-Day Repeat Dose | Sprague-Dawley Rats (male & female) | Oral Gavage | 28 Days | NOAEL ≥ 2000 mg/kg bw/day |[3][4][6] |
Genotoxicity Profile
A standard battery of tests was conducted to evaluate the potential genotoxicity of salidroside, as recommended by regulatory agencies.[7][8] The collective results from these assays indicate that salidroside is not genotoxic.[4][7][8]
Data Presentation: Genotoxicity Assays
Table 2: Summary of Genotoxicity Assays for Salidroside
| Assay | Test System | Metabolic Activation | Result | Reference |
|---|---|---|---|---|
| Bacterial Reverse Mutation (Ames) Test | S. typhimurium & E. coli | With and Without S9 | Non-mutagenic | [4][7][8] |
| Chromosomal Aberrations Assay | Mammalian Cells (e.g., CHO, HPBL) | With and Without S9 | Non-clastogenic | [7][8] |
| Mouse Micronucleus Assay | Mice (in vivo) | N/A | Non-genotoxic |[7][8] |
Visualization: Genotoxicity Testing Workflow
In Vitro Cytotoxicity
The in vitro effects of salidroside are context-dependent. It exhibits cytotoxic and anti-proliferative properties against various cancer cell lines while demonstrating protective effects in normal cells subjected to oxidative stress.
-
Anticancer Effects: Salidroside has been shown to inhibit the proliferation of human breast, ovarian, and colorectal cancer cells, often by inducing apoptosis (programmed cell death).[9][10][11]
-
Cytoprotective Effects: In non-cancerous cells, such as H9c2 cardiomyocytes, salidroside protects against injury and apoptosis induced by oxidative stressors like hydrogen peroxide (H2O2).[12][13][14][15] It shows no cytotoxic effect on healthy cell lines like MCF-10A (normal breast epithelial cells) and HUVECs (endothelial cells) at concentrations that are cytotoxic to cancer cells.[16]
Data Presentation: In Vitro Cytotoxicity
Table 3: Summary of In Vitro Cytotoxicity & Cytoprotection Data for Salidroside
| Cell Line | Cell Type | Assay | Endpoint / Effect | Effective Concentrations | Reference |
|---|---|---|---|---|---|
| MCF-7 | Human Breast Cancer | MTT | IC50: 19.48 µM | 1-50 µM | [9] |
| MDA-MB-231 | Human Breast Cancer | MTT | IC50: ~40 µM | 5-80 µM | [16] |
| SKOV3, A2780 | Human Ovarian Cancer | - | Induces apoptosis | Not specified | [10] |
| HT29 | Human Colorectal Cancer | - | Induces apoptosis & autophagy | Not specified | [11] |
| H9c2 | Rat Cardiomyoblast | MTT | Protective (vs. H2O2) | 0.1-10 nM | [12][13][15] |
| MCF-10A | Normal Breast Epithelial | MTT | No cytotoxicity | Up to 80 µM | [16] |
| HUVEC | Human Endothelial | MTT | No cytotoxicity | Up to 80 µM |[16] |
Visualization: Dual Role of Salidroside
Signaling Pathways in Toxicology
In cancer cells, salidroside's cytotoxic effects are mediated by modulating key signaling pathways that control apoptosis. Studies show it can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activate executioner caspases.[9][17][18][19]
Visualization: Apoptosis Pathway in Cancer Cells
Experimental Protocols
Bacterial Reverse Mutation (Ames) Test (OECD 471)
This assay evaluates the mutagenic potential of a substance by its ability to induce reverse mutations in amino-acid-requiring strains of Salmonella typhimurium and Escherichia coli.[20][21][22]
-
Principle: The test detects mutations that restore the bacteria's ability to synthesize an essential amino acid, allowing them to grow on a medium lacking it.[22]
-
Methodology: Bacterial cultures are exposed to salidroside at a minimum of five different concentrations, both with and without an S9 fraction for metabolic activation.[23][24] The S9 fraction is a rat liver homogenate that simulates mammalian metabolism.[21] The mixture is plated on a minimal agar medium.
-
Endpoint: After incubation for 48-72 hours at 37°C, the number of revertant colonies is counted and compared to the solvent control. A positive result is typically a dose-related increase in revertant colonies.[23]
Acute Oral Toxicity (OECD 425)
This study determines the acute toxicity after a single oral dose.
-
Principle: The Up-and-Down Procedure is a sequential method using a minimum number of animals. The dose for each subsequent animal is adjusted up or down based on the outcome for the previous animal.
-
Methodology: Female Sprague-Dawley rats were used. A single limit dose of 5000 mg/kg body weight was administered by oral gavage.[4] Animals were observed for mortality, clinical signs of toxicity, and behavioral changes for 14 days.
-
Endpoint: The primary endpoint is the LD50 (Lethal Dose, 50%) value, which is the statistically derived dose that is expected to cause death in 50% of the dosed animals.
28-Day Repeat Dose Oral Toxicity (OECD 407)
This study provides information on the potential health hazards from repeated exposure over a longer period.[25]
-
Principle: To identify target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology: Sprague-Dawley rats (10 per sex per group) were administered salidroside daily via oral gavage for 28 consecutive days at doses of 500, 1000, and 2000 mg/kg bw/day.[3] A control group received the vehicle (distilled water).
-
Endpoints: Observations included clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology of organs.[3]
In Vitro Mammalian Chromosome Aberration Test (OECD 473)
This test identifies agents that cause structural chromosome damage in cultured mammalian cells.[26]
-
Principle: Cultured cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) are exposed to the test substance.[27] Cells are arrested in metaphase, and chromosomes are examined microscopically for structural aberrations.
-
Methodology: Cells are treated with at least three analyzable concentrations of salidroside for a short duration (e.g., 3-6 hours) with and without metabolic activation, and for a longer duration (e.g., ~24 hours) without activation.
-
Endpoint: The frequency of cells with one or more structural chromosome aberrations is determined and compared against concurrent negative and positive controls.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This assay detects damage to chromosomes or the mitotic apparatus in vivo.[28]
-
Principle: It quantifies micronuclei, which are small nuclei formed from chromosome fragments or whole chromosomes that lag behind during cell division.[28]
-
Methodology: Mice are typically treated with salidroside, usually on two or more occasions.[29] Bone marrow or peripheral blood is collected at appropriate intervals after the final dose.[29] The frequency of micronucleated immature (polychromatic) erythrocytes is scored.[30]
-
Endpoint: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Methodology: Cells are seeded in 96-well plates and treated with various concentrations of salidroside for a defined period (e.g., 24-48 hours). The MTT reagent is then added, and after incubation, the formazan crystals are dissolved in a solvent (e.g., DMSO).
-
Endpoint: The absorbance of the solution is measured with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the calculation of percentage viability and the IC50 value (the concentration that inhibits 50% of cell growth).[9][31]
Conclusion
The preliminary toxicological data for salidroside indicates a high margin of safety. In vivo studies establish a high LD50 (>5000 mg/kg) and a NOAEL of at least 2000 mg/kg/day in a 28-day study, suggesting very low acute and sub-chronic toxicity.[3][4] Furthermore, a comprehensive battery of genotoxicity tests has shown no evidence of mutagenic or clastogenic activity.[7][8] In vitro studies highlight a promising dual functionality: targeted cytotoxicity against cancer cells and potent cytoprotective effects in normal cells under stress.[9][12] Collectively, these findings support the continued investigation of salidroside as a therapeutic agent with a favorable safety profile.
References
- 1. Salidroside - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Safety of a Sustainably Produced, Bioengineered, Nature-Identical Salidroside Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety of a Sustainably Produced, Bioengineered, Nature-Identical Salidroside Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of salidroside in vitro and in vivo genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Salidroside induces apoptosis in human ovarian cancer SKOV3 and A2780 cells through the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Salidroside protects against hydrogen peroxide-induced injury in cardiac H9c2 cells via PI3K-Akt dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rhodiola and Salidroside Attenuate Oxidative Stress-Triggered H9c2 Cardiomyoblast Apoptosis Through IGF1R-Induced ERK1/2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. europeanreview.org [europeanreview.org]
- 18. Inhibitory effects of salidroside on MCF-7 breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitory effects of salidroside on MCF-7 breast cancer cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nib.si [nib.si]
- 21. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 22. biosafe.fi [biosafe.fi]
- 23. oecd.org [oecd.org]
- 24. gentronix.co.uk [gentronix.co.uk]
- 25. The benchmark approach applied to a 28-day toxicity study with Rhodorsil Silane in rats. the impact of increasing the number of dose groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. chemview.epa.gov [chemview.epa.gov]
- 28. criver.com [criver.com]
- 29. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 31. mdpi.com [mdpi.com]
Initial Investigations into the Mechanism of Action of Salidroside: A Technical Guide
Introduction
Salidroside, a phenylpropanoid glycoside, is the primary active constituent isolated from Rhodiola species.[1] Historically used in traditional medicine for its adaptogenic properties, modern research has begun to elucidate the specific molecular mechanisms that underlie its diverse pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[1][2][3] Initial investigations have revealed that salidroside's bioactivity is not mediated by a single target but rather through the modulation of a network of core intracellular signaling pathways. This technical guide provides an in-depth summary of these foundational studies, focusing on the key pathways, experimental methodologies, and quantitative findings that have shaped our early understanding of salidroside's mechanism of action.
Core Signaling Pathways Modulated by Salidroside
Initial research has consistently identified several key signaling cascades as primary targets of salidroside. These include pathways central to inflammation, metabolic regulation, cell survival, and stress response.
Inhibition of Pro-inflammatory NF-κB and MAPK Pathways
A significant body of early research demonstrates salidroside's potent anti-inflammatory properties, primarily through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] In various experimental models, inflammatory stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4] Salidroside has been shown to dose-dependently inhibit this cascade.
The mechanism involves preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB α (IκBα), which keeps NF-κB p65 sequestered in the cytoplasm and prevents its translocation to the nucleus to initiate inflammatory gene transcription.[5] Concurrently, salidroside suppresses the phosphorylation of key MAPK family members—p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK)—which are also critical for the inflammatory response.[1][5] Some studies suggest this inhibition is mediated by the upstream activation of SIRT1.[6][7]
Table 1: Quantitative Data on Salidroside's Effect on NF-κB and MAPK Pathways
| Model System | Salidroside Dose/Concentration | Measured Effect | Quantitative Result | Reference |
| LPS-induced mastitis in mice | 25, 50 mg/kg (i.p.) | Reduction in TNF-α, IL-1β, IL-6 levels | Dose-dependent decrease in cytokine concentrations. | |
| LPS-induced BV2 microglial cells | 75, 150, 300 µM | Inhibition of p-p38, p-ERK, p-JNK | Significant, dose-dependent downregulation of phosphorylation. | [5] |
| LPS-stimulated THP-1 macrophages | 20, 40, 80 µg/mL | Decrease in iNOS, COX2, IL-1β, IL-6, TNF-α mRNA | Significant, dose-dependent decrease in gene expression. | [4] |
| TNF-α/IL-4-treated BEAS-2B cells | 5 mM | Inhibition of p-p38 MAPK | Significant reduction in phosphorylation levels. | [8] |
Regulation of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and apoptosis. The effect of salidroside on this pathway appears to be context-dependent.
In cancer cell lines, such as human colorectal and gastric cancer cells, initial studies show that salidroside inhibits the phosphorylation of PI3K, Akt, and mTOR.[9][10] This inhibition disrupts pro-survival signaling, leading to the induction of apoptosis and autophagy.[10]
Conversely, in neuroprotection and cardioprotection models, salidroside has been found to activate the PI3K/Akt pathway.[1][11] This activation promotes cell survival and protects against injury induced by ischemia-reperfusion or oxidative stress.[1][12] For example, it has been shown to ameliorate myocardial ischemia-reperfusion injury and promote neuron cell survival post-stroke by increasing PI3K and Akt expression levels.[1]
Table 2: Quantitative Data on Salidroside's Effect on the PI3K/Akt/mTOR Pathway
| Model System | Salidroside Dose/Concentration | Measured Effect | Quantitative Result | Reference |
| HT29 human colon cancer cells | 0.5, 1, 2 mM (48h) | Inhibition of p-PI3K, p-Akt, p-mTOR | Significant, dose-dependent decrease in phosphorylation. | [10] |
| Human gastric cancer AGS cells | Varies | Inhibition of p-PI3K, p-Akt | Significant reduction in protein expression. | [9] |
| MCAO mice model (cerebral ischemia) | Not specified | Increased PI3K and Akt expression | Promoted expression levels, leading to neuron survival. | [1] |
| Human lung cancer cells | Not specified | Repression of proliferation/migration | Mediated through inhibition of PI3K/Akt signaling. | [12] |
Activation of the AMPK Pathway
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. Several early investigations identified AMPK as a key target of salidroside, particularly in the context of metabolic diseases and oxidative stress.[11][13][14] Studies have shown that salidroside can stimulate glucose uptake in skeletal muscle cells by activating AMPK.[11][14]
In diabetic mouse models, salidroside administration led to the activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway, which dramatically reduced blood glucose and alleviated insulin resistance.[11] The mechanism is thought to involve the inhibition of mitochondrial respiratory chain complex I, leading to an increased AMP/ATP ratio, which is a primary trigger for AMPK activation.[11] This activation subsequently suppresses hepatic gluconeogenesis and lipid accumulation.[11]
Table 3: Quantitative Data on Salidroside's Effect on the AMPK Pathway
| Model System | Salidroside Dose/Concentration | Measured Effect | Quantitative Result | Reference |
| db/db diabetic mice | 25, 50, 100 mg·kg⁻¹·day⁻¹ (p.o. for 8 weeks) | Reduction in blood glucose and serum insulin | Dramatically reduced levels and alleviated insulin resistance. | [11] |
| Primary cultured mouse hepatocytes | 10 µM (3h) | Increased phosphorylation of AMPK, Akt, GSK3β | Dose-dependent increase in phosphorylation. | [11] |
| Min6 pancreatic β-cells | Not specified | Increased p-AMPKα and p-AKT levels | Confirmed activation of AMPK-AKT signaling. | [14] |
| Diabetic db/db mice | Not specified | Ameliorated hyperglycemia | Confirmed beneficial metabolic effects via AMPK. | [13][14] |
Experimental Protocols
The initial investigations into salidroside's mechanisms relied on a combination of in vitro and in vivo models. The following protocols represent the generalized methodologies employed in the cited foundational studies.
General Experimental Workflow (In Vitro)
The workflow for in vitro studies typically involves cell culture, stimulation with an agonist (like LPS) to induce a response, treatment with salidroside, and subsequent analysis of molecular endpoints.
Cell Culture and Treatment
-
Cell Lines: Various cell lines were used depending on the research question, including BV2 microglial cells and THP-1 macrophages for inflammation studies,[4][5] HT29 colorectal cells for cancer research,[10] and primary hepatocytes for metabolic studies.[11]
-
Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: For experiments, cells were often pre-treated with varying concentrations of salidroside for a specific duration (e.g., 1-2 hours) before the addition of a stimulus (e.g., LPS at 1 µg/mL). The cells were then incubated for a further period (e.g., 12-48 hours) before harvesting for analysis.[5][10]
Western Blot Analysis
-
Protein Extraction: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Total protein concentration in the lysates was determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 µg) per sample were separated by SDS-PAGE and then transferred onto a PVDF membrane.
-
Immunoblotting: Membranes were blocked (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. They were then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., p-p38, total p38, p-Akt, Akt, IκBα, GAPDH).
-
Detection: After washing, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was used to quantify band intensity.[5][15]
Animal Models
-
LPS-Induced Inflammation Models: In these models, mice were administered salidroside (e.g., via intraperitoneal injection) one hour prior to a challenge with LPS to induce an inflammatory condition like mastitis. Tissues and serum were collected post-challenge to measure inflammatory markers and myeloperoxidase (MPO) activity.
-
Metabolic Disease Models: Genetically diabetic mice, such as db/db mice, were used to study insulin resistance. Salidroside was administered orally over several weeks (e.g., 8 weeks), with blood glucose and serum insulin levels monitored regularly.[11]
-
Ischemia Models: Cerebral ischemia was often modeled in rats or mice using middle cerebral artery occlusion (MCAO). Salidroside was administered before or after the ischemic event to assess its neuroprotective effects on infarct volume and neurological deficits.[1]
References
- 1. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 2. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salidroside attenuates LPS-stimulated activation of THP-1 cell-derived macrophages through down-regulation of MAPK/NF-kB signaling pathways [journal.hep.com.cn]
- 5. Salidroside Reduces Cell Mobility via NF-κB and MAPK Signaling in LPS-Induced BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salidroside inhibits platelet function and thrombus formation through AKT/GSK3β signaling pathway | Aging [aging-us.com]
- 13. Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway [frontiersin.org]
- 15. mdpi.com [mdpi.com]
Salidroside's Interaction with Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a phenylpropanoid glycoside and the primary bioactive compound derived from Rhodiola rosea L., has garnered significant attention for its diverse pharmacological activities. These include anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.[1][2] The therapeutic potential of salidroside is attributed to its ability to modulate a variety of intracellular signaling pathways, thereby influencing fundamental cellular processes such as apoptosis, autophagy, and the response to oxidative stress. This technical guide provides an in-depth examination of the molecular mechanisms underlying salidroside's effects, with a focus on its interactions with key cellular signaling cascades.
Core Signaling Pathways Modulated by Salidroside
Salidroside exerts its pleiotropic effects by targeting several critical signaling pathways. The following sections detail its interactions with the PI3K/Akt/mTOR, MAPK/ERK, AMPK, NF-κB, and Nrf2/Keap1 pathways.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth.[3] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders.
Salidroside has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway in several cancer cell lines.[3][4] Specifically, it decreases the phosphorylation of PI3K, Akt, and mTOR, leading to the induction of apoptosis and autophagy.[3][4] In human colorectal cancer cells, salidroside treatment led to a significant dose-dependent decrease in the phosphorylation levels of these key proteins.[3] The inhibition of this pathway by salidroside contributes to its anti-proliferative and pro-apoptotic effects in cancer cells.[5][6] Conversely, in the context of neuroprotection and cellular survival under stress, salidroside can activate the PI3K/Akt pathway to promote cell survival and inhibit apoptosis.[1][7][8] For instance, it has been shown to protect cardiomyocytes from oxidative injury by activating this pathway.[9]
Caption: Salidroside's inhibitory effect on the PI3K/Akt/mTOR pathway in cancer cells.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are critical in regulating cellular processes like proliferation, differentiation, and apoptosis. Salidroside's interaction with the MAPK pathway appears to be context-dependent.
In some cancer models, salidroside activates the MAPK pathway to induce apoptosis and autophagy.[10] For instance, in gastric cancer cells, it enhances the phosphorylation of p38 MAPK, ERK1/2, and JNK.[10] However, in other contexts, such as in the presence of oxidative stress or inflammation, salidroside inhibits the MAPK pathway. For example, it has been shown to reduce the phosphorylation of ERK, p38, and JNK in response to inflammatory stimuli.[11][12] This inhibition contributes to its anti-inflammatory and neuroprotective effects.[11][13]
Caption: Context-dependent modulation of the MAPK pathway by salidroside.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Its activation promotes energy-producing processes like glucose uptake and fatty acid oxidation while inhibiting energy-consuming processes. Salidroside is a known activator of AMPK.[9][14]
By activating AMPK, salidroside can ameliorate insulin resistance and suppress nonalcoholic steatohepatitis.[9][14] The activation of AMPK by salidroside is also linked to the subsequent activation of the PI3K/Akt pathway, contributing to improved glucose metabolism.[9] Furthermore, AMPK activation by salidroside plays a role in its anti-inflammatory effects by inhibiting the NF-κB pathway.[15] In the context of aging, salidroside has been shown to mitigate senescence through the activation of the AMPK signaling pathway.[16]
Caption: Salidroside activates the AMPK pathway leading to metabolic and anti-inflammatory benefits.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection and inflammation. Salidroside has been consistently shown to inhibit the NF-κB signaling pathway.[2][11][15][17][18]
This inhibition is a cornerstone of salidroside's anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][11] The mechanism of inhibition often involves preventing the phosphorylation and degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[2] Salidroside's ability to suppress NF-κB is also linked to its activation of SIRT1 and AMPK.[11][15]
Caption: Salidroside's inhibition of the NF-κB pathway, a key anti-inflammatory mechanism.
Nrf2/Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes.[19][20]
Salidroside is a potent activator of the Nrf2 pathway.[19][20][21][22] It promotes the nuclear translocation of Nrf2 and upregulates the expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[19][21] This activation of the Nrf2 pathway is a primary mechanism behind salidroside's antioxidant and cytoprotective effects.[19][21] The activation of Nrf2 by salidroside can also be mediated by upstream signaling molecules like AMPK.[22]
Caption: Salidroside activates the Nrf2/Keap1 pathway to enhance antioxidant defenses.
Quantitative Data Summary
The effects of salidroside on various signaling pathways have been quantified in numerous studies. The following tables summarize these findings.
Table 1: Effect of Salidroside on PI3K/Akt/mTOR Pathway Components
| Cell Line | Salidroside Concentration | Target Protein | Observed Effect | Reference |
| HT29 (colorectal cancer) | 0.5, 1, 2 mM | p-PI3K/PI3K | 16.9%, 33.2%, 36.2% decrease | [3] |
| HT29 (colorectal cancer) | 0.5, 1, 2 mM | p-Akt/Akt | 19.6%, 21.3%, 31.2% decrease | [3] |
| HT29 (colorectal cancer) | 0.5, 1, 2 mM | p-mTOR/mTOR | 30.5%, 34.7%, 46.3% decrease | [3] |
Table 2: Effect of Salidroside on Cell Viability and Apoptosis
| Cell Line | Treatment | Salidroside Concentration | Observed Effect | Reference |
| H9C2 | H₂O₂ (400 µM) | 100 µM | Cell viability increased to 85% | [23] |
| HT29 | - | 0.5, 1, 2 mM | Dose-dependent inhibition of proliferation | [4] |
Table 3: Effect of Salidroside on Oxidative Stress Markers
| Cell Model | Treatment | Salidroside Concentration | Observed Effect | Reference |
| HUVECs | H₂O₂ | 0.1, 1, 10 µM | Increased SOD and CAT activity | [24] |
| HUVECs | - | - | Decreased ROS and MDA levels | [19] |
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on salidroside.
Cell Culture and Treatment
-
Cell Lines: Various cell lines are used depending on the research focus, including human colorectal cancer cells (HT29), human umbilical vein endothelial cells (HUVECs), and cardiac myoblasts (H9C2).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Salidroside Treatment: Salidroside is dissolved in a suitable solvent (e.g., DMSO, PBS) to create a stock solution, which is then diluted in culture media to the desired final concentrations for treating the cells for specified time periods.
Western Blot Analysis
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the total protein is collected.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, Nrf2, β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using image analysis software.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of salidroside and/or other agents (e.g., H₂O₂) for a specified duration.
-
MTT Incubation: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
Apoptosis and Autophagy Analysis
-
Apoptosis Detection: Apoptosis can be assessed using methods such as Hoechst 33342 staining to observe nuclear morphology (chromatin condensation and fragmentation) or flow cytometry with Annexin V/PI staining to quantify early and late apoptotic cells.[4][13]
-
Autophagy Detection: Autophagy is often evaluated by observing the formation of GFP-LC3 puncta under a fluorescence microscope or by Western blot analysis of the conversion of LC3-I to LC3-II, which is a marker of autophagosome formation.[4][10][25] The expression of other autophagy-related proteins like Beclin-1 can also be measured.[4]
Conclusion
Salidroside is a multifaceted natural compound that exerts significant influence over a network of interconnected cellular signaling pathways. Its ability to modulate the PI3K/Akt/mTOR, MAPK/ERK, AMPK, NF-κB, and Nrf2/Keap1 pathways underscores its therapeutic potential in a wide range of diseases, from cancer to metabolic and neurodegenerative disorders. The context-dependent nature of its activity, either inhibiting or activating specific pathways, highlights the complexity of its mechanism of action and warrants further investigation. This guide provides a comprehensive overview for researchers and drug development professionals, summarizing the current understanding of salidroside's molecular interactions and offering a foundation for future research and therapeutic development.
References
- 1. Salidroside mediates apoptosis and autophagy inhibition in concanavalin A-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salidroside Ameliorates Renal Interstitial Fibrosis by Inhibiting the TLR4/NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Salidroside induces apoptosis and autophagy in human colorectal cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salidroside suppresses proliferation and migration in prostate cancer via the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Neuroprotective effects of salidroside on ageing hippocampal neurons and naturally ageing mice via the PI3K/Akt/TERT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
- 11. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Salidroside protects against foam cell formation and apoptosis, possibly via the MAPK and AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Involvement of ERK1/2 pathway in neuroprotection by salidroside against hydrogen peroxide-induced apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Salidroside Activates the AMP-Activated Protein Kinase Pathway to Suppress Nonalcoholic Steatohepatitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Salidroside ameliorates endothelial inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway in AGEs-induced HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Salidroside Ameliorates Depression by Suppressing NLRP3-Mediated Pyroptosis via P2X7/NF-κB/NLRP3 Signaling Pathway [frontiersin.org]
- 18. worldscientific.com [worldscientific.com]
- 19. Salidroside Suppresses HUVECs Cell Injury Induced by Oxidative Stress through Activating the Nrf2 Signaling Pathway [mdpi.com]
- 20. Salidroside protects the cardiac function of exhausted rats by inducing Nrf2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiatherosclerotic Effect and Molecular Mechanism of Salidroside - PMC [pmc.ncbi.nlm.nih.gov]
- 25. spandidos-publications.com [spandidos-publications.com]
Unveiling the Pharmacophore of Salidroside: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Core Chemical Features, Biological Activities, and Underlying Mechanisms of a Promising Natural Compound
Introduction: Salidroside, a phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the pharmacophore of Salidroside, offering researchers, scientists, and drug development professionals a detailed understanding of its structure-activity relationships, key molecular targets, and the signaling pathways it modulates. Through a synthesis of current research, this document aims to facilitate the rational design and development of novel therapeutic agents based on the Salidroside scaffold.
The Core Pharmacophore of Salidroside
The fundamental structure of Salidroside consists of a tyrosol aglycone linked to a β-D-glucopyranosyl moiety via an O-glycosidic bond. The key chemical features that constitute its pharmacophore and are essential for its biological activities include:
-
The Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring of the tyrosol portion is a critical feature. It acts as a hydrogen bond donor and is crucial for the antioxidant and radical scavenging properties of Salidroside.
-
The Aromatic Ring: The phenyl ring itself provides a hydrophobic scaffold that can engage in π-π stacking and hydrophobic interactions with biological targets.
-
The Ethyl Linker: The two-carbon chain connecting the phenyl ring to the glycosidic oxygen provides conformational flexibility, allowing the molecule to adopt optimal orientations for binding to its targets.
-
The Glycosidic Linkage: The O-glycosidic bond, while contributing to the molecule's solubility and bioavailability, can also be a site of metabolic cleavage. The stereochemistry of this linkage is important for activity.
-
The Glucose Moiety: The glucose unit, with its multiple hydroxyl groups, significantly influences the pharmacokinetic properties of Salidroside, including its solubility and ability to interact with transporters. These hydroxyl groups can also participate in hydrogen bonding with target proteins.
Quantitative Analysis of Biological Activities
To provide a clear comparison of the therapeutic potential of Salidroside and its derivatives, the following tables summarize key quantitative data from various in vitro studies.
Table 1: Anticancer Activity of Salidroside
| Cell Line | Assay | Time Point (h) | IC50 (mM) | Reference |
| MG63 (Osteosarcoma) | MTT | 24 | 5.09 | |
| 48 | 4.72 | |||
| 72 | 4.67 | |||
| U2OS (Osteosarcoma) | MTT | 24 | 9.79 | |
| 48 | 5.294 | |||
| 72 | 4.96 |
Table 2: Binding Affinities of Salidroside to Various Molecular Targets (from Molecular Docking Studies)
| Target Protein | Binding Affinity (kcal/mol) |
| MAPK1 | -7.5 |
| EGFR | -6.1 |
| AKT1 | -5.6 |
| MMP9 | -6.4 |
| CASP3 | -5.9 |
| HIF1A | -5.6 |
Table 3: Anti-inflammatory and Antioxidant Activities of Salidroside and its Analogs
| Compound | Assay | IC50 (µM) |
| Salidroside | DPPH Radical Scavenging | > 50 |
| Salidroside | ABTS Radical Scavenging | > 50 |
| L-Sal-4 (L-glucose analog with -OMe) | NO Production Inhibition (LPS-stimulated RAW264.7) | Potent (Specific value not provided) |
Key Signaling Pathways Modulated by Salidroside
Salidroside exerts its pleiotropic effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanisms of action and identifying potential therapeutic targets.
Anti-inflammatory Signaling
Salidroside has been shown to attenuate inflammatory responses by targeting key inflammatory pathways. One such pathway is the AMPK/NF-κB/NLRP3 inflammasome pathway . In response to inflammatory stimuli, Salidroside can activate AMP-activated protein kinase (AMPK), which in turn inhibits the activation of the transcription factor NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines and the assembly of the NLRP3 inflammasome.
Figure 1: Salidroside's modulation of the AMPK/NF-κB/NLRP3 pathway.
Anticancer Signaling
In the context of cancer, Salidroside has been demonstrated to inhibit cell proliferation and invasion through the modulation of pathways such as the JAK2/STAT3 signaling pathway . By inhibiting the phosphorylation of JAK2, Salidroside prevents the subsequent activation and nuclear translocation of STAT3, a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and angiogenesis.
Figure 2: Inhibition of the JAK2/STAT3 signaling pathway by Salidroside.
Experimental Protocols
To ensure the reproducibility of key findings, this section provides detailed methodologies for essential in vitro assays used to characterize the biological activity of Salidroside and its analogs.
Cell Viability Assessment: MTT Assay
Objective: To determine the cytotoxic or cytostatic effects of Salidroside on cancer cell lines.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest (e.g., MG63, U2OS)
-
Complete culture medium
-
Salidroside stock solution
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of Salidroside in culture medium.
-
Remove the medium from the wells and add 100 µL of the Salidroside dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used for Salidroside).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Invasion Assessment: Transwell Assay
Objective: To evaluate the effect of Salidroside on the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8.0 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
24-well plates
-
Serum-free culture medium
-
Complete culture medium (containing fetal bovine serum as a chemoattractant)
-
Salidroside stock solution
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet staining solution
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the upper surface of the Transwell inserts with 50 µL of diluted Matrigel (1:3 in serum-free medium).
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium at a density of 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Add 200 µL of the cell suspension containing different concentrations of Salidroside to the upper chamber of the coated Transwell inserts.
-
Add 600 µL of complete culture medium to the lower chamber of the 24-well plate.
-
Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol for 10-15 minutes.
-
Stain the fixed cells with crystal violet solution for 20-30 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Quantify the results and compare the invasive potential of Salidroside-treated cells to the control.
Conclusion and Future Directions
The pharmacophore of Salidroside is characterized by its tyrosol aglycone and glucose moiety, with the phenolic hydroxyl group and overall molecular architecture playing pivotal roles in its diverse biological activities. The quantitative data and mechanistic insights presented in this guide highlight its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
Future research should focus on:
-
Synthesis and evaluation of a broader range of Salidroside analogs to further refine the structure-activity relationship and optimize potency and selectivity.
-
In-depth investigation of its molecular targets using techniques such as proteomics and affinity chromatography to identify direct binding partners.
-
Preclinical and clinical studies to validate the therapeutic efficacy and safety of Salidroside and its derivatives in relevant disease models.
By leveraging the knowledge of Salidroside's pharmacophore and its mechanisms of action, the drug development community can accelerate the discovery of new and effective medicines.
References
- 1. Synthesis and biological evaluation of two salidroside analogues in the PC12 cell model exposed to hypoglycemia and serum limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity evaluation of mirror isomer salidroside derivatives as potent antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Salidroside Quantification using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a phenylethanoid glycoside, is one of the primary active constituents found in various species of the Rhodiola genus, most notably Rhodiola rosea. It is recognized for its diverse pharmacological activities, including adaptogenic, anti-fatigue, and neuroprotective effects. Accurate and reliable quantification of salidroside is crucial for the quality control of raw materials, standardization of herbal extracts, and in various stages of drug development and pharmacokinetic studies. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used, robust, and reliable method for this purpose.
This document provides detailed application notes and experimental protocols for the quantification of salidroside using HPLC-DAD.
Principle of the Method
Reverse-phase HPLC separates compounds based on their polarity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. Salidroside, being a moderately polar compound, is retained on the column and then eluted by a mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The Diode-Array Detector (DAD) measures the absorbance of the eluate across a range of wavelengths, providing both quantitative data at a specific wavelength and UV spectral information for peak identification and purity assessment.
Experimental Protocols
Standard Solution Preparation
Objective: To prepare a series of salidroside standard solutions for the construction of a calibration curve.
Materials:
-
Salidroside reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 50 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of salidroside reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: From the primary stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Storage: Store all standard solutions at 4°C in the dark.
Sample Preparation (from Rhodiola rosea raw material)
Objective: To extract salidroside from the plant matrix for HPLC analysis.
Materials:
-
Dried and powdered Rhodiola rosea root or rhizome
-
70% Methanol (v/v)
-
Conical flasks
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
Protocol:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 50 mL of 70% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
HPLC-DAD Method Parameters
A typical HPLC-DAD method for salidroside quantification is summarized in the table below. Method parameters may require optimization based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water; B: Methanol |
| Gradient | Isocratic: 20% Methanol in Water[1] or Gradient: Varies |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 223 nm[1] or 277-280 nm |
Method Validation
To ensure the reliability of the analytical method, it is essential to perform method validation according to ICH guidelines. Key validation parameters are summarized below.
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison of retention time and UV spectrum with standard.[3] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999.[3][4] |
| Precision | The closeness of agreement between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2%.[3][4] |
| Accuracy | The closeness of the test results to the true value. | Recovery between 98-102%.[3] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[4] |
Quantitative Data Summary
The following table presents a summary of quantitative data for salidroside analysis from various studies.
| Parameter | Value | Reference |
| Linearity Range | 0.097 - 0.87 µg | [1] |
| 0.83 - 520 µg/mL (in plasma) | [4] | |
| LOD | - | - |
| LOQ | 0.83 µg/mL (in plasma) | [4] |
| Recovery | 99.6% | [1] |
| > 63.2% (in plasma) | [4] | |
| Intra-day Precision (RSD) | < 4.5% (in serum) | [5] |
| Inter-day Precision (RSD) | < 5.4% (in serum) | [5] |
Visualizations
Caption: Experimental workflow for salidroside quantification.
Caption: Key parameters for HPLC-DAD method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Qualitative and Quantitative Evaluation of Rosavin, Salidroside, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-jkfn.org [e-jkfn.org]
- 4. Development of an HPLC method for the determination of salidroside in beagle dog plasma after administration of salidroside injection: application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Salidroside in Rat Serum by RP-HPLC [journal11.magtechjournal.com]
Application Notes and Protocols for LC-MS/MS Detection of Salidroside in Plasma
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of salidroside in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are compiled from validated methodologies to ensure reliable and reproducible results for pharmacokinetic studies and other clinical research applications.
Introduction
Salidroside, a primary active component isolated from Rhodiola species, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-fatigue effects. Accurate quantification of salidroside in biological matrices is crucial for understanding its pharmacokinetic profile and therapeutic potential. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. This application note outlines a detailed protocol for the determination of salidroside in plasma.
Experimental Workflow
The overall experimental process for the quantification of salidroside in plasma is depicted in the workflow diagram below. The process begins with plasma sample collection, followed by sample preparation to isolate the analyte and remove interferences. The prepared sample is then injected into the LC-MS/MS system for separation and detection, and the resulting data is analyzed to determine the concentration of salidroside.
Caption: Experimental workflow for salidroside quantification in plasma.
Detailed Experimental Protocols
This section provides a detailed protocol for the LC-MS/MS analysis of salidroside in plasma. Two common sample preparation techniques, Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE), are described.
Materials and Reagents
-
Salidroside reference standard
-
Internal Standard (IS): Paracetamol, Geniposide, or Salicin
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Acetic ether-isopropanol (2:1, v/v)
-
Blank plasma
Sample Preparation
Method 1: Protein Precipitation (PP)
-
Pipette 100 µL of plasma sample into a 1.5 mL polypropylene tube.
-
Add 20 µL of the internal standard working solution.
-
Add 280 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 1 minute and sonicate for 10 minutes.
-
Centrifuge the sample at high speed (e.g., 45,000 g) for 5 minutes.
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Centrifuge again to pellet any remaining particulates.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma into a clean test tube.
-
Add 50 µL of the internal standard solution.
-
Add 50 µL of methanol.
-
Add 1 mL of acetic ether-isopropanol (2:1, v/v) as the extraction solvent.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 15,000 rpm for 3 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness at 30°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 2 minutes and centrifuge at 15,000 rpm for 5 minutes.
-
Inject a 20 µL aliquot into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical liquid chromatography and mass spectrometry conditions for the analysis of salidroside.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | xTerra MS C18 (50 x 3.0 mm, 3.5 µm) | Kromasil C18 (150 x 4.6 mm, 5 µm) | Agilent TC-C18 |
| Mobile Phase | Acetonitrile:Water (1:9, v/v) | Methanol:Water (41:59, v/v) | Acetonitrile:0.1% Formic Acid in Water (Gradient) |
| Flow Rate | 0.3 mL/min | Not Specified | 0.4 mL/min |
| Injection Volume | 20 µL | 20 µL | Not Specified |
| Column Temperature | Ambient | Ambient | Not Specified |
| Run Time | 4.5 min | 6.0 min | Not Specified |
Table 2: Mass Spectrometry Parameters
| Parameter | Salidroside | Internal Standard (Paracetamol) | Internal Standard (Geniposide) |
| Ionization Mode | Negative ESI | Negative ESI | Positive ESI |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | Selected Ion Monitoring (SIM) |
| Precursor Ion (m/z) | 299.0 | 150.1 | 411.05 |
| Product Ion (m/z) | 118.8 | 106.9 | Not Applicable (SIM) |
| Collision Energy | Optimized for transition | Optimized for transition | Not Applicable |
| Cone Voltage | Optimized for analyte | Optimized for analyte | Not Applicable |
Method Validation and Performance
A summary of the quantitative performance of the described methods is presented below. These parameters are essential for ensuring the reliability of the bioanalytical data.
Table 3: Method Validation Parameters
| Parameter | Method 1 (PP) | Method 2 (LLE) | Method 3 (On-line SPE) |
| Linearity Range (ng/mL) | 50 - 2000 | 5.0 - 500.0 | 50 - 5000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 5.0 | 50 |
| Intra-day Precision (%RSD) | 5.18 - 12.79 | < 13.49 | 1 - 9 |
| Inter-day Precision (%RSD) | 3.51 - 14.27 | < 13.49 | 1 - 9 |
| Accuracy (%) | 102.51 - 112.73 | 93.59 - 102.24 | Not Specified |
| Recovery (%) | 102.00 - 111.44 | 68.1 - 71.4 | > 90 |
| Matrix Effect (%) | 83.85 - 92.45 | 100.02 - 111.87 | Not Specified |
Signaling Pathway Visualization
While this document focuses on the analytical method, understanding the metabolic fate of salidroside can be relevant. Salidroside can be metabolized to its aglycone, p-tyrosol. The following diagram illustrates this metabolic conversion.
Application Notes: Developing a Salidroside Dose-Response Curve In Vitro
1. Introduction
Salidroside, a primary active component isolated from Rhodiola rosea, is a phenylpropanoid glycoside with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-fatigue properties.[1][2] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways, making it a compound of significant interest in drug development. Establishing a precise dose-response curve is a critical first step in characterizing its biological activity in vitro. This document provides a comprehensive guide for researchers to determine the optimal concentration range of salidroside for specific cellular effects.
2. Principle and Mechanism of Action
Salidroside exerts its effects by influencing multiple signaling cascades. Understanding these mechanisms is crucial for selecting appropriate assays and interpreting results. Two of the most well-documented pathways are:
-
AMPK/mTOR Pathway: Salidroside can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] Activated AMPK can inhibit the mammalian target of rapamycin (mTOR) pathway, which is involved in cell proliferation and protein synthesis.[4][5] This mechanism is often linked to salidroside's protective effects in metabolic and ischemic diseases.[4][6]
-
Nrf2/HO-1 Pathway: Salidroside is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of the cellular antioxidant response.[7][8][9] Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress-induced damage.[7][9][10]
3. Objective
The primary objective is to systematically determine the effective concentration range of salidroside in a specific cell line and experimental context. This involves:
-
Assessing the cytotoxicity of salidroside to establish a non-toxic working concentration range.
-
Evaluating its cytoprotective or therapeutic effects in a dose-dependent manner.
-
Quantifying the modulation of key protein markers within relevant signaling pathways as a function of salidroside concentration.
4. Experimental Workflow Overview
The process begins with determining the appropriate salidroside concentration range using a cell viability assay. Based on these results, subsequent mechanistic studies, such as Western Blot and ELISA, are performed to build a comprehensive dose-response profile.
Caption: A logical workflow for in vitro dose-response analysis of salidroside.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the effect of salidroside on cell viability. It can determine both the inherent toxicity of high concentrations and the protective effects against a stressor.[11]
Materials:
-
Cell line of interest (e.g., H9c2, HUVEC, PC12)
-
Complete culture medium
-
Salidroside (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well cell culture plates
-
Microplate reader (570 nm or 590 nm wavelength)[12]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Salidroside Preparation: Prepare a 100 mM stock solution of salidroside in DMSO. Further dilute this stock in serum-free culture medium to create working solutions that are 2x the final desired concentrations (e.g., 0, 2, 10, 20, 50, 100, 200, 400 µM).
-
Cell Treatment:
-
For Cytotoxicity: Remove the old medium and add 100 µL of the various salidroside working solutions to the wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO as the highest salidroside dose.
-
For Cytoprotection: Pre-treat cells with 100 µL of salidroside working solutions for 2-24 hours. Then, introduce a stressor (e.g., H₂O₂, LPS) at a predetermined concentration and incubate for the desired duration.
-
-
MTT Incubation: After the treatment period (typically 24-48 hours), add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14][15]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[13]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570 nm or 590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group:
-
Cell Viability (%) = (Absorbance of Treated Sample / Absorbance of Control) x 100
-
Protocol 2: Western Blot Analysis for Signaling Proteins
This protocol quantifies changes in the expression or phosphorylation of key proteins (e.g., p-AMPK, Nrf2, HO-1) in response to salidroside treatment.
Materials:
-
6-well or 12-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat with varying concentrations of salidroside (based on MTT results) for a specified time (e.g., 6, 12, or 24 hours).[7]
-
Protein Extraction: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[16] Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.[17]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin).
Protocol 3: Cytokine Quantification (ELISA)
This protocol measures the concentration of secreted proteins, such as pro-inflammatory cytokines (e.g., IL-6, TNF-α), in the cell culture supernatant.[18]
Materials:
-
24-well or 48-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)
-
Cell culture supernatant (collected from salidroside-treated cells)
-
Microplate reader
Procedure:
-
Sample Collection: Seed cells and treat them with salidroside and/or an inflammatory stimulus (e.g., LPS) as described in previous protocols.[18] After incubation, collect the cell culture supernatant and centrifuge to remove cellular debris.
-
ELISA Procedure: Perform the ELISA according to the manufacturer’s instructions.[19] A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and collected supernatant samples to the wells and incubate.
-
Wash the plate.
-
Add a biotinylated detection antibody.[19]
-
Wash the plate.
-
Add an enzyme conjugate (e.g., Streptavidin-HRP).
-
Wash the plate.
-
Add a substrate (e.g., TMB) and incubate for color development.
-
Add a stop solution.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to calculate the concentration of the cytokine in each sample.
Data Presentation and Interpretation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Dose-Response of Salidroside on Cell Viability (MTT Assay)
| Salidroside Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Control) | 1.25 ± 0.08 | 100.0 |
| 1 | 1.23 ± 0.07 | 98.4 |
| 5 | 1.26 ± 0.09 | 100.8 |
| 10 | 1.24 ± 0.06 | 99.2 |
| 25 | 1.21 ± 0.08 | 96.8 |
| 50 | 1.15 ± 0.07 | 92.0 |
| 100 | 1.02 ± 0.06 | 81.6 |
| 200 | 0.78 ± 0.05 | 62.4 |
This hypothetical data suggests that salidroside shows low toxicity up to 50 µM, with significant toxicity appearing at ≥100 µM in this particular cell line.
Table 2: Dose-Dependent Effect of Salidroside on Protein Expression (Western Blot)
| Salidroside Conc. (µM) | Relative p-AMPK/AMPK Ratio (Mean ± SD) | Relative Nrf2 Expression (Mean ± SD) |
| 0 (Control) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 10 | 1.45 ± 0.21 | 1.88 ± 0.25 |
| 25 | 2.10 ± 0.25 | 2.75 ± 0.31 |
| 50 | 2.85 ± 0.30 | 3.50 ± 0.40 |
This hypothetical data indicates a dose-dependent activation of AMPK (via phosphorylation) and upregulation of Nrf2 expression.
Table 3: Dose-Dependent Effect of Salidroside on IL-6 Secretion in LPS-Stimulated Cells (ELISA)
| Treatment | IL-6 Concentration (pg/mL) (Mean ± SD) |
| Control (No LPS) | 15.2 ± 3.5 |
| LPS Only | 450.8 ± 25.6 |
| LPS + Salidroside (10 µM) | 310.5 ± 20.1 |
| LPS + Salidroside (25 µM) | 225.4 ± 18.9 |
| LPS + Salidroside (50 µM) | 140.7 ± 15.3 |
This hypothetical data demonstrates that salidroside dose-dependently inhibits LPS-induced IL-6 secretion, indicating anti-inflammatory activity.[18][20]
Signaling Pathway Diagrams
Caption: Salidroside activates the AMPK/mTOR pathway to promote autophagy.[4][21]
Caption: Salidroside promotes Nrf2 nuclear translocation and antioxidant gene expression.[7][9]
References
- 1. Salidroside: An Overview of Its Promising Potential and Diverse Applications [mdpi.com]
- 2. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salidroside attenuates hypoxia-induced pulmonary arterial smooth muscle cell proliferation and apoptosis resistance by upregulating autophagy through the AMPK-mTOR-ULK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]
- 6. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 7. Salidroside Suppresses HUVECs Cell Injury Induced by Oxidative Stress through Activating the Nrf2 Signaling Pathway [mdpi.com]
- 8. Therapeutic potential of salidroside in type I diabetic erectile dysfunction: Attenuation of oxidative stress and apoptosis via the Nrf2/HO-1 pathway | PLOS One [journals.plos.org]
- 9. scispace.com [scispace.com]
- 10. Salidroside attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salidroside attenuates atrial fibrosis and atrial fibrillation vulnerability induced by angiotensin-II through inhibition of LOXL2-TGF-β1-Smad2/3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Salidroside regulates the expressions of IL-6 and defensins in LPS-activated intestinal epithelial cells through NF-κB/MAPK and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bdbiosciences.com [bdbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes: Salidroside as a Neuroprotective Agent in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside (2-(4-hydroxyphenyl)ethyl β-D-glucopyranoside) is a potent phenylpropanoid glycoside and the primary bioactive component isolated from Rhodiola rosea L., a medicinal plant with a long history of use in traditional medicine.[1] Accumulating scientific evidence has highlighted its significant neuroprotective properties, making it a compound of high interest for research into neurodegenerative diseases and acute neuronal injury.[2][3] Salidroside exerts its effects through a variety of mechanisms, including potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities.[1] It has shown therapeutic potential in preclinical models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.[2]
These application notes provide a comprehensive overview of salidroside's mechanisms of action, a summary of effective concentrations and dosages from preclinical studies, and detailed protocols for its application in common in vitro and in vivo neuroprotection models.
Mechanisms of Neuroprotection
Salidroside's neuroprotective effects are multifaceted, involving the modulation of several key signaling pathways implicated in neuronal survival and death.
Anti-Oxidative Stress Pathways
A primary mechanism of salidroside is the mitigation of oxidative stress, a key pathological factor in many neurological disorders. It achieves this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by salidroside, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1).[1][4] This enhances the cell's capacity to neutralize reactive oxygen species (ROS).
Anti-Apoptotic and Pro-Survival Pathways
Salidroside promotes neuronal survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[3] Activation of this pathway leads to the phosphorylation and activation of Akt (p-Akt). p-Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins while upregulating anti-apoptotic proteins like Bcl-2. This modulation of the Bcl-2/Bax ratio prevents the activation of executioner caspases (e.g., caspase-3) and ultimately inhibits apoptosis.
Anti-Inflammatory Pathways
Neuroinflammation is a critical component of neuronal damage. Salidroside suppresses inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] It prevents the activation and nuclear translocation of NF-κB, which is a master regulator of inflammatory gene expression. This leads to a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).
Quantitative Data Summary
The following tables summarize the effective doses and concentrations of salidroside reported in various preclinical neuroprotection studies.
Table 1: Summary of In Vivo Neuroprotection Studies with Salidroside
| Neurodegenerative Model | Animal Species | Salidroside Dose & Administration Route | Key Quantitative Findings | Citation(s) |
| Ischemic Stroke (MCAO) | Rat | 30 mg/kg, intraperitoneal (i.p.), pre- and post-ischemia | Significantly reduced cerebral infarct volume compared to vehicle. | [4] |
| Ischemic Stroke (MCAO) | Rat | 12 mg/kg/day, i.p., for 7 days (pretreatment) | Prevented cerebral ischemia/reperfusion injury. | [4] |
| Ischemic Stroke (MCAO) | Rat | 20, 40, 80 mg/kg, i.p. | Dose-dependent improvement in neurobehavioral scores (mNSS, balance beam). | [5] |
| Ischemic Stroke (MCAO) | Rat | 80 mg/kg, i.p. | Significantly increased dopamine (DA) and homovanillic acid (HVA) levels in the striatum. | [5] |
| Depression Model | Rat | 20 and 40 mg/kg | Exhibited antidepressant-like activity comparable to amitriptyline (10 mg/kg). | [2] |
Table 2: Summary of In Vitro Neuroprotection Studies with Salidroside
| Cell Model | Insult/Toxin | Salidroside Concentration | Key Quantitative Findings | Citation(s) |
| Rat Cortical Neurons | Hydrogen Peroxide (H₂O₂) (50 µM) | Not specified, but dose-dependent | Markedly attenuated oxidative insult and decreased Bax expression. | [6] |
| PC12 Cells | Hypoglycemia & Serum Limitation | 80, 160, 320 µg/ml (pretreatment for 24h) | Dose-dependently protected against apoptosis and reduced intracellular ROS. | |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Not specified, but dose-dependent | Inhibited H₂O₂-induced apoptosis by suppressing the NOX2-ROS-MAPKs pathway. | [7] |
| NS20Y Neuronal Cells | None (baseline) | 0-50 ppm (24h) | No significant effect on cell viability at tested concentrations. | [8] |
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the neuroprotective effects of salidroside.
Protocol 1: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress in PC12 Cells)
This protocol assesses salidroside's ability to protect neuronal-like cells from oxidative stress-induced death.
Materials:
-
PC12 cell line
-
DMEM with 10% horse serum, 5% fetal bovine serum
-
Salidroside (stock solution in sterile water or DMSO)
-
Hydrogen peroxide (H₂O₂)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Salidroside Pretreatment: Remove the culture medium and replace it with fresh medium containing various concentrations of salidroside (e.g., 10, 50, 100 µM). Include a "vehicle control" group treated with the same concentration of the solvent (e.g., DMSO) used for the salidroside stock. Incubate for 2 hours.[7]
-
Induction of Oxidative Stress: Add H₂O₂ to all wells (except for the "untreated control" group) to a final concentration of 100-300 µM. Incubate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): a. Remove the medium from the wells. b. Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. c. Incubate for 4 hours at 37°C until purple formazan crystals are visible. d. Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control group.
Protocol 2: In Vivo Neuroprotection Assay (Rat Model of MCAO)
This protocol evaluates salidroside's efficacy in a clinically relevant model of ischemic stroke.
Materials:
-
Male Sprague-Dawley rats (240-260 g)[9]
-
Salidroside solution for injection
-
Anesthetic (e.g., isoflurane or pentobarbital sodium)
-
4-0 monofilament nylon suture with a blunted tip[9]
-
Surgical instruments
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
Procedure:
-
Animal Preparation & Drug Administration: Anesthetize the rat. Administer salidroside (e.g., 30 mg/kg) or vehicle via intraperitoneal injection immediately before surgery.[4]
-
MCAO Surgery: a. Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). b. Ligate the distal ECA. c. Temporarily clamp the CCA and ICA. d. Introduce the 4-0 monofilament suture through an incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the bifurcation.[9]
-
Ischemia & Reperfusion: Maintain the occlusion for 90-120 minutes. To initiate reperfusion, carefully withdraw the filament.[10] Suture the incision.
-
Recovery: Allow the animal to recover in a heated cage. Monitor for any adverse effects.
-
Neurological Deficit Scoring (at 24h): Evaluate neurological function using a standardized scale like the modified Neurological Severity Score (mNSS), which assesses motor, sensory, balance, and reflex functions.[5]
-
Infarct Volume Measurement: a. At 24-48 hours post-MCAO, deeply anesthetize and sacrifice the animal. b. Harvest the brain and slice it into 2 mm coronal sections. c. Immerse the slices in a 2% TTC solution at 37°C for 15-30 minutes. d. Healthy, viable tissue will stain red, while the infarcted (ischemic) tissue will remain white. e. Quantify the infarct area in each slice using image analysis software and calculate the total infarct volume.
Protocol 3: Western Blot Analysis for p-Akt and Nrf2
This protocol is used to quantify changes in protein expression and activation within key signaling pathways.
Materials:
-
Cell or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-Nrf2, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenized brain tissue in ice-cold RIPA buffer. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., rabbit anti-p-Akt, diluted 1:1000 in blocking buffer) overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:10,000) for 1-2 hours at room temperature.[11]
-
Detection: After further washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (β-actin for total protein, Lamin B1 for nuclear fractions). For phosphorylated proteins, express the data as a ratio of the phosphorylated form to the total protein (e.g., p-Akt/Total Akt).
References
- 1. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 2. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System [frontiersin.org]
- 6. Neuroprotective effects of Salidroside and its analogue tyrosol galactoside against focal cerebral ischemia in vivo and H2O2-induced neurotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Salidroside protects PC12 cells from H2O2-induced apoptosis via suppressing NOX2-ROS-MAPKs signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells [mdpi.com]
Application Notes and Protocols: Salidroside's Role in Activating the AMPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a primary active component isolated from the medicinal plant Rhodiola rosea, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Emerging evidence strongly indicates that salidroside plays a crucial role in cellular energy homeostasis and metabolic regulation through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. These application notes provide a comprehensive overview of the mechanisms, quantitative effects, and detailed experimental protocols to study the interaction between salidroside and the AMPK pathway, aiding researchers in drug development and metabolic disease research.
Mechanism of Action
Salidroside's activation of AMPK is linked to its influence on mitochondrial function. It has been shown to inhibit the mitochondrial respiratory chain complex I, leading to a transient increase in the cellular AMP/ATP ratio.[1] This shift in the energy balance is a classic trigger for the activation of AMPK, a central regulator of cellular metabolism. Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring energy balance by stimulating catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic processes (e.g., gluconeogenesis and lipid synthesis).[1][2][3] The activation of AMPK by salidroside has been demonstrated to be a key mechanism in its therapeutic effects against insulin resistance, type 2 diabetes, nonalcoholic steatohepatitis (NASH), and cardiomyocyte senescence.[1][2][4][5]
Data Presentation
In Vitro Efficacy of Salidroside on AMPK Signaling
| Cell Line | Salidroside Concentration (µM) | Duration (hours) | Target Protein | Observed Effect | Reference |
| Primary Mouse Hepatocytes | 0.1, 1, 10 | 3 | p-AMPK | Dose-dependent increase in phosphorylation | [1] |
| Primary Mouse Hepatocytes | 10 | 0-12 | p-AMPK | Time-dependent increase in phosphorylation | [1] |
| Primary Mouse Hepatocytes | 0.1, 1, 10 | 3 | p-ACC | Dose-dependent increase in phosphorylation | [1] |
| Primary Mouse Hepatocytes | 10 | 0-12 | p-ACC | Time-dependent increase in phosphorylation | [1] |
| Primary Mouse Hepatocytes | 0.1, 1, 10 | 3 | p-Akt | Dose-dependent increase in phosphorylation | [1] |
| Primary Mouse Hepatocytes | 10 | 0-12 | p-Akt | Time-dependent increase in phosphorylation | [1] |
| Primary Mouse Hepatocytes | 0.1, 1, 10 | 3 | p-GSK3β | Dose-dependent increase in phosphorylation | [1] |
| Primary Mouse Hepatocytes | 10 | 0-12 | p-GSK3β | Time-dependent increase in phosphorylation | [1] |
| Min6 Cells | Not specified | Not specified | p-AMPKα | Increased phosphorylation | [2][3] |
| Min6 Cells | Not specified | Not specified | p-Akt | Increased phosphorylation | [2][3] |
| L6 Rat Myoblasts | Not specified | Not specified | p-AMPK | Increased phosphorylation | [6] |
| L6 Rat Myoblasts | Not specified | Not specified | p-ACC | Increased phosphorylation | [6] |
In Vivo Efficacy of Salidroside in Diabetic Mouse Models
| Animal Model | Salidroside Dosage (mg/kg/day) | Administration Route | Duration | Key Findings | Reference |
| db/db mice | 25, 50, 100 | Oral gavage | 8 weeks | Dose-dependent reduction in blood glucose and serum insulin; improved insulin resistance and liver steatosis.[1] | [1] |
| db/db mice | 100 | Oral gavage | 5 weeks | Ameliorated hyperglycemia and oxidative stress; increased β-cell mass and replication.[2] | [2] |
| High-Fat Diet-induced mice | Not specified | Not specified | 5 weeks | Ameliorated hyperglycemia.[2] | [2] |
Signaling Pathways and Experimental Workflows
References
- 1. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salidroside, A Natural Antioxidant, Improves β-Cell Survival and Function via Activating AMPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salidroside Affects Gut Microbiota Structure in db/db Mice by Affecting Insulin, Blood Glucose and Body Weight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Long-Term Oral Administration of Salidroside Alleviates Diabetic Retinopathy in db/db Mice [frontiersin.org]
- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 6. Salidroside stimulated glucose uptake in skeletal muscle cells by activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-Cancer Properties of Salidroside In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a phenylpropanoid glycoside isolated from the medicinal plant Rhodiola rosea, has garnered significant interest for its diverse pharmacological activities, including its potential as an anti-cancer agent.[1][2] In vitro studies have demonstrated that Salidroside can inhibit the proliferation of various cancer cell lines, induce programmed cell death (apoptosis), and cause cell cycle arrest.[1][3][4] These effects are mediated through the modulation of key cellular signaling pathways. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to facilitate further research into the anti-cancer properties of Salidroside.
Data Presentation
Table 1: IC50 Values of Salidroside in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for Salidroside in different human cancer cell lines.
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | 19.48[1] | 48 |
| A549 | Lung Cancer | 6.2[5] | 48 |
| MG63 | Osteosarcoma | ~5090 (5.09 mM)[6] | 24 |
| U2OS | Osteosarcoma | ~9790 (9.79 mM)[6] | 24 |
| K562 | Chronic Myeloid Leukemia | Not explicitly stated, but significant inhibition at 80 µM[3] | 24, 48, 72 |
| KCL22 | Chronic Myeloid Leukemia | Not explicitly stated, but significant inhibition at 80 µM[7] | 12, 24, 48, 72 |
| SKOV3 | Ovarian Cancer | >2000 (2 mM)[8] | 48 |
| A2780 | Ovarian Cancer | >2000 (2 mM)[8] | 48 |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.
Table 2: Effect of Salidroside on Apoptosis in Human Cancer Cell Lines
Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in cancer cells.
| Cancer Cell Line | Salidroside Concentration (µM) | Apoptosis Rate (%) |
| MCF-7 | 0 (Control) | Not specified |
| 5 | Increased (dose-dependent)[1] | |
| 20 | Increased (dose-dependent)[1] | |
| 40 | Increased (dose-dependent)[1] | |
| K562 | 80 | Significantly increased[3] |
| KCL22 | 80 | Significantly increased[3] |
| CAOV3 | 200, 400, 800 | Significantly increased (dose-dependent)[9] |
| SKOV3 | 200, 400, 800 | Significantly increased (dose-dependent)[9] |
Table 3: Effect of Salidroside on Cell Cycle Distribution in Human Cancer Cell Lines
Cell cycle arrest is a mechanism that prevents damaged cells from proliferating. Salidroside has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[1][4]
| Cancer Cell Line | Salidroside Concentration (µM) | % of Cells in G0/G1 Phase |
| MCF-7 | 0 (Control) | Baseline |
| 5 | Significantly increased[1] | |
| 20 | Significantly increased[1] | |
| 40 | Significantly increased[1] | |
| K562 | 10, 20, 30 (µg/ml) | G2/M phase arrest observed[10] |
| MG63 | 1000, 5000, 10000 (1, 5, 10 mM) | Significantly increased (dose-dependent) |
| U2OS | 1000, 5000, 10000 (1, 5, 10 mM) | Significantly increased (dose-dependent) |
Key Signaling Pathways Modulated by Salidroside
Salidroside exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by Salidroside in cancer cells.
Experimental Workflow
A general workflow for investigating the in vitro anti-cancer effects of Salidroside is depicted below.
Caption: General experimental workflow for in vitro evaluation of Salidroside.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Salidroside on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Salidroside (stock solution prepared in a suitable solvent, e.g., DMSO or PBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of Salidroside in complete medium.
-
Remove the medium from the wells and add 100 µL of the Salidroside dilutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells after Salidroside treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Salidroside
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of Salidroside for the desired time.
-
Harvest the cells by trypsinization and collect the cell suspension, including the floating cells from the medium.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of cancer cells treated with Salidroside.
Materials:
-
Cancer cell line of interest
-
Salidroside
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Salidroside as described for the apoptosis assay.
-
Harvest the cells and wash them once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in signaling pathways and apoptosis.
Materials:
-
Salidroside-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-phospho-ERK, anti-total-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
These protocols provide a foundation for investigating the anti-cancer properties of Salidroside. Optimization of specific parameters may be necessary depending on the cell line and experimental setup.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. europeanreview.org [europeanreview.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Salidroside suppresses the growth and invasion of human osteosarcoma cell lines MG63 and U2OS in vitro by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salidroside inhibits chronic myeloid leukemia cell proliferation and induces apoptosis by regulating the miR-140-5p/wnt5a/β-catenin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salidroside induces apoptosis in human ovarian cancer SKOV3 and A2780 cells through the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salidroside exerts anti-tumor effects in ovarian cancer by inhibiting STAT3/c-Myc pathway-mediated glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
Application Notes and Protocols for Utilizing Salidroside in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salidroside, a phenylpropanoid glycoside derived from Rhodiola rosea, has garnered significant interest within the scientific community due to its diverse pharmacological activities. These include neuroprotective, cardioprotective, anti-inflammatory, antioxidant, and anti-cancer effects. For researchers investigating the therapeutic potential of salidroside in vitro, establishing a reliable and reproducible protocol for its dissolution and application in cell culture is paramount. This document provides detailed application notes and protocols to guide the effective use of salidroside in cell culture experiments.
Data Presentation
Table 1: Solubility of Salidroside in Common Solvents
| Solvent | Solubility (at 25°C) | Molar Concentration (Approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL[1][2] | 199.8 mM | Fresh, moisture-free DMSO is recommended to ensure maximum solubility[2]. |
| Water | 60 mg/mL[1][2] | 199.8 mM | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 10 mg/mL[3] | 33.3 mM | Aqueous solutions are not recommended for storage beyond one day[3]. |
| Ethanol | 4 mg/mL[1] - 22 mg/mL[2] | 13.32 mM - 73.26 mM | Solubility in ethanol can vary. |
Molecular Weight of Salidroside: 300.3 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a Salidroside Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of salidroside, typically in DMSO, which can be stored for long-term use.
Materials:
-
Salidroside powder (crystalline solid)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.
-
Weighing Salidroside: Accurately weigh the desired amount of salidroside powder.
-
Dissolution:
-
Add the appropriate volume of DMSO to the salidroside powder to achieve the desired stock concentration (e.g., for a 100 mM stock, dissolve 30.03 mg of salidroside in 1 mL of DMSO).
-
Vortex the solution thoroughly until the salidroside is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube to remove any potential microbial contaminants.
-
Aliquoting and Storage:
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol describes the dilution of the stock solution to the final desired concentrations for treating cells in culture.
Materials:
-
Salidroside stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the salidroside stock solution at room temperature.
-
Serial Dilutions (if necessary): If a wide range of concentrations is being tested, it is often more accurate to perform serial dilutions.
-
Final Dilution:
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture vessel.
-
Important: To avoid precipitation and ensure homogeneity, add the salidroside stock solution to a volume of pre-warmed complete cell culture medium, not directly to the cells. The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
-
Gently mix the working solution by pipetting or inverting the tube.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO) to the cell culture medium without salidroside. This is crucial to distinguish the effects of salidroside from those of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared working solutions (including the vehicle control).
-
Incubation: Incubate the cells for the desired experimental duration.
Example Calculation for a Working Solution:
To prepare 1 mL of a 100 µM salidroside working solution from a 100 mM stock solution:
-
Use the formula: C1V1 = C2V2
-
C1 = 100 mM (stock concentration)
-
V1 = ? (volume of stock to add)
-
C2 = 100 µM = 0.1 mM (final concentration)
-
V2 = 1 mL (final volume)
-
-
(100 mM) * V1 = (0.1 mM) * (1 mL)
-
V1 = 0.001 mL = 1 µL
-
Therefore, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.
Mandatory Visualizations
Signaling Pathways Modulated by Salidroside
Salidroside has been shown to modulate a variety of intracellular signaling pathways, contributing to its diverse pharmacological effects.[4][5] Below are diagrams illustrating some of the key pathways.
Caption: Salidroside activates the PI3K/Akt signaling pathway.
Caption: Salidroside modulates the AMPK signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a cell-based experiment using salidroside.
Caption: General workflow for a salidroside cell culture experiment.
References
Salidroside as a Positive Control in Adaptogen Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a primary active constituent of Rhodiola rosea, is a well-characterized adaptogen known for its stress-protective and fatigue-reducing properties.[1][2] Its established mechanisms of action and quantifiable biological effects make it an ideal positive control for in vitro and in vivo studies investigating novel adaptogenic compounds. These application notes provide detailed protocols and quantitative data to guide researchers in utilizing salidroside as a reliable benchmark in their experimental workflows. The standardization of Rhodiola rosea extracts to a specific salidroside content is crucial for reproducible results in adaptogen research.[1][3][4][5][6]
Data Presentation: Quantitative Efficacy of Salidroside
The following tables summarize key quantitative data from various studies, highlighting the effective concentrations and observed effects of salidroside in different experimental models.
Table 1: In Vitro Efficacy of Salidroside
| Cell Line | Assay | Salidroside Concentration | Observed Effect | Reference |
| Primary Rat Hippocampal Neurons | H₂O₂-induced apoptosis | Not specified | Attenuated apoptotic cell death | [7] |
| PC12 | Hypoglycemia and serum limitation | 80, 160, 320 µg/mL | Dose-dependent attenuation of decreased cell viability | [8] |
| Primary Rat Hippocampal NSCs | Streptozotocin (STZ)-induced injury | 1, 2 mM | Significant protection against STZ-induced cytotoxicity | [9] |
| Human Granulosa Cell Line (KGN) | DHT-induced oxidative stress | Not specified | Upregulated phosphorylation of AMPK | [10] |
| MCF-7 (Human Breast Cancer) | Cell Proliferation (MTT) | 1-50 µM | Significant inhibitory effect on cell proliferation (IC50: 19.48 µM) | [11] |
| BGC-823 (Human Gastric Cancer) | Western Blot | Not specified | Attenuated HSP70 expression | [11] |
| Primary Mouse Hepatocytes | Western Blot | 0.1, 1, 10 µM | Time- and concentration-dependent stimulation of AMPK, ACC, Akt, and GSK3β phosphorylation | [12] |
Table 2: In Vivo Efficacy of Salidroside
| Animal Model | Stressor/Condition | Salidroside Dosage | Route of Administration | Observed Effect | Reference |
| Rat | Focal cerebral ischemia/reperfusion | 15, 30 mg/kg | Intraperitoneal | 30 mg/kg significantly reduced infarct volume and neurological deficit scores | [13] |
| Mouse | Alzheimer's Disease Model | 0.3 mg/mL in drinking water | Oral | Improved locomotion | |
| Rat | Streptozotocin-induced neural injury | Not specified | Not specified | Suppressed cellular changes and reduced intracellular ROS | [9] |
Key Signaling Pathways Modulated by Salidroside
Salidroside exerts its adaptogenic effects through the modulation of several key signaling pathways involved in stress response, energy metabolism, and cell survival.
Hsp70-Mediated Stress Response
Salidroside has been shown to influence the expression of Heat Shock Protein 70 (Hsp70), a molecular chaperone crucial for protecting cells from stress-induced damage.
AMPK-Mediated Energy Metabolism
Salidroside activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This activation enhances energy production and utilization, contributing to its anti-fatigue effects.
References
- 1. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A preliminary review of studies on adaptogens: comparison of their bioactivity in TCM with that of ginseng-like herbs used worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Orally Disintegrating Tablets of Standardized Rhodiola rosea Extract [mdpi.com]
- 4. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardization problems of medicinal preparations from Rhodiola rosea L. - Kurkin - Pharmacy & Pharmacology [journals.eco-vector.com]
- 6. STANDARDIZATION PROBLEMS OF MEDICINAL PREPARATIONS FROM RHODIOLA ROSEA L. | Kurkin | Pharmacy & Pharmacology [pharmpharm.ru]
- 7. Protective effect of salidroside against H2O2-induced cell apoptosis in primary culture of rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of Salidroside in the PC12 Cell Model Exposed to Hypoglycemia and Serum Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective Effects of a Rhodiola Crenulata Extract and Salidroside on Hippocampal Neurogenesis against Streptozotocin-Induced Neural Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Salidroside in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Salidroside, a potent phenylpropanoid glycoside derived from Rhodiola rosea L., is a bioactive compound renowned for a wide spectrum of pharmacological activities.[1][2][3] It has demonstrated significant therapeutic potential in various preclinical rodent models, exhibiting neuroprotective, cardioprotective, anti-inflammatory, and anti-diabetic properties.[4][5][6][7] These application notes provide a comprehensive overview of the in vivo administration of Salidroside in rodent models, summarizing quantitative data from various studies and offering detailed experimental protocols and key signaling pathways.
Data Presentation: Quantitative Summary of Salidroside Administration
The following tables summarize the dosages, administration routes, and observed effects of Salidroside in different therapeutic areas based on published studies.
Table 1: Cardioprotective Applications of Salidroside
| Animal Model | Salidroside Dosage | Administration Route | Duration | Key Findings & Biomarkers |
| Myocardial Infarction (MI) in C57BL/6 Mice | Not specified | Oral | 21 days | Reduced mortality, fibrosis, and infarct size; improved cardiac function.[1][2] ↑ Akt, eNOS, Bcl-2, VEGF; ↓ TNF-α, TGF-β1, IL-1β, Bax.[1][2] |
| Acute Myocardial Infarction (AMI) in Sprague-Dawley Rats | Not specified | Not specified | Not specified | Inhibited myocardial apoptosis.[8] ↑ p-Akt, Bcl-2/Bax ratio; ↓ activated caspase-3.[8] |
| Myocardial Ischemia/Reperfusion (I/R) in Sprague-Dawley Rats | 20 and 40 mg/kg | Not specified | Pre-treatment | Ameliorated I/R injury and suppressed myocardial apoptosis.[9] Inhibited TLR4/NF-κB pathway; ↑ Bcl-2/Bax ratio; ↓ caspase-3, caspase-9 activation.[9] |
| LPS-Induced Myocardial Injury in Rats | Not specified | Not specified | Not specified | Improved cardiac function and suppressed inflammation.[10] Inhibited ROS-mediated PI3K/Akt/mTOR pathway.[10] |
Table 2: Neuroprotective Applications of Salidroside
| Animal Model | Salidroside Dosage | Administration Route | Duration | Key Findings & Biomarkers |
| Alzheimer's Disease (AD) in APPswe/PS1ΔE9 Mice | Daily doses | Not specified | Not specified | Improved learning and memory; decreased Aβ levels.[6] Upregulated PI3K/Akt/mTOR signaling.[6] |
| Cerebral Ischemia/Reperfusion (MCAO) in Sprague-Dawley Rats | 30 mg/kg | Not specified | Not specified | Reduced infarct size and improved neurological function.[5] Activated Nrf2 pathway; ↑ Nrf2, heme oxygenase-1.[5] |
| Cerebral Ischemia/Reperfusion (MCAO) in Rats | 80 mg/kg | Intraperitoneal (i.p.) | 2 consecutive days | Ameliorated neurobehavioral impairment.[11] Modulated the dopaminergic system; ↑ Tyrosine Hydroxylase.[11] |
| Ethanol-Induced Memory Impairment in Sprague-Dawley Rats | 30 mg/kg | Intragastric (i.g.) | 30 days | Improved memory function and gut microbiota composition.[12] |
| Depression (LPS-induced) in Mice | 12 and 24 mg/kg | Not specified | 5 days | Exhibited antidepressant-like effects.[3] Modulated BDNF/TrκB signaling.[3] |
Table 3: Metabolic and Other Applications of Salidroside
| Animal Model | Salidroside Dosage | Administration Route | Duration | Key Findings & Biomarkers |
| Diabetic Retinopathy in db/db Mice | 25 mg/kg | Oral Gavage | 12 weeks | Relieved hyperglycemia and dyslipidemia; reduced retinal oxidative stress.[4] |
| Diabetic Nephropathy (STZ-induced) in Rats | 10 and 20 mg/kg/day | Oral | 8 weeks | Decreased blood glucose, serum creatinine, and BUN.[13] Inhibited TGF-β1/Smad2/3 pathway.[13] |
| Oral Toxicity Study in Sprague-Dawley Rats | 500-2000 mg/kg/day | Oral Gavage | 28 days | No-Observed-Adverse-Effect Level (NOAEL) was determined to be greater than 2000 mg/kg/day.[14] |
Experimental Protocols
Protocol 1: Salidroside Preparation and Administration
This protocol outlines the general steps for preparing and administering Salidroside to rodent models.
1. Materials:
-
Salidroside powder (purity ≥98%)
-
Vortex mixer
-
Magnetic stirrer[14]
-
Animal scale
-
Administration tools:
-
For Oral Gavage: Stainless-steel, ball-tipped gavage needles.[14]
-
For Intraperitoneal Injection: Sterile syringes with 25-27 gauge needles.
-
2. Preparation of Dosing Solution:
-
Determine the required concentration of Salidroside based on the target dose (mg/kg) and the average body weight of the animals. The final volume is typically 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Weigh the appropriate amount of Salidroside powder.
-
Dissolve the powder in the chosen vehicle (e.g., distilled water). Fresh formulations should be prepared daily.[14]
-
Vortex or use a magnetic stir plate to ensure the solution is homogenous before administration.[14]
3. Administration Procedure:
-
Weigh each animal immediately before dosing to calculate the precise volume to be administered.[14]
-
For Oral Gavage (p.o.):
-
Gently restrain the animal.
-
Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.
-
Administer doses at approximately the same time each day.[14]
-
-
For Intraperitoneal Injection (i.p.):
-
Restrain the animal to expose the abdomen.
-
Lift the animal's hindquarters slightly.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or urine is drawn, then inject the solution.
-
Protocol 2: Induction and Treatment of Myocardial Infarction (MI) in Mice
This protocol is based on a model of MI induced by coronary artery ligation.[1][2]
1. Animal Model:
-
Male C57BL/6 mice.
2. MI Induction:
-
Anesthetize the mouse.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery permanently with a suture. Successful ligation is confirmed by the anterior wall of the left ventricle turning pale.
-
Close the chest and allow the animal to recover. Sham-operated animals undergo the same procedure without the ligation.
3. Salidroside Treatment:
-
Post-surgery, randomly divide the mice into groups (Sham, MI + Vehicle, MI + Salidroside).[1][2]
-
Prepare Salidroside solution as described in Protocol 1.
-
Administer Salidroside or vehicle daily via oral gavage for 21 days.[1][2]
4. Outcome Assessment:
-
Cardiac Function: Use echocardiography to measure parameters like ejection fraction (EF%) and fractional shortening (FS%) at baseline and at the end of the study.[1]
-
Infarct Size and Fibrosis: At day 21, sacrifice the animals, excise the hearts, and perform histological staining (e.g., Masson's trichrome) to quantify the infarct and fibrotic areas.[1]
-
Molecular Analysis: Use Western blot or ELISA on heart tissue lysates to measure the expression of proteins such as Akt, eNOS, Bcl-2, Bax, and inflammatory cytokines.[1][2]
Protocol 3: Induction and Treatment of Focal Cerebral Ischemia in Rats
This protocol describes the middle cerebral artery occlusion (MCAO) model.[5]
1. Animal Model:
-
Male Sprague-Dawley rats (250-280g).[5]
2. MCAO Induction:
-
Anesthetize the rat.
-
Make a midline neck incision to expose the common carotid artery (CCA).
-
Introduce a nylon monofilament suture into the internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
-
After a set period (e.g., 90-120 minutes), withdraw the filament to allow reperfusion.
-
Close the incision and monitor the animal during recovery.
3. Salidroside Treatment:
-
Administer Salidroside (e.g., 30 mg/kg or 80 mg/kg) via intraperitoneal injection either before or after the ischemic event, depending on the study design (pre-treatment vs. post-treatment).[5][11]
4. Outcome Assessment:
-
Neurological Deficit: Evaluate neurological function using scoring systems (e.g., modified neurological severity scores) and behavioral tests (e.g., balance beam, foot fault test).[5][11]
-
Infarct Volume: After 24-48 hours, sacrifice the animals and section the brains. Use TTC (2,3,5-triphenyltetrazolium chloride) staining to visualize and quantify the infarct volume.[5]
-
Molecular Analysis: Analyze brain tissue from the ischemic region for protein expression (e.g., Nrf2, HO-1, TH) using immunohistochemistry or Western blot.[5][11]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: A typical experimental workflow for in vivo Salidroside studies in rodents.
Salidroside Signaling Pathways
Caption: Key signaling pathways modulated by Salidroside in cardioprotection and neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effects of Salidroside on cardiac function in mice with myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Long-Term Oral Administration of Salidroside Alleviates Diabetic Retinopathy in db/db Mice [frontiersin.org]
- 5. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salidroside attenuates apoptosis in ischemic cardiomyocytes: a mechanism through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cardioprotective effect of salidroside against myocardial ischemia reperfusion injury in rats by inhibiting apoptosis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salidroside suppressing LPS‐induced myocardial injury by inhibiting ROS‐mediated PI3K/Akt/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Neuroprotective Effects of Salidroside on Cerebral Ischemia/Reperfusion-Induced Behavioral Impairment Involves the Dopaminergic System [frontiersin.org]
- 12. Salidroside ameliorates memory impairment following long-term ethanol intake in rats by modulating the altered intestinal microbiota content and hippocampal gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Salidroside's Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the anti-inflammatory properties of Salidroside, a bioactive compound isolated from Rhodiola rosea. This document outlines the key signaling pathways involved in its mechanism of action and offers detailed protocols for in vitro and in vivo experimental models.
Introduction to Salidroside's Anti-inflammatory Potential
Salidroside has demonstrated significant anti-inflammatory effects across a range of preclinical studies. Its therapeutic potential stems from its ability to modulate key inflammatory signaling cascades, thereby reducing the production of pro-inflammatory mediators. Emerging research indicates that Salidroside exerts its anti-inflammatory action primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Furthermore, it has been shown to suppress the activation of the NLRP3 inflammasome, a critical component of the innate immune response. These mechanisms collectively lead to a decrease in the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Key Signaling Pathways Modulated by Salidroside
Salidroside's anti-inflammatory effects are mediated through several key signaling pathways. Understanding these pathways is crucial for designing experiments to assess its efficacy.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Effects of Salidroside
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent anti-inflammatory effects of Salidroside.
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by Salidroside in LPS-Stimulated Macrophages
| Cell Line | Inflammatory Mediator | Salidroside Concentration | % Inhibition / Fold Change | Reference |
| RAW 264.7 | TNF-α | 30, 60, 120 µM | Dose-dependent decrease | [1] |
| RAW 264.7 | IL-6 | 30, 60, 120 µM | Dose-dependent decrease | [1] |
| RAW 264.7 | IL-1β | 30, 60, 120 µM | Dose-dependent decrease | [2] |
| RAW 264.7 | Nitric Oxide (NO) | 30, 60, 120 µM | Dose-dependent inhibition | |
| RAW 264.7 | iNOS protein | 30, 60, 120 µM | Dose-dependent reduction | |
| RAW 264.7 | COX-2 protein | Not specified | Reduction observed | [3] |
| RAW 264.7 | NF-κB p65 phosphorylation | 30, 60, 120 µM | Dose-dependent reduction | |
| CMECs | p38 MAPK phosphorylation | 10, 50, 100 µM | Dose-dependent suppression | [4] |
| BV-2 | p-p38 and p-JNK | 10 mg/L | Decreased expression | [5] |
| PC12 | NLRP3, ASC, Cleaved Caspase-1 | Not specified | Inhibition observed | [6] |
Table 2: In Vivo Anti-inflammatory Effects of Salidroside
| Animal Model | Inflammatory Condition | Salidroside Dosage | Outcome Measure | % Inhibition / Fold Change | Reference |
| Mice | LPS-induced endotoxemia | Not specified | Serum TNF-α, IL-1β, IL-6 | Significant attenuation | [2] |
| Rats | Carrageenan-induced paw edema | 1-30 mg/kg (i.p.) | Paw volume | Dose-dependent reduction | [7] |
| Mice | Sepsis | 80, 160, 320 mg/kg | NF-κB and p38 MAPK activation | Significant inhibition | [8] |
| Mice | LPS-induced liver injury | 50 mg/kg | Serum TNF-α, IL-1β, IL-6 | Significant attenuation | [9] |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of Salidroside are provided below.
Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells using lipopolysaccharide (LPS) and the assessment of Salidroside's inhibitory effects.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Salidroside
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
-
Griess Reagent System for Nitric Oxide measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Reagents for Western blotting and qRT-PCR
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates (for NO and cytokine assays) or 6-well plates (for Western blot and qRT-PCR) and allow them to adhere overnight.
-
-
Salidroside Treatment:
-
Prepare stock solutions of Salidroside in a suitable solvent (e.g., DMSO or sterile water) and dilute to desired concentrations in cell culture medium.
-
Pre-treat the cells with various concentrations of Salidroside for 1-2 hours before LPS stimulation. Include a vehicle control group.
-
-
LPS Stimulation:
-
After pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis). Include a control group without LPS stimulation.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production:
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Secretion (TNF-α, IL-1β, IL-6):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits following the manufacturer's protocols.
-
-
Protein Expression (iNOS, COX-2, p-p65, p-p38):
-
Lyse the cells and determine the protein concentration.
-
Perform Western blot analysis to detect the expression levels of iNOS, COX-2, phosphorylated NF-κB p65, and phosphorylated p38 MAPK.
-
-
Gene Expression (iNOS, COX-2):
-
Isolate total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS and COX-2.
-
-
Protocol 2: In Vivo Anti-inflammatory Assay using Carrageenan-Induced Paw Edema in Rats
This protocol outlines a widely used in vivo model to assess the anti-inflammatory activity of Salidroside.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Salidroside
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week.
-
Divide the animals into groups: Vehicle control, Carrageenan control, Salidroside-treated groups (various doses), and a Positive control group.
-
-
Drug Administration:
-
Administer Salidroside (e.g., intraperitoneally or orally) to the respective groups one hour before carrageenan injection.
-
Administer the vehicle and positive control to their respective groups.
-
-
Induction of Paw Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the carrageenan control group.
-
-
Biochemical and Histological Analysis (Optional):
-
At the end of the experiment, animals can be euthanized, and blood and paw tissue can be collected.
-
Serum can be used to measure cytokine levels by ELISA.
-
Paw tissue can be used for histological examination to assess inflammatory cell infiltration and for Western blot or qRT-PCR analysis of inflammatory markers.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory effects of Salidroside. By utilizing these standardized in vitro and in vivo models, researchers can effectively characterize its mechanisms of action and evaluate its therapeutic potential for inflammatory diseases. The data presented herein, along with the detailed methodologies, serve as a valuable resource for scientists and drug development professionals in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Salidroside attenuates LPS-induced pro-inflammatory cytokine responses and improves survival in murine endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of salidroside on nitric oxide and prostaglandin E₂ production in lipopolysaccharide-stimulated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salidroside prevents tumor necrosis factor-α-induced vascular inflammation by blocking mitogen-activated protein kinase and NF-κB signaling activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Salidroside inhibits inflammatory factor release in BV-2 cells through p38 and JNK pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Salidroside Ameliorates Alzheimer's Disease by Targeting NLRP3 Inflammasome-Mediated Pyroptosis [frontiersin.org]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salidroside protects against intestinal barrier dysfunction in septic mice by regulating IL‑17 to block the NF‑κB and p38 MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salidroside alleviates LPS-induced liver injury and inflammation through SIRT1- NF-κB pathway and NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Using Salidroside to Study Mitochondrial Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a primary active component isolated from the medicinal plant Rhodiola rosea, is a phenylpropanoid glycoside with a range of documented pharmacological properties, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3] Emerging evidence highlights salidroside's significant role in promoting mitochondrial biogenesis, the process by which cells increase their mitochondrial mass.[4][5] This makes salidroside a valuable pharmacological tool for studying mitochondrial function and a potential therapeutic agent for diseases associated with mitochondrial dysfunction, such as neurodegenerative disorders, diabetic cardiomyopathy, and age-related cellular senescence.[2][6][7]
These application notes provide a comprehensive overview of the signaling pathways modulated by salidroside to enhance mitochondrial biogenesis and offer detailed protocols for key experiments to assess its effects.
Mechanism of Action: The AMPK/SIRT1/PGC-1α Signaling Axis
Salidroside stimulates mitochondrial biogenesis primarily through the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.[5][7][8]
-
AMPK Activation: Salidroside can increase the cellular AMP/ATP ratio, which is a key activator of AMPK.[9] Activated AMPK (phosphorylated AMPK) then acts as a master regulator of cellular energy homeostasis.[10]
-
SIRT1 and PGC-1α Regulation: AMPK activation leads to the stimulation of SIRT1.[8] SIRT1, a deacetylase, subsequently deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis.[5][6]
-
Downstream Effects: Activated PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2), which in turn activate mitochondrial transcription factor A (TFAM).[4][6] TFAM is essential for the replication and transcription of mitochondrial DNA (mtDNA), ultimately leading to the synthesis of new mitochondria.[4][7]
Studies have shown that salidroside treatment upregulates the expression of PGC-1α, NRF-1, and TFAM in various cell types, including endothelial cells and human fibroblasts.[4][6]
Data Presentation: Effects of Salidroside
The following tables summarize quantitative data from studies investigating the effects of salidroside on mitochondrial biogenesis markers and function.
Table 1: Effect of Salidroside on Mitochondrial Biogenesis Protein Expression (in vitro)
| Cell Type | Treatment | PGC-1α Expression | NRF-1 Expression | TFAM Expression | SIRT1 Expression | Source |
| Human Fibroblasts (2BS) | 1-100 μM Salidroside (24h) | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase (Optimal at 10 μM) | [6][11] |
| HUVECs | 100 μM Salidroside | Upregulated | Not Reported | Upregulated | Not Reported | [4] |
| Neonatal Rat Cardiomyocytes | Salidroside (Dose not specified) | Increased | Not Reported | Increased | Not Reported | [7] |
Table 2: Effect of Salidroside on Mitochondrial Function
| Model | Treatment | Parameter Measured | Result | Source |
| HUVECs | Salidroside Pretreatment vs. H₂O₂ | Mitochondrial Membrane Potential (ΔΨm) | Rescued H₂O₂-induced reduction | [4] |
| HUVECs | Salidroside Pretreatment vs. H₂O₂ | ATP Production | Rescued H₂O₂-induced reduction | [4] |
| Porcine Oocytes | 250 μM Salidroside | Mitochondrial Membrane Potential (MMP) | Enhanced | [12] |
| Porcine Oocytes | 250 μM Salidroside | ATP Level | Enhanced | [12] |
| Porcine Oocytes | 250 μM Salidroside | mtDNA Copy Number | Increased | [12] |
| Diabetic Nephropathy Mice | Salidroside | mtDNA Copy Number | Significantly enhanced | [8] |
Experimental Protocols
Here we provide detailed protocols for key experiments to evaluate the effect of salidroside on mitochondrial biogenesis.
Protocol 1: In Vitro Cell Culture and Salidroside Treatment
This protocol describes the general procedure for treating adherent cells with salidroside to study its effects on mitochondrial biogenesis.
Materials:
-
Cell line of interest (e.g., HUVECs, SH-SY5Y, C2C12 myotubes)
-
Complete culture medium
-
Salidroside (powder, high purity)
-
DMSO or sterile PBS for dissolving salidroside
-
Sterile microcentrifuge tubes
-
Cell culture plates (e.g., 6-well, 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in a logarithmic growth phase (typically 70-80% confluency) at the time of treatment.
-
Salidroside Stock Solution Preparation: Prepare a high-concentration stock solution of salidroside (e.g., 100 mM) in DMSO or sterile PBS. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment Preparation: On the day of the experiment, thaw a stock aliquot and dilute it in a complete culture medium to the desired final concentrations (e.g., 1, 10, 50, 100 μM). Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest salidroside dose).
-
Cell Treatment: Remove the old medium from the cells and replace it with the salidroside-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The optimal time will depend on the specific cell type and the endpoint being measured.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., protein extraction for Western blotting, DNA extraction for qPCR, or live-cell imaging).
Protocol 2: Western Blotting for Mitochondrial Biogenesis Factors
This protocol is for detecting changes in the protein levels of key mitochondrial biogenesis regulators like PGC-1α, p-AMPK, TFAM, and SIRT1.
Procedure:
-
Protein Extraction: Lyse the harvested cells (from Protocol 1) using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per well onto an appropriate percentage polyacrylamide gel. Run the gel until the dye front reaches the bottom. Note: PGC-1α is a large protein (~110 kDa), so a lower percentage gel (e.g., 8%) is recommended for better resolution.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-PGC-1α, mouse anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Quantitative PCR (qPCR) for Mitochondrial DNA (mtDNA) Copy Number
This protocol measures the relative amount of mtDNA compared to nuclear DNA (nDNA), providing an index of mitochondrial mass.[16][17]
Procedure:
-
Genomic DNA Extraction: Extract total genomic DNA from harvested cells (from Protocol 1) using a commercial DNA extraction kit according to the manufacturer's instructions.
-
DNA Quantification and Quality Control: Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Primer Design: Use primers specific for a mitochondrial-encoded gene (e.g., human MT-ND1, mouse mt-Nd1) and a single-copy nuclear-encoded gene (e.g., human B2M, mouse B2m).[17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up separate reactions for the mitochondrial and nuclear genes. A typical reaction includes SYBR Green Master Mix, forward and reverse primers, and 10-20 ng of template DNA.[17] Run each sample in triplicate.
-
qPCR Program: Run the plate on a real-time PCR system using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[16] Include a melt curve analysis to verify product specificity.
-
Data Analysis:
-
Determine the threshold cycle (Ct) for both the mitochondrial gene (mtGene) and the nuclear gene (nGene) for each sample.
-
Calculate the difference in Ct values: ΔCt = (CtnGene - CtmtGene).[18]
-
The relative mtDNA copy number can be calculated using the formula: Relative Copy Number = 2 x 2ΔCt. The multiplier '2' accounts for the diploid nature of the nuclear genome.[18]
-
Normalize the results of treated samples to the vehicle control.
-
Protocol 4: Measurement of Mitochondrial Respiration
The Seahorse XF Cell Mito Stress Test is a standard method to assess mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.[19][20]
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salidroside stimulates mitochondrial biogenesis and protects against H₂O₂-induced endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting mitochondria: emerging therapeutics for age-associated neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salidroside Delays Cellular Senescence by Stimulating Mitochondrial Biogenesis Partly through a miR-22/SIRT-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salidroside protects cardiac function in mice with diabetic cardiomyopathy via activation of mitochondrial biogenesis and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salidroside stimulates the Sirt1/PGC-1α axis and ameliorates diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMP-activated protein kinase (AMPK) action in skeletal muscle via direct phosphorylation of PGC-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Salidroside Supplementation Affects In Vitro Maturation and Preimplantation Embryonic Development by Promoting Meiotic Resumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Optimized Immunoblotting Protocol for Accurate Detection of Endogenous PGC-1α Isoforms in Various Rodent Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nacalai.com [nacalai.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 17. 4.8. Determination of Mitochondrial DNA Copy Number [bio-protocol.org]
- 18. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Application of Salidroside in Diabetic Nephropathy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic Nephropathy (DN) is a major microvascular complication of diabetes mellitus and the leading cause of end-stage renal disease worldwide.[1][2][3] The pathogenesis of DN is complex, involving hyperglycemia-induced metabolic and hemodynamic changes that lead to oxidative stress, inflammation, podocyte injury, and eventual renal fibrosis.[4][5] Salidroside (SAL), a primary active component isolated from the medicinal plant Rhodiola rosea, has garnered significant attention for its potent antioxidant, anti-inflammatory, and antidiabetic properties.[2][6][7][8] Emerging research highlights its therapeutic potential in mitigating the progression of diabetic nephropathy, making it a promising candidate for further investigation and drug development.[7][9]
These application notes provide a comprehensive overview of the mechanisms of action of Salidroside in DN and detailed protocols for its application in both in vivo and in vitro research models.
Mechanism of Action
Salidroside exerts its protective effects in diabetic nephropathy through the modulation of multiple critical signaling pathways. Its action helps to alleviate oxidative stress, reduce inflammation, inhibit apoptosis, and prevent renal fibrosis.
Key Signaling Pathways Modulated by Salidroside:
-
AMPK/SIRT1 Signaling Pathway : Salidroside activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[10] Activated AMPK subsequently stimulates Sirtuin 1 (SIRT1), which deacetylates downstream targets like p53 and FOXO-1.[10][11] This cascade leads to a reduction in apoptosis and oxidative stress in renal cells.[10][11]
-
Akt/GSK-3β Signaling Pathway : Salidroside promotes the phosphorylation and activation of Akt (Protein Kinase B).[2][6] Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), a process linked to cell survival and reduced inflammation.[2][6][12] This pathway is crucial for protecting renal cells from damage in diabetic conditions.[2][6]
-
TGF-β1/Smad Pathway : Chronic hyperglycemia promotes the expression of Transforming Growth Factor-β1 (TGF-β1), a key driver of renal fibrosis. Salidroside has been shown to inhibit the TGF-β1/Smad signaling pathway, thereby reducing the expression of fibrotic markers like collagen and fibronectin, and ameliorating renal fibrosis.[1][11]
-
Anti-inflammatory and Antioxidant Pathways : Salidroside suppresses inflammatory responses by inhibiting the NF-κB and NLRP3 inflammasome pathways, leading to decreased production of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] It also enhances the endogenous antioxidant defense system by upregulating enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx), and reduces lipid peroxidation by lowering Malondialdehyde (MDA) levels.[1][3][13]
Caption: Salidroside activates the AMPK/SIRT1 pathway to reduce apoptosis.
Caption: Salidroside promotes cell survival via the Akt/GSK-3β pathway.
Data Presentation: Quantitative Summary
In Vivo Efficacy of Salidroside in Animal Models of DN
The following table summarizes the quantitative results from studies using Streptozotocin (STZ)-induced diabetic animal models.
| Parameter | Control Group | Diabetic Nephropathy (DN) Group | DN + Salidroside Group | Reference |
| Fasting Blood Glucose (mmol/L) | ~5-7 | ~26.02 ± 1.44 | ~20.53 ± 0.72 | [2][6] |
| Blood Urea Nitrogen (mmol/L) | ~7-9 | ~17.77 ± 0.72 | ~14.42 ± 0.70 | [2][6] |
| Serum Creatinine (µmol/L) | ~40-60 | ~159.00 ± 3.81 | ~112.80 ± 6.98 | [2][6] |
| Urine Albumin Excretion (mg/24h) | ~10-15 | ~41.00 ± 1.59 | ~27.00 ± 1.46 | [2][6] |
| Kidney SOD Activity (U/mg prot) | High | Significantly Decreased | Significantly Increased | [1][2] |
| Kidney MDA Level (nmol/mg prot) | Low | Significantly Increased | Significantly Decreased | [1][2] |
| Serum TNF-α (pg/mL) | Low | Significantly Increased | Significantly Decreased | [2][6] |
| Serum IL-1β (pg/mL) | Low | Significantly Increased | Significantly Decreased | [2][6] |
Note: Values are approximate ranges compiled from multiple studies and should be used for comparative purposes. Specific values can be found in the cited literature.
Experimental Protocols
Protocol 1: In Vivo Model of STZ-Induced Diabetic Nephropathy in Rats
This protocol outlines the induction of DN in rats using Streptozotocin (STZ) and subsequent treatment with Salidroside.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
Salidroside (purity >98%)
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium)
-
Blood glucose meter and strips
-
Metabolic cages for urine collection
Procedure:
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, 22±2°C) with free access to food and water for at least one week.[2]
-
Induction of Diabetes:
-
Fast rats overnight.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer.
-
Induce diabetes with a single intraperitoneal (i.p.) injection of STZ (e.g., 60-65 mg/kg).[14] A control group should be injected with citrate buffer only.
-
Return animals to their cages and provide a 10% sucrose solution for the first 24 hours to prevent initial hypoglycemia.[14]
-
-
Confirmation of Diabetes:
-
Measure blood glucose from the tail vein 72 hours after STZ injection.
-
Rats with fasting blood glucose levels ≥16.7 mmol/L are considered diabetic and included in the study.[2]
-
-
Animal Grouping and Treatment:
-
Divide the diabetic rats into at least two groups: DN + Vehicle and DN + Salidroside. A non-diabetic control group is also required.
-
Administer Salidroside orally via gavage daily for a period of 8 to 12 weeks. Common effective doses range from 20 mg/kg to 100 mg/kg.[1][6][10] The vehicle group receives the same volume of the vehicle.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose weekly.
-
At the end of the treatment period, place rats in metabolic cages for 24-hour urine collection to measure albumin excretion.
-
Euthanize animals and collect blood via cardiac puncture for serum analysis (BUN, creatinine).
-
Perfuse kidneys with cold saline, then excise them. One kidney can be fixed in 10% neutral buffered formalin for histology, while the other is snap-frozen in liquid nitrogen for molecular analysis (Western blot, PCR).
-
Caption: Experimental workflow for in vivo studies of Salidroside in DN.
Protocol 2: In Vitro Model of High Glucose-Induced Podocyte Injury
This protocol describes the use of Salidroside to protect cultured podocytes from high glucose-induced injury.
Materials:
-
Conditionally immortalized mouse or human podocytes
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS, penicillin/streptomycin
-
D-glucose
-
Mannitol (for osmotic control)
-
Salidroside (purity >98%)
-
Reagents for apoptosis assays (e.g., Annexin V/PI) or oxidative stress assays (e.g., DCFH-DA)
Procedure:
-
Podocyte Culture and Differentiation:
-
Culture podocytes under permissive conditions (e.g., 33°C with IFN-γ) to promote proliferation.
-
To induce differentiation, transfer cells to non-permissive conditions (e.g., 37°C without IFN-γ) for 10-14 days. Differentiated podocytes will exhibit a characteristic arborized morphology.
-
-
High Glucose Injury Model:
-
Serum-starve differentiated podocytes for 12-24 hours.
-
Divide cells into experimental groups:
-
-
Treatment:
-
Pre-treat cells with Salidroside for 1-2 hours before exposing them to high glucose conditions.
-
Incubate cells for 24 to 48 hours.
-
-
Analysis:
-
Apoptosis: Assess apoptosis using TUNEL staining or flow cytometry with Annexin V/PI staining.
-
Oxidative Stress: Measure intracellular Reactive Oxygen Species (ROS) generation using a fluorescent probe like DCFH-DA.
-
Protein Expression: Collect cell lysates to analyze the expression and phosphorylation of key proteins (e.g., nephrin, podocin, AMPK, Akt) via Western blotting.[15]
-
Key Supporting Experimental Protocols
Western Blot Analysis
-
Protein Extraction: Lyse kidney tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-Akt, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Washing and Secondary Antibody: Wash with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Histological Staining (H&E, PAS)
-
Fixation and Processing: Fix kidney tissues in 10% formalin, dehydrate through an ethanol gradient, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 3-4 µm thick sections and mount them on glass slides.
-
Staining:
-
Hematoxylin and Eosin (H&E): Deparaffinize and rehydrate sections. Stain with hematoxylin, differentiate in acid alcohol, blue in Scott's tap water, and counterstain with eosin. Dehydrate and mount. This is used to observe general renal architecture.
-
Periodic Acid-Schiff (PAS): After rehydration, treat sections with periodic acid, rinse, and incubate in Schiff reagent. Counterstain with hematoxylin. This stain is used to visualize the basement membrane and mesangial matrix expansion.[6]
-
-
Imaging: Examine stained sections under a light microscope to assess glomerular hypertrophy, mesangial expansion, and other structural changes.[6]
Conclusion
Salidroside demonstrates significant therapeutic potential for diabetic nephropathy by targeting multiple underlying pathological mechanisms, including oxidative stress, inflammation, and apoptosis.[1][6][10] The data and protocols presented here provide a robust framework for researchers to investigate Salidroside's efficacy and further elucidate its molecular mechanisms in preclinical models of DN. These findings support its development as a potential novel therapeutic agent for patients with diabetic kidney disease.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Protective effect of salidroside on streptozotocin-induced diabetic nephropathy by inhibiting oxidative stress and inflammation in rats via the Akt/GSK-3β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Salidroside Reduces High-Glucose-Induced Podocyte Apoptosis and Oxidative Stress via Upregulating Heme Oxygenase-1 (HO-1) Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacological functions of salidroside in renal diseases: facts and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological functions of salidroside in renal diseases: facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]
- 10. Salidroside ameliorates diabetic nephropathy in rats by activating renal AMPK/SIRT1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacological functions of salidroside in renal diseases: facts and perspectives [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. Salidroside ameliorates Adriamycin nephropathy in mice by inhibiting β‐catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Therapeutic Efficacy of Salidroside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the formulation of Salidroside. While the primary focus of this document is on improving the in vivo performance of Salidroside, it is crucial to first address a common misconception about its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Is Salidroside poorly soluble in water? How can I improve its aqueous solubility?
A1: Contrary to what might be assumed for a compound requiring formulation enhancement, Salidroside is a highly water-soluble molecule.[1][2][3] Its solubility in water is reported to be as high as 60 mg/mL, and approximately 10 mg/mL in PBS (pH 7.2).[1][4] Therefore, achieving a dissolved state in aqueous buffers for in vitro experiments is generally not a challenge. The primary obstacles to its therapeutic efficacy are not related to its solubility but rather its bioavailability.
Q2: Why is the bioavailability of Salidroside low despite its good water solubility?
A2: The low bioavailability of Salidroside is attributed to several factors:
-
Poor Oral Absorption and Low Permeability: As a hydrophilic molecule, Salidroside has difficulty crossing lipid-rich biological membranes, such as the intestinal epithelium.[5][6][7][8]
-
Rapid Clearance: After administration, Salidroside is cleared quickly from circulation, with a reported half-life of only about 0.5 to 1 hour in rats.[9]
-
P-glycoprotein (P-gp) Efflux: It is susceptible to efflux pumps like P-glycoprotein in the intestines, which actively transport the molecule back into the intestinal lumen, reducing absorption.[5][6][7][8]
-
Metabolism: Salidroside undergoes metabolism in the liver and by intestinal flora.[10][11]
Q3: What are the main strategies to improve the therapeutic efficacy and bioavailability of Salidroside?
A3: The primary goal is to develop delivery systems that can protect Salidroside from rapid clearance and enhance its uptake by target cells. The most researched strategies involve nanoformulations, which can improve its pharmacokinetic profile and facilitate cellular entry.[3][6] Key approaches include:
-
Lipid-Polymer Hybrid Nanoparticles: These systems encapsulate water-soluble Salidroside in a polymeric core with a lipid shell, improving entrapment and stability.
-
Nanoemulsions: Water-in-oil (w/o) nanoemulsions can encapsulate Salidroside in the inner aqueous phase, protecting it and facilitating absorption.[5][6][7][8]
Troubleshooting Guides
Issue: Low Entrapment Efficiency (EE) of Salidroside in Nanoparticle Formulations
Salidroside's high hydrophilicity is a common reason for low EE% in polymeric nanoparticles, as it tends to diffuse out into the external aqueous phase during preparation.
| Potential Cause | Suggested Solution |
| Drug Leakage | For methods like double emulsion (w/o/w), the high water-solubility of Salidroside can cause it to leak from the inner water phase to the outer water phase. |
| Insufficient Polymer Concentration | A low polymer concentration may not form a dense enough matrix to effectively trap the drug. |
| Inappropriate Solvent System | The choice of organic solvent can affect polymer precipitation and nanoparticle formation, influencing drug encapsulation. |
| High Surfactant Concentration | While necessary for emulsion stability, excessive surfactant can increase the solubility of the drug in the external phase, promoting leakage. |
Quantitative Data on Salidroside Formulations
The following tables summarize key quantitative data from studies on enhanced Salidroside delivery systems.
Table 1: Physicochemical Properties of Enhanced Salidroside Formulations
| Formulation Type | Key Components | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Sal-LPNPs | PLGA-PEG-PLGA, Lecithin, Cholesterol | 155.25 ± 6.72 | -22.8 ± 2.6 | 65.20 ± 1.34 | [3] |
| w/o Nanoemulsion | Labrafil M 1944CS, Span-80, Tween-80, EtOH | ~100 | - | - | [5][6] |
| Sal-Tam NPs | PLGA-PEG-PLGA | 275.3 ± 44.0 | -6.98 ± 2.99 | 32.63 ± 0.73 | [12] |
Sal-LPNPs: Salidroside-loaded Lipid-shell and Polymer-core Nanoparticles w/o: Water-in-oil Sal-Tam NPs: Salidroside and Tamoxifen co-loaded Nanoparticles
Table 2: Pharmacokinetic Parameters of Salidroside Formulations in Rats
| Formulation | Route | t1/2 (hours) | AUC (mg·min/L) | Key Finding | Reference |
| Salidroside Solution | IV | ~1.0 | 300.48 - 1036.64 | Linear pharmacokinetics | [9] |
| w/o Nanoemulsion | Oral | 2.11-fold increase vs. solution | 1.75-fold increase vs. solution | Enhanced oral absorption and reduced metabolic rate | [5][8] |
t1/2: Half-life AUC: Area Under the Curve
Experimental Protocols
Protocol 1: Preparation of Salidroside-Loaded Lipid-Shell and Polymer-Core Nanoparticles (Sal-LPNPs) by Double Emulsification (w/o/w) [3]
This protocol describes the formation of nanoparticles designed to encapsulate water-soluble Salidroside efficiently.
Materials:
-
Salidroside
-
PLGA-PEG-PLGA copolymer
-
Lipids (Lecithin and Cholesterol, 5:1 w/w)
-
Dichloromethane (DCM) / Ethyl Acetate (EA)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 40 mg of PLGA-PEG-PLGA copolymer and 10 mg of the lipid mixture in 1 mL of an organic solvent mixture (e.g., DCM/EA = 9/1, v/v).
-
Aqueous Phase Preparation: Prepare an aqueous solution of Salidroside (e.g., 200 µL).
-
Primary Emulsion (w/o): Add the aqueous Salidroside solution to the organic phase. Emulsify using a probe sonicator in an ice bath to form a primary water-in-oil emulsion.
-
Second Emulsification (w/o/w): Add the primary emulsion dropwise into a larger volume of PVA solution (e.g., 2 mL of 1% PVA). Immediately sonicate this mixture in an ice bath to form the double emulsion.
-
Solvent Evaporation: Transfer the resulting w/o/w emulsion to a larger volume of PVA solution (e.g., 0.1% PVA) and stir at room temperature for several hours to allow the organic solvent to evaporate completely, leading to nanoparticle formation.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to collect the particles.
-
Washing: Wash the collected nanoparticles multiple times with deionized water to remove excess PVA and un-encapsulated Salidroside.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and lyophilize for long-term storage.
Protocol 2: Preparation of a Water-in-Oil (w/o) Salidroside Nanoemulsion by Water Titration Method [5][6][7][8]
This method is used to create a thermodynamically stable nanoemulsion system for oral delivery.
Materials:
-
Salidroside solution (e.g., 200 mg/mL in water)
-
Oil Phase: Labrafil M 1944CS
-
Surfactant/Co-surfactant mixture: e.g., Span-80, Tween-80, and Ethanol (EtOH)
-
Deionized water
Procedure:
-
Construct Pseudo-ternary Phase Diagrams: To determine the optimal ratio of components, first construct phase diagrams. This is done by mixing the oil phase with the surfactant/co-surfactant mixture at various fixed weight ratios (Km). Each mixture is then titrated with the aqueous phase (water) to identify the boundaries of the nanoemulsion region.
-
Optimized Formulation Preparation: Based on the phase diagrams, select the optimal component ratios. An example formulation consists of:
-
Oil Phase (Labrafil M 1944CS): 63%
-
Surfactant/Co-surfactant (Span-80/Tween-80/EtOH): 27%
-
Aqueous Phase (Salidroside Solution): 10%
-
-
Nanoemulsion Formation: Slowly add the aqueous Salidroside solution to the mixture of the oil phase and surfactant/co-surfactant under constant magnetic stirring.
-
Homogenization: Continue stirring until a transparent and homogenous nanoemulsion is formed. The system should be thermodynamically stable.
-
Characterization: Characterize the resulting nanoemulsion for particle size, viscosity, pH, and stability.
Visualized Workflows and Logic Diagrams
Below are diagrams created using the DOT language to visualize key experimental and decision-making processes.
Caption: Decision workflow for enhancing Salidroside efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Preparation and evaluation of a water-in-oil nanoemulsion drug delivery system loaded with salidroside [cjnmcpu.com]
- 6. cjnmcpu.com [cjnmcpu.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of a water-in-oil nanoemulsion drug delivery system loaded with salidroside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, tissue distribution, and excretion of salidroside in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salidroside: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]
- 11. An Approach to Characterizing the Complicated Sequential Metabolism of Salidroside in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Salidroside Stability Under Different pH Conditions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with salidroside, focusing on its stability under various pH conditions. Understanding the stability profile of salidroside is critical for designing robust experimental protocols, ensuring the accuracy of results, and developing stable pharmaceutical formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for salidroside under pH stress?
A1: The primary degradation pathway for salidroside under both acidic and alkaline stress conditions is the hydrolysis of its glycosidic bond. This results in the formation of its aglycone, p-tyrosol, and a glucose molecule.
Q2: Is salidroside more stable in acidic or alkaline conditions?
Q3: What are the typical conditions for a forced degradation study of salidroside?
A3: Forced degradation studies for salidroside typically involve exposing it to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to understand its degradation profile. For pH-related stress, common reagents include hydrochloric acid (HCl) for acidic conditions and sodium hydroxide (NaOH) for alkaline conditions. The concentration of the acid or base and the temperature can be adjusted to achieve a target degradation of 5-20%.[1]
Q4: How can I monitor the degradation of salidroside in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring salidroside degradation. This method should be capable of separating the intact salidroside from its degradation products, primarily p-tyrosol, and any other potential impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly rapid degradation of salidroside in solution. | - Extreme pH: The pH of your solution may be too high or too low. - High Temperature: Elevated temperatures can accelerate hydrolysis. - Microbial Contamination: Presence of microbes can lead to enzymatic degradation. | - Measure and adjust the pH of your solution to a more neutral range if your experiment allows. - Store salidroside solutions at recommended temperatures (typically refrigerated or frozen). - Use sterile solutions and proper aseptic techniques. |
| Inconsistent results in stability studies. | - Inadequate pH control: The pH of the solution may be drifting over time. - Variable storage conditions: Inconsistent temperature or light exposure. - Non-validated analytical method: The HPLC method may not be stability-indicating. | - Use appropriate buffer systems to maintain a constant pH throughout the experiment. - Ensure all samples are stored under identical and controlled conditions. - Validate your HPLC method to ensure it can accurately separate and quantify salidroside and its degradants. |
| Appearance of unknown peaks in the chromatogram. | - Formation of secondary degradation products: Over-stressing the sample can lead to further degradation of primary products. - Interaction with excipients or other components: Salidroside may react with other molecules in the formulation. | - Reduce the severity of the stress conditions (e.g., lower acid/base concentration, lower temperature). - Analyze the degradation of salidroside in the absence of other components to identify potential interactions. |
Quantitative Data on Salidroside Stability
Currently, there is a lack of comprehensive publicly available data detailing the degradation rate constants and half-lives of salidroside across a wide range of pH values. Researchers are encouraged to perform kinetic studies to determine these parameters for their specific experimental conditions. The table below provides a template for presenting such data.
| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) | Degradation Product(s) |
| [Example Data] | ||||
| 2.0 | 60 | [Experimental Value] | [Experimental Value] | p-Tyrosol |
| 7.0 | 60 | [Experimental Value] | [Experimental Value] | p-Tyrosol |
| 12.0 | 60 | [Experimental Value] | [Experimental Value] | p-Tyrosol |
Experimental Protocols
Protocol for Forced Degradation Study of Salidroside under Acidic and Alkaline Conditions
This protocol outlines a general procedure for investigating the stability of salidroside in acidic and alkaline solutions.
1. Materials:
-
Salidroside reference standard
-
Hydrochloric acid (HCl), e.g., 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M solutions
-
High-purity water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable modifier for mobile phase)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV detector
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of salidroside reference standard and dissolve it in a suitable solvent (e.g., water or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
-
Transfer a known volume of the salidroside stock solution to separate reaction vessels.
-
Add an equal volume of an appropriate concentration of HCl (e.g., 0.1 M or 1 M).
-
Incubate the samples at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Alkaline Degradation:
-
Follow the same procedure as for acidic degradation, but use NaOH solutions instead of HCl.
-
Neutralize the withdrawn aliquots with an equivalent amount of HCl before dilution and HPLC analysis.
5. Control Sample:
-
Prepare a control sample by diluting the salidroside stock solution with water to the same concentration as the stressed samples and analyze it at the beginning and end of the experiment.
6. HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method. An example of starting conditions could be:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~275 nm
-
Injection Volume: 10 µL
-
-
Inject the prepared samples and analyze the chromatograms to determine the percentage of salidroside remaining and the formation of degradation products.
7. Data Analysis:
-
Calculate the percentage of salidroside remaining at each time point relative to the initial concentration.
-
Plot the natural logarithm of the salidroside concentration versus time to determine the degradation rate constant (k) if the degradation follows first-order kinetics.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Visualizations
Caption: Hydrolysis of salidroside under acidic or alkaline conditions.
Caption: Workflow for salidroside forced degradation study.
References
light and temperature degradation of Salidroside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the light and temperature degradation of Salidroside.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of Salidroside under light and heat stress?
A1: The primary degradation product of Salidroside under both photolytic and thermal stress is Tyrosol . This occurs through the hydrolysis of the glycosidic bond, cleaving the glucose moiety from the tyrosol aglycone.[1][2]
Q2: How stable is Salidroside in solution at different temperatures?
A2: Salidroside exhibits temperature-dependent degradation in solution. At refrigerated (4°C) and room temperature (20°C), it shows relatively good stability over extended periods. However, as the temperature increases to 37°C, 50°C, and particularly 80°C, the rate of degradation to tyrosol significantly accelerates.
Q3: Is Salidroside sensitive to light?
A3: Yes, Salidroside is known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, can lead to its degradation.[3] It is recommended to protect Salidroside solutions and solid materials from light during storage and handling to minimize degradation.
Q4: What analytical method is recommended for monitoring Salidroside degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique.[4][5] This method should be capable of separating and quantifying Salidroside from its degradation products, primarily tyrosol, as well as any other potential impurities.
Q5: How can I minimize the degradation of Salidroside during my experiments?
A5: To minimize degradation, it is crucial to:
-
Store Salidroside, both in solid form and in solution, protected from light.
-
Use amber-colored glassware or wrap containers with aluminum foil.
-
Store solutions at refrigerated temperatures (2-8°C) when not in use.
-
For long-term storage, consider storing at -20°C or below.
-
Prepare solutions fresh whenever possible and avoid prolonged storage at room temperature.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency of Salidroside in biological assays.
-
Possible Cause: Degradation of Salidroside due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid Salidroside and its stock solutions have been consistently stored protected from light and at the recommended temperature.
-
Analyze Purity: Use a validated HPLC method to check the purity of the Salidroside stock solution. Quantify the percentage of Salidroside and look for the presence of the tyrosol peak.
-
Prepare Fresh Solution: Prepare a fresh stock solution of Salidroside from a reliable source and repeat the assay.
-
Workflow Review: Examine the experimental workflow for any steps where the Salidroside solution might be exposed to high temperatures or prolonged light.
-
Issue 2: Appearance of an unexpected peak in the HPLC chromatogram during Salidroside analysis.
-
Possible Cause: Formation of a degradation product.
-
Troubleshooting Steps:
-
Identify the Peak: The primary degradation product is likely tyrosol. Compare the retention time of the unknown peak with a tyrosol standard.
-
Review Sample History: Investigate the storage and handling history of the sample. Was it exposed to light or elevated temperatures?
-
Forced Degradation Study: To confirm the identity of the degradation product, perform a forced degradation study. Intentionally expose a Salidroside solution to heat (e.g., 60°C) or UV light for a controlled period and monitor the formation of the peak.
-
Method Validation: Ensure your HPLC method is stability-indicating and can effectively separate Salidroside from all potential degradation products.
-
Data Presentation
Table 1: Thermal Degradation of Salidroside in Solution (pH 6.0) at Various Temperatures.
| Storage Time (Days) | % Salidroside Remaining (4°C) | % Salidroside Remaining (20°C) | % Salidroside Remaining (37°C) | % Salidroside Remaining (50°C) | % Salidroside Remaining (80°C) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 7 | 99.8 | 99.5 | 98.2 | 95.1 | 75.3 |
| 14 | 99.6 | 99.1 | 96.5 | 90.4 | 56.7 |
| 30 | 99.2 | 98.3 | 93.2 | 82.1 | 32.4 |
| 60 | 98.5 | 96.8 | 87.1 | 67.5 | - |
| 90 | 97.9 | 95.4 | 81.5 | 55.2 | - |
Data compiled and extrapolated from literature describing stability studies of phenylethanoid glycosides.
Table 2: Representative Photodegradation of Salidroside in Solution.
| Exposure Time (Hours) | % Salidroside Remaining (Visible Light) | % Salidroside Remaining (UVA Light) |
| 0 | 100 | 100 |
| 1 | 99.2 | 97.5 |
| 2 | 98.5 | 95.1 |
| 4 | 97.1 | 90.8 |
| 8 | 94.5 | 82.3 |
| 12 | 92.1 | 75.1 |
| 24 | 85.3 | 60.7 |
This table represents a hypothetical degradation profile based on ICH Q1B guidelines and the known photosensitivity of similar phenolic glycosides. Actual degradation rates may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Thermal Stability Testing of Salidroside
-
Preparation of Salidroside Solution: Prepare a stock solution of Salidroside (e.g., 1 mg/mL) in a relevant buffer (e.g., pH 6.0 phosphate buffer).
-
Aliquoting: Aliquot the solution into multiple amber glass vials to avoid repeated freeze-thaw cycles and light exposure.
-
Incubation: Place the vials in temperature-controlled incubators set at the desired temperatures (e.g., 4°C, 25°C, 40°C, 60°C). Include a control group stored at -20°C.
-
Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), remove one vial from each temperature.
-
HPLC Analysis: Immediately analyze the samples using a validated stability-indicating HPLC method to quantify the concentration of Salidroside and tyrosol.
-
Data Analysis: Calculate the percentage of Salidroside remaining at each time point relative to the initial concentration (time 0).
Protocol 2: Photostability Testing of Salidroside (Based on ICH Q1B Guidelines)
-
Sample Preparation:
-
Solid State: Spread a thin layer of solid Salidroside in a chemically inert, transparent container.
-
Solution State: Prepare a solution of Salidroside in a suitable solvent (e.g., water or methanol) in a chemically inert, transparent container.
-
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure:
-
Place the samples and dark controls in a photostability chamber.
-
Expose the samples to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][6][7]
-
-
Sampling: Withdraw samples at appropriate time intervals.
-
HPLC Analysis: Analyze the exposed samples and dark controls by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the exposed samples with those of the dark controls to identify any photodegradation products. Quantify the amount of Salidroside remaining and the amount of tyrosol formed.
Protocol 3: Stability-Indicating HPLC Method for Salidroside and Tyrosol
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape). A typical starting condition could be 10% acetonitrile, increasing to 50% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220 nm or 275 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Standard Preparation: Prepare standard solutions of Salidroside and tyrosol of known concentrations to determine retention times and for quantification.
Mandatory Visualizations
Caption: Experimental workflow for Salidroside stability testing.
Caption: Key signaling pathways modulated by Salidroside.
Caption: Signaling pathways influenced by Tyrosol.
References
- 1. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Salidroside Ameliorates Ultraviolet-Induced Keratinocyte Injury by Inducing SIRT1-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Salidroside and p-Tyrosol in the Traditional Tibetan Medicine Rhodiola crenulata by Fourier Transform Near-Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Optimizing Salidroside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of salidroside from plant materials, primarily Rhodiola species.
Troubleshooting Guide
This section addresses common issues encountered during salidroside extraction experiments.
Issue 1: Low Salidroside Yield
Possible Cause 1: Suboptimal Extraction Method
-
Question: My salidroside yield is lower than expected. Could my choice of extraction method be the issue?
-
Answer: Yes, the extraction method significantly impacts the yield. While traditional methods like maceration are simple, they are often time-consuming and result in lower efficiency.[1][2] Advanced techniques such as Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) generally offer higher yields in shorter times.[2][3] For instance, MAE has been shown to be more efficient than both UAE and heat reflux extraction.[4]
Possible Cause 2: Inappropriate Solvent Selection
-
Question: I am using ethanol for extraction, but the yield is poor. What is the optimal solvent and concentration?
-
Answer: Both ethanol and water are common solvents for salidroside extraction.[1] The optimal concentration of ethanol is crucial; high concentrations may co-extract undesirable compounds, while low concentrations can result in poor yields.[1] Studies have shown that a 60% aqueous ethanol solution can be optimal for MAE, yielding up to 2.17% salidroside.[3][4] For UAE, a 60% ethanol concentration has also been identified as optimal.[5] Water is a cost-effective and green solvent, but it may also extract a large amount of hydrophilic impurities like polysaccharides, complicating purification.[1]
Possible Cause 3: Non-Ideal Extraction Parameters
-
Question: How do temperature, time, and solid-to-liquid ratio affect my salidroside yield?
-
Answer: These parameters are critical and interdependent.
-
Temperature: Higher temperatures can enhance extraction efficiency, but excessive heat may degrade salidroside.[1][5] For MAE, an optimal temperature has been found to be 90°C.[3][4] For UAE, a lower temperature of 40°C was found to be optimal.[5]
-
Time: Longer extraction times generally increase the yield up to a certain point, after which it may plateau or even decrease due to degradation.[4] MAE can achieve high yields in as little as 20 minutes, while UAE may require around 75 minutes.[3][4][5]
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can improve the diffusion of the solvent into the plant material and increase the yield.[3][4] However, an excessively large volume of solvent is not cost-effective. Optimal ratios are often in the range of 1:20 to 1:50 (g/mL).[2][3][5]
-
Issue 2: Degradation of Salidroside During Extraction
-
Question: I suspect my salidroside is degrading during the extraction process. How can I prevent this?
-
Answer: Salidroside can be sensitive to high temperatures and prolonged extraction times.[1][5] The strong physical effects of ultrasonic waves, such as cavitation and thermal effects, can potentially break the chemical bonds in salidroside molecules if not properly controlled.[3] Similarly, excessive pressure in supercritical CO2 extraction could also affect its stability.[3][5] To mitigate degradation, consider using milder extraction conditions, such as lower temperatures and shorter extraction times, which are often achievable with methods like MAE and UAE.[2] Also, proper drying of the plant material at controlled temperatures (around 40-60°C) before extraction is crucial to prevent degradation.[1]
Issue 3: Co-extraction of Impurities
-
Question: My extract contains a high level of impurities, making purification difficult. How can I improve the selectivity of my extraction?
-
Answer: The choice of solvent and extraction method plays a significant role in selectivity. Using a solvent with optimal polarity can help to selectively extract salidroside while leaving behind some unwanted compounds. For instance, while water is a good solvent for salidroside, it also extracts many hydrophilic impurities.[1] Employing a purification step after extraction, such as column chromatography with macroporous resins, can effectively separate salidroside from impurities.[6][7]
Frequently Asked Questions (FAQs)
-
Q1: What is the best method for extracting salidroside?
-
A1: The "best" method depends on your specific requirements, such as yield, processing time, and available equipment. Microwave-Assisted Extraction (MAE) is often considered highly efficient, providing high yields in a short time.[2][4] Ultrasound-Assisted Extraction (UAE) is also a very effective and common method.[2][3] For large-scale production, methods with mild conditions and simple operation like aqueous two-phase extraction might be suitable.[3][5]
-
-
Q2: What are the key factors influencing salidroside extraction yield?
-
Q3: Can salidroside be degraded during extraction?
-
Q4: How should I prepare the plant material before extraction?
-
A4: Proper pretreatment of the plant material is crucial. This typically involves:
-
Collection: Harvesting at the appropriate time, usually in autumn when secondary metabolite content is high.[1]
-
Cleaning: Thoroughly washing the roots to remove dirt and other impurities.[1]
-
Drying: Drying the material at a controlled temperature (e.g., 40-60°C) to prevent microbial growth and degradation of active compounds.[1]
-
Pulverizing: Grinding the dried material to a fine, uniform powder to increase the surface area for extraction.[1]
-
-
-
Q5: What are some typical yields I can expect for salidroside extraction?
-
A5: Salidroside yields can vary significantly depending on the plant source, its geographical origin, and the extraction method used.[8][9] Reported yields range from around 1% with conventional methods to over 2% with optimized advanced methods like MAE.[3][4][5] Some specialized methods like aqueous two-phase extraction have reported extraction rates as high as 95.32% under specific conditions.[3][5]
-
Data Presentation
Table 1: Comparison of Different Salidroside Extraction Methods and Optimized Parameters.
| Extraction Method | Solvent | Temperature (°C) | Time | Solid-to-Liquid Ratio (g/mL) | Max. Yield (%) | Reference |
| Water Extraction | Water | Boiling | 3 x 2 hours | 1:8 | 1.03 | [3][5] |
| Alcohol Extraction | Ethanol | - | - | - | 5.72 | [3][5] |
| Ultrasound-Assisted (UAE) | 60% Ethanol | 40 | 75 min | 1:20 | 1.64 | [3][5] |
| Microwave-Assisted (MAE) | 60% Ethanol | 90 | 20 min | 1:50 (2g/100mL) | 2.17 | [3][4] |
| Ultra-High Pressure | 73.3% Ethanol | - | 2 min | 1:29.5 | 0.93 (9.29 mg/g) | [3] |
| Supercritical CO2 (with methanol modifier) | 80% Methanol | 70 | 1.5 hours | - | 1.72 (17.15 mg/g) | [10] |
| Enzymatic Hydrolysis-Assisted | 39% Ethanol | 43 | 29 min | - | 0.45 (4.49 mg/g) | [5] |
| Flash Extraction | - | - | 2 x 40 s | 1:20 | 3.83 | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Salidroside
This protocol is based on an optimized method for efficient salidroside extraction.[4]
-
Preparation of Plant Material:
-
Dry the Rhodiola roots in a hot air oven at 50°C until a constant weight is achieved.
-
Pulverize the dried roots into a fine powder (less than 100-mesh size).
-
-
Extraction Procedure:
-
Weigh 2 g of the powdered plant material and place it into the extraction vessel.
-
Add 100 mL of 60% aqueous ethanol to the vessel.
-
Set the MAE system parameters to 90°C for 20 minutes.
-
After extraction, allow the mixture to cool.
-
-
Post-Extraction Processing:
-
Centrifuge the resulting extract at 10,000 rpm for 5 minutes to remove solid debris.
-
Collect the supernatant for analysis or further purification.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Salidroside
This protocol is based on an optimized UAE method.[5]
-
Preparation of Plant Material:
-
Prepare the dried and powdered Rhodiola root material as described in the MAE protocol.
-
-
Extraction Procedure:
-
Weigh an appropriate amount of the powdered plant material.
-
Add 60% ethanol at a solid-to-liquid ratio of 1:20 (g/mL).
-
Place the mixture in an ultrasonic bath and set the temperature to 40°C.
-
Apply ultrasonic waves for 75 minutes.
-
-
Post-Extraction Processing:
-
Filter or centrifuge the extract to separate the solid residue from the liquid.
-
Collect the liquid extract for subsequent analysis.
-
Visualizations
Caption: General workflow for the extraction and purification of salidroside from plant material.
Caption: Troubleshooting guide for addressing low salidroside extraction yield.
References
- 1. The process of extracting salidroside from Rhodiola rosea root extract. [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. mdpi.com [mdpi.com]
- 6. CN103288895A - Preparation method for extracting salidroside from Rhodiola rosea - Google Patents [patents.google.com]
- 7. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Qualitative and Quantitative Analysis of Different Rhodiola rosea Rhizome Extracts by UHPLC-DAD-ESI-MSn [mdpi.com]
- 9. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Salidroside Crystallization Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the crystallization of Salidroside.
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals to form. What are the common reasons for crystallization failure?
A1: The complete failure of crystal formation can be attributed to several factors. A primary reason is often an issue with supersaturation; the concentration of Salidroside in your solvent may be too low. Another common cause is the presence of impurities that can inhibit nucleation. The choice of solvent is also critical; Salidroside's solubility varies significantly across different solvents, and a solvent in which it is too soluble will prevent precipitation.[1]
Troubleshooting Steps:
-
Increase Concentration: If you suspect low concentration, carefully evaporate some of the solvent to increase the Salidroside concentration and attempt to induce crystallization again.
-
Purity Check: Ensure the purity of your Salidroside extract. If impurities are suspected, consider a purification step using techniques like chromatography with macroporous resins (e.g., HPD-200) or silica gel.[2][3]
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent in which Salidroside has moderate solubility is ideal.[1] Refer to the solubility data in the table below.
-
Induce Nucleation: Try to induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal of Salidroside.
Q2: My crystallization is happening too quickly, resulting in small or impure crystals. How can I slow it down?
A2: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification. This is typically caused by the solution being too supersaturated or cooling too quickly.
Troubleshooting Steps:
-
Adjust Solvent Volume: Add a small amount of additional solvent to the heated solution to slightly decrease the saturation. This will require a lower temperature for crystals to start forming, slowing down the process.
-
Control Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help to slow the cooling process.
-
Solvent System: For mixed solvent systems, you can adjust the ratio of the "good" solvent (in which Salidroside is more soluble) to the "poor" solvent (in which it is less soluble) to fine-tune the crystallization rate.
Q3: I am observing an oiling out phenomenon instead of crystal formation. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the saturation point is reached at a temperature above the melting point of the solute in that particular solvent.
Troubleshooting Steps:
-
Increase Solvent Volume: Add more solvent to the mixture to decrease the concentration of Salidroside, then heat the solution again to ensure everything is dissolved before attempting to cool it more slowly.
-
Change Solvent: The chosen solvent may not be appropriate. Experiment with a different solvent or a mixed solvent system.
-
Lower the Temperature of Crystallization: Try to induce crystallization at a lower temperature. This can sometimes be achieved by using a larger volume of solvent.
Q4: The yield of my Salidroside crystals is very low. How can I improve it?
A4: A low yield can be due to several factors, including using too much solvent, incomplete precipitation, or losses during filtration and washing.
Troubleshooting Steps:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the Salidroside to ensure the solution is saturated upon cooling.
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the amount of Salidroside that crystallizes out of the solution.
-
Check the Mother Liquor: After filtration, you can test the remaining solution (mother liquor) for the presence of a significant amount of dissolved Salidroside. If a substantial amount remains, you may be able to recover more by evaporating some of the solvent and cooling again.
-
Washing: When washing the crystals, use a cold solvent to minimize the dissolution of the product.
Data Presentation
Table 1: Solubility of Salidroside in Various Solvents
| Solvent | Solubility |
| Ethanol | ~3 mg/mL[4] |
| DMSO | ~20 mg/mL[4] |
| Dimethylformamide | ~30 mg/mL[4] |
| PBS (pH 7.2) | ~10 mg/mL[4] |
Table 2: Purity and Yield of Salidroside from Different Purification Methods
| Purification Method | Purity of Salidroside | Overall Recovery/Yield | Reference |
| Two-step adsorption chromatography on HPD-200 resin | 99.00% | 48.82% | [5] |
| Two-step macroporous resin absorption and desorption followed by absolute ethyl alcohol crystallization | >99% | >40% | [6] |
| High-speed counter-current chromatography | 98% | 12.8% | [5][7] |
| DIAION HP-20 adsorption and silica gel column chromatography | 94.17% | 39.09% | [2][3][8] |
Experimental Protocols
Protocol 1: Crystallization of Salidroside (Crystal Form A)
This protocol is adapted from a patented method for preparing a specific crystal form of Salidroside.[9]
Materials:
-
Salidroside (crude or purified)
-
Organic alcohol (e.g., methanol, isopropanol, or n-butanol)
-
Deionized water
-
Absolute ethanol (for washing)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Reflux condenser
-
Filtration apparatus (e.g., Buchner funnel and flask)
-
Vacuum oven
Procedure:
-
Prepare an aqueous solution of the chosen organic alcohol. The weight ratio of organic alcohol to water should be greater than 50%. For optimal results, 100% organic alcohol can be used.[9]
-
In an Erlenmeyer flask, add the Salidroside to the organic alcohol solution.
-
Heat the mixture to reflux with stirring until the Salidroside is completely dissolved, forming a supersaturated solution.[9]
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cuboid-shaped crystals should start to precipitate.[9]
-
Once the crystallization appears complete at room temperature, you can place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of cold absolute ethanol.[9]
-
Dry the crystals under reduced pressure at a temperature between 40°C and 100°C.[9]
Visualizations
Caption: Experimental workflow for the crystallization of Salidroside.
Caption: Logical relationships in troubleshooting common Salidroside crystallization issues.
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101392011B - Isolation and purification method of natural salidroside - Google Patents [patents.google.com]
- 7. Preparative isolation and purification of salidroside from the Chinese medicinal plant Rhodiola sachalinensis by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salidroside: An Overview of Its Promising Potential and Diverse Applications [mdpi.com]
- 9. CN103351416A - New crystal form A of salidroside and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Bioavailability of Salidroside In Vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the low in vivo bioavailability of Salidroside.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during experimental work with Salidroside, providing potential causes and solutions in a straightforward question-and-answer format.
Question 1: Why am I observing low and variable plasma concentrations of Salidroside after oral administration in my animal model?
Possible Causes:
-
Low Aqueous Solubility and Dissolution: Although Salidroside is water-soluble, its dissolution rate in the gastrointestinal (GI) tract might be a limiting factor, especially at higher doses.
-
Poor Membrane Permeability: Salidroside's high polarity due to its multiple hydroxyl groups can hinder its passive diffusion across the lipid-rich intestinal epithelial cell membranes.[1]
-
Metabolism: Salidroside can be metabolized in the gut and liver.[2] Studies in rats have shown that it can be deglycosylated to its aglycone, p-Tyrosol.[3]
-
Efflux Transporter Activity: There is evidence to suggest that Salidroside may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of intestinal cells and back into the GI lumen, thereby reducing its net absorption.
Troubleshooting Solutions:
-
Enhance Solubility and Dissolution:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the Salidroside powder, potentially improving its dissolution rate.
-
Formulation with Solubilizing Agents: Incorporating surfactants or co-solvents in the formulation can improve the solubility of Salidroside.
-
-
Improve Permeability:
-
Nanoformulations: Encapsulating Salidroside in lipid-based nanocarriers, such as solid lipid nanoparticles (SLNs), can facilitate its transport across the intestinal epithelium.
-
Structural Modification: Chemical modification of Salidroside, such as acylation, can increase its lipophilicity and improve membrane permeability.[1]
-
-
Inhibit Efflux Transporters:
-
Co-administration with P-gp Inhibitors: While not a common strategy for Salidroside specifically, co-administration with known P-gp inhibitors (e.g., verapamil, quercetin) in preclinical studies can help determine the extent of P-gp-mediated efflux.
-
-
Consider Prodrug Approach: Designing a more lipophilic prodrug of Salidroside that is converted to the active form after absorption can be a viable strategy.
Question 2: My Salidroside-loaded nanoparticle formulation is showing poor encapsulation efficiency and stability. What could be the issue?
Possible Causes:
-
Incompatible Lipid or Polymer Matrix: The chosen lipid or polymer for the nanoparticles may not be suitable for encapsulating a hydrophilic compound like Salidroside.
-
Suboptimal Formulation Parameters: The ratio of drug to lipid/polymer, surfactant concentration, and homogenization/sonication parameters can significantly impact encapsulation efficiency and particle size.
-
Drug Expulsion during Storage: The crystalline structure of some solid lipids can change over time, leading to the expulsion of the encapsulated drug.
Troubleshooting Solutions:
-
Optimize Formulation Components:
-
Screen Different Lipids/Polymers: Experiment with a variety of lipids (e.g., tristearin, glyceryl monostearate) and polymers to find a matrix that provides better compatibility and entrapment for Salidroside.
-
Select Appropriate Surfactants: The type and concentration of surfactant are critical for stabilizing the nanoparticles. A combination of surfactants may be more effective.
-
-
Refine Preparation Method:
-
Systematically Vary Parameters: Optimize the homogenization speed and time, sonication power and duration, and the temperature of the process.
-
Consider Different Nanoparticle Types: If SLNs are problematic, explore other options like nanostructured lipid carriers (NLCs), which have a less ordered lipid matrix and can improve drug loading and stability.
-
-
Enhance Stability:
-
Lyophilization: Freeze-drying the nanoparticle suspension with a cryoprotectant can improve long-term stability.
-
Storage Conditions: Store the formulation at an appropriate temperature (e.g., 4°C) to minimize drug leakage.
-
Question 3: How can I assess the permeability of my enhanced Salidroside formulation in vitro?
Recommended Approach:
-
Caco-2 Cell Permeability Assay: The Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes, is the gold standard in vitro model for predicting intestinal drug absorption.[2][4][5][6] This assay can be used to determine the apparent permeability coefficient (Papp) of Salidroside in its pure form and in your enhanced formulation. An increase in the Papp value for the formulated Salidroside would indicate improved permeability. This assay can also help investigate the involvement of efflux transporters by comparing transport in the apical-to-basolateral and basolateral-to-apical directions and by using specific inhibitors.[2][5]
Data Presentation: Comparative Pharmacokinetics of Salidroside Formulations
The following table summarizes pharmacokinetic data from a study in rats, comparing the oral administration of a Salidroside solution to a Salidroside-loaded nanoemulsion (SAL-N).
| Parameter | Salidroside Solution (SAL-SOL) | Salidroside Nanoemulsion (SAL-N) | Fold Increase |
| Dose (mg/kg) | 100 | 100 | - |
| Cmax (ng/mL) | 3,386 ± 2,138 | Not explicitly stated, but visual inspection of the plasma concentration-time curve suggests a lower Cmax. | - |
| Tmax (h) | 0.56 ± 0.21 | Not explicitly stated, but visual inspection of the plasma concentration-time curve suggests a delayed Tmax. | - |
| AUC(0-48h) (ng·h/mL) | 16,146 ± 6,558 | 28,255.5 ± 4,851.3 | 1.75 |
| t1/2 (h) | 7.91 ± 4.42 | 16.69 ± 3.12 | 2.11 |
| MRT(0-48h) (h) | 8.87 ± 2.53 | 23.33 ± 4.21 | 2.63 |
| Relative Bioavailability (%) | 100 | 175 | - |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
This section provides detailed methodologies for key experiments related to enhancing Salidroside's bioavailability.
Preparation of Salidroside-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of Salidroside-loaded SLNs using a hot homogenization and ultrasonication method.
Materials:
-
Salidroside (purity >98%)
-
Glyceryl monostearate (GMS) (Lipid)
-
Poloxamer 188 (Surfactant)
-
Ultrapure water
Equipment:
-
Magnetic stirrer with heating plate
-
High-shear homogenizer
-
Probe sonicator
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Weigh the desired amount of GMS and place it in a beaker.
-
Heat the GMS on a heating plate to 5-10°C above its melting point (approximately 75-80°C) until it is completely melted.
-
Accurately weigh the Salidroside powder and add it to the molten lipid.
-
Stir the mixture continuously with a magnetic stirrer until a clear, uniform solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the required amount of Poloxamer 188 and dissolve it in ultrapure water.
-
Heat the aqueous surfactant solution to the same temperature as the lipid phase (75-80°C).
-
-
Formation of the Pre-emulsion:
-
Slowly add the hot aqueous phase to the hot lipid phase under continuous stirring.
-
Immediately subject the mixture to high-shear homogenization at 10,000 rpm for 10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
Nanoparticle Formation:
-
Transfer the hot pre-emulsion to a probe sonicator.
-
Sonicate the emulsion at a specific power output (e.g., 400 W) for a defined period (e.g., 15 minutes) in a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent overheating. Maintain the temperature of the mixture at 75-80°C in a water bath during sonication.
-
-
Cooling and Solidification:
-
After sonication, quickly transfer the resulting nanoemulsion to an ice bath and stir gently until it cools down to room temperature. This rapid cooling facilitates the solidification of the lipid droplets into SLNs.
-
-
Characterization:
-
The prepared SLN dispersion should be characterized for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
-
HPLC-UV Method for Quantification of Salidroside in Rat Plasma
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of Salidroside in rat plasma.
Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Perchloric acid
-
Salidroside reference standard
-
Caffeine (Internal Standard - IS)
-
Rat plasma
Equipment:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity)
-
C18 analytical column (e.g., SHIMADZU C18, 4.6 mm × 250 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water:Triethylamine:Glacial Acetic Acid (10:90:0.011:0.016, v/v/v/v)
-
Flow Rate: 1.5 mL/min
-
Column Temperature: 50°C
-
Detection Wavelength: 277 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Protein Precipitation:
-
To 200 µL of rat plasma in a microcentrifuge tube, add 20 µL of the internal standard solution (Caffeine).
-
Add 200 µL of 6% perchloric acid to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
-
Injection:
-
Carefully collect the supernatant and inject 10 µL into the HPLC system.
-
Calibration and Quantification:
-
Prepare a series of standard solutions of Salidroside in blank rat plasma at different concentrations.
-
Process these standards along with the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of Salidroside to the internal standard against the concentration of Salidroside.
-
Determine the concentration of Salidroside in the unknown samples from the calibration curve.
Caco-2 Cell Permeability Assay
This protocol provides a general procedure for assessing the permeability of Salidroside and its formulations across a Caco-2 cell monolayer.
Materials and Reagents:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Lucifer yellow (for monolayer integrity testing)
-
Salidroside and its formulations
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Transepithelial Electrical Resistance (TEER) meter
-
Shaking incubator
-
LC-MS/MS or HPLC for sample analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent, polarized monolayer.
-
-
Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of the cell monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >300 Ω·cm²).
-
Alternatively, or in addition, perform a Lucifer yellow permeability assay. A low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Experiment (Apical to Basolateral Transport):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution (Salidroside or its formulation in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates in a shaking incubator at 37°C for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Experiment (Basolateral to Apical Transport - for efflux studies):
-
Add the test solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Follow the same incubation and sampling procedure as for the A-B transport.
-
-
Sample Analysis:
-
Analyze the concentration of Salidroside in the collected samples using a validated analytical method (e.g., LC-MS/MS or HPLC).
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Visualizations
Signaling Pathway of Salidroside
The following diagram illustrates the proposed signaling pathway through which Salidroside may exert some of its beneficial effects, such as improving endothelial function. Salidroside is suggested to activate AMP-activated protein kinase (AMPK), which in turn can activate the PI3K/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO).
Caption: Proposed signaling pathway of Salidroside involving AMPK, PI3K/Akt, and eNOS.
Experimental Workflow for Enhancing Salidroside Bioavailability
This diagram outlines a logical workflow for the development and evaluation of a Salidroside formulation with enhanced oral bioavailability.
Caption: Workflow for developing and testing an enhanced bioavailability formulation of Salidroside.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. enamine.net [enamine.net]
- 3. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 5. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of Salidroside Derivatives for Improved Potency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of salidroside derivatives. The aim is to address specific experimental challenges to enhance potency and streamline the development process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My glycosylation reaction is resulting in a low yield of the desired salidroside derivative. What are the potential causes and solutions?
A: Low yields in glycosylation reactions for salidroside synthesis are a common issue. Several factors could be contributing to this problem:
-
Competing Reactions: The phenolic hydroxyl group of tyrosol (the aglycone) can compete with the primary alcohol for glycosylation, leading to a mixture of products and reducing the yield of the desired O-glycoside.[1]
-
Steric Hindrance: Bulky protecting groups on the glycosyl donor or substituents on the tyrosol analogue can sterically hinder the reaction.
-
Leaving Group Efficiency: The nature of the leaving group on the anomeric carbon of the glycosyl donor is critical. A poor leaving group will result in a sluggish reaction.
-
Catalyst/Promoter Inactivity: The catalyst or promoter (e.g., silver salts in the Koenigs-Knorr method, or Lewis acids) may be deactivated by moisture or other impurities.[2]
Troubleshooting Steps:
-
Protect the Phenolic Hydroxyl Group: To prevent side reactions, selectively protect the phenolic hydroxyl group of tyrosol or its analogue before the glycosylation step.[1] Common protecting groups include benzyl (Bzl) or acyl groups.[1][3]
-
Optimize Protecting Groups: If steric hindrance is suspected, consider using smaller or more flexible protecting groups on the sugar moiety.
-
Vary the Glycosyl Donor: Experiment with different glycosyl donors that have more reactive leaving groups, such as trichloroacetimidates or sulfoxides, which can be more effective than glycosyl halides.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. Reactions are often sensitive to moisture, which can consume the reagents and deactivate the catalyst.
-
Catalyst/Promoter Screening: Test different catalysts or promoters and vary their stoichiometry. For instance, in the Koenigs-Knorr method, different silver salts (e.g., Ag₂CO₃, Ag₂O) can be trialed.[2]
Q2: I am observing the formation of significant byproducts during my synthesis. How can I improve the regioselectivity of the glycosylation?
A: Achieving high regioselectivity is crucial for maximizing the yield of the desired isomer. The formation of byproducts often stems from the non-selective reaction of multiple hydroxyl groups.
Strategies to Enhance Regioselectivity:
-
Enzymatic Synthesis: Utilize whole-cell biocatalysts or purified enzymes (glycosyltransferases). Enzymes often exhibit high regioselectivity, targeting a specific hydroxyl group. For instance, Aspergillus oryzae cells have been used to selectively acylate the 6'-OH group of the glucose moiety.[4]
-
Protecting Group Strategy: As mentioned in Q1, a well-designed protecting group strategy is fundamental. By protecting all other reactive hydroxyl groups except for the target one, you can direct the glycosylation to the desired position. Orthogonal protecting groups, which can be removed under different conditions, are particularly useful for complex derivatives.[5][6]
-
Solvent Effects: The choice of solvent can influence the stereochemical outcome and regioselectivity of the reaction. Experiment with different solvents to find the optimal conditions for your specific substrate.
Q3: The deprotection of my final compound is leading to degradation or low recovery. What should I do?
A: Deprotection is a delicate step, and harsh conditions can lead to the cleavage of the glycosidic bond or modification of other functional groups.
Troubleshooting Deprotection:
-
Mild Deprotection Conditions: Select protecting groups that can be removed under mild conditions. For example, benzyl groups can be removed by catalytic hydrogenation (H₂/Pd-C), which is generally a mild method. Silyl ethers are another option that can be cleaved under specific and gentle conditions.
-
Orthogonal Protecting Groups: If multiple protecting groups are present, ensure they are orthogonal to allow for their sequential and selective removal without affecting other parts of the molecule.[5]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete deprotection.[7][8] Avoid prolonged reaction times or elevated temperatures, which can promote side reactions.
-
Scavengers: In cases where acidic conditions are used for deprotection (e.g., removal of a Boc group), carbocations can be generated, which may lead to side reactions. The addition of a scavenger, such as triethylsilane or anisole, can help to trap these reactive intermediates.
Q4: I am struggling with the purification of my salidroside derivative. What are effective purification strategies?
A: The high polarity and presence of multiple hydroxyl groups in salidroside and its derivatives can make purification challenging.[2]
Purification Techniques:
-
Column Chromatography: This is the most common method for purification.
-
Stationary Phase: Silica gel is widely used. For highly polar compounds, reversed-phase silica (C18) may be more effective.[9]
-
Mobile Phase: A gradient elution is often necessary. For normal phase silica, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typical. For reversed-phase, a mixture of water and methanol or acetonitrile is common.[9][10]
-
-
Recrystallization: If the product is a solid and can be obtained in high purity, recrystallization is an excellent method for obtaining highly pure material and is scalable.[3]
-
Preparative HPLC: For difficult separations or to obtain very high purity material, preparative HPLC can be employed, although it is less scalable than column chromatography.
-
Adsorption Resins: Macroporous adsorption resins have been used for the preparative separation and purification of salidroside from natural extracts and can be adapted for synthetic derivatives.[11]
Data Presentation
Table 1: Comparison of Synthetic Methods for Salidroside and its Derivatives
| Method | Key Features | Typical Yields | Advantages | Disadvantages |
| Chemical Synthesis (e.g., Koenigs-Knorr) | Involves a glycosyl donor and an aglycone, often with a promoter like a silver salt.[2] | 40-70% | Well-established, versatile for various derivatives.[12] | Requires protecting groups, harsh reaction conditions, potential for heavy metal contamination.[1][2] |
| Enzymatic Synthesis | Utilizes glycosyltransferases or whole-cell biocatalysts.[4][13] | Variable (can reach >95% conversion) | High regioselectivity and stereoselectivity, mild reaction conditions, environmentally friendly.[4] | Enzyme cost and stability can be limiting factors.[1] |
| Biosynthesis (Engineered Microbes) | Heterologous expression of the salidroside biosynthetic pathway in hosts like E. coli or S. cerevisiae.[14][15] | Titer-dependent (up to several g/L) | Sustainable, can use inexpensive starting materials.[15] | Strain engineering can be complex, downstream purification from fermentation broth is required.[1] |
Table 2: Potency of Selected Salidroside Derivatives (Illustrative)
| Compound | Modification | Biological Activity Assay | IC₅₀ / EC₅₀ (µM) | Fold Improvement vs. Salidroside |
| Salidroside | - | Antioxidant (DPPH scavenging) | 150 | 1x |
| Derivative A | Acylation at 6'-OH | Antioxidant (DPPH scavenging) | 75 | 2x |
| Derivative B | Substitution on the benzene ring | Anti-inflammatory (NO inhibition) | 50 | 3x (relative to salidroside) |
| Derivative C | Galactosylation instead of glucosylation | Neuroprotective (PC12 cell viability) | 100 | 1.5x |
Note: The data in this table is illustrative and based on general trends reported in the literature. Actual values will vary depending on the specific derivative and assay conditions.
Experimental Protocols
Protocol 1: General Procedure for Chemical Synthesis via Koenigs-Knorr Reaction
-
Protection of Tyrosol: a. Dissolve tyrosol in a suitable solvent (e.g., dichloromethane). b. Add a base (e.g., pyridine or triethylamine) and the protecting group reagent (e.g., benzyl bromide). c. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). d. Work up the reaction by washing with aqueous acid and brine, then dry the organic layer and concentrate. e. Purify the protected tyrosol by column chromatography.
-
Glycosylation: a. Dissolve the protected tyrosol and the glycosyl donor (e.g., acetobromo-α-D-glucose) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen). b. Add a promoter (e.g., silver carbonate) and stir the reaction in the dark at room temperature. c. Monitor the reaction progress by TLC. d. Upon completion, filter the reaction mixture through celite to remove the silver salts. e. Concentrate the filtrate and purify the protected salidroside derivative by column chromatography.
-
Deprotection: a. Dissolve the protected salidroside derivative in a suitable solvent (e.g., methanol or ethyl acetate). b. Add the deprotection reagent (e.g., Pd/C for hydrogenolysis of benzyl groups, or sodium methoxide for deacetylation). c. Stir the reaction under appropriate conditions (e.g., H₂ atmosphere for hydrogenolysis) until the reaction is complete (monitor by TLC). d. Filter the catalyst (if applicable) and concentrate the solvent. e. Purify the final salidroside derivative by column chromatography or recrystallization.
Protocol 2: General Procedure for HPLC Analysis of Salidroside Derivatives
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm or 275 nm.[9]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
-
Quantification: Use a calibration curve generated from pure standards of the salidroside derivative.
Mandatory Visualizations
Caption: General experimental workflow for the chemical synthesis of salidroside derivatives.
Caption: Key signaling pathways modulated by salidroside and its derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Scalable synthesis of salidroside [jcps.bjmu.edu.cn]
- 4. A facile and efficient synthesis approach of salidroside esters by whole-cell biocatalysts in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of salidroside and tyrosol from the underground part of Rhodiola rosea by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Qualitative and Quantitative Analysis of Different Rhodiola rosea Rhizome Extracts by UHPLC-DAD-ESI-MSn [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Complete Pathway Elucidation and Heterologous Reconstitution of Rhodiola Salidroside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
preventing Salidroside degradation in analytical samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Salidroside in analytical samples.
Frequently Asked Questions (FAQs)
Q1: What is Salidroside and why is its stability a concern in analytical samples?
Salidroside is a phenylpropanoid glycoside, specifically a glucoside of tyrosol, primarily found in plants of the Rhodiola genus.[1][2] It is a key bioactive compound with various reported pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] The stability of Salidroside in analytical samples is a critical concern because its degradation can lead to inaccurate quantification and misinterpretation of experimental results. The primary degradation product is its aglycone, p-tyrosol, formed through the hydrolysis of the glycosidic bond.[5][6]
Q2: What are the main factors that contribute to Salidroside degradation?
Several factors can contribute to the degradation of Salidroside in analytical samples:
-
Temperature: Elevated temperatures during sample extraction and processing can accelerate degradation.[7]
-
pH: Although reported to have relatively high stability against pH changes compared to other compounds, extreme pH conditions should be avoided.[8]
-
Enzymatic Activity: The presence of enzymes in biological matrices, such as plasma or tissue homogenates, can lead to the metabolic degradation of Salidroside.[5]
-
Storage Duration: Prolonged storage of samples, even under frozen conditions, can result in the gradual decomposition of Salidroside.[7]
-
Extraction Method: Certain extraction techniques, like ultrasonic-assisted extraction, may introduce strong vibrations and thermal effects that can break the chemical bonds in the Salidroside molecule.[7]
Q3: How can I minimize Salidroside degradation during sample collection and handling?
To minimize degradation during collection and handling, the following practices are recommended:
-
Rapid Processing: Process biological samples (e.g., blood, tissue) as quickly as possible after collection.
-
Low Temperature: Keep samples on ice or at refrigerated temperatures (2-8°C) throughout the handling process.
-
Enzyme Inhibition: For biological samples, consider adding enzyme inhibitors to the collection tubes, though specific inhibitors for Salidroside degradation are not well-documented in the provided results. Prompt freezing is a common alternative.
Q4: What are the recommended storage conditions for analytical samples containing Salidroside?
For long-term stability, it is crucial to store samples at low temperatures. Storing plasma samples at -20°C has been shown to be effective for up to 30 days.[9] For even longer-term storage, -80°C is generally recommended for biological samples to minimize both chemical and enzymatic degradation.
Q5: Which analytical methods are most suitable for the quantification of Salidroside and its degradation products?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed and validated methods for the accurate quantification of Salidroside and its primary metabolite, p-tyrosol.[9][10][11][12] LC-MS/MS offers higher sensitivity and specificity, making it particularly suitable for complex biological matrices.[9]
Troubleshooting Guides
Issue 1: Low or inconsistent Salidroside concentrations in extracted samples.
| Potential Cause | Troubleshooting Step |
| Degradation during extraction | Optimize the extraction method. If using ultrasonic extraction, monitor and control the temperature.[7] Consider alternative methods like solvent extraction under controlled temperature and time to prevent oxidation and other chemical reactions.[7] |
| Improper storage | Review storage conditions. Ensure samples were consistently stored at or below -20°C.[9] Avoid repeated freeze-thaw cycles. |
| Prolonged storage time | If possible, analyze samples as soon as possible after collection. Studies have shown that Salidroside content can decrease significantly with long-term storage.[7] |
Issue 2: Presence of a significant p-tyrosol peak in the chromatogram of a fresh Salidroside standard.
| Potential Cause | Troubleshooting Step |
| Degradation of the standard solution | Prepare fresh standard solutions. Check the expiration date and storage conditions of the certified reference material. |
| Contaminated solvent or glassware | Use high-purity solvents and thoroughly clean all glassware to avoid contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of Salidroside in Rat Plasma
This protocol is adapted from methodologies described in the literature for assessing the stability of Salidroside in biological matrices.[9]
1. Objective: To evaluate the stability of Salidroside in rat plasma under different conditions (freeze-thaw, short-term at room temperature, and long-term at -20°C).
2. Materials:
- Rat plasma (blank)
- Salidroside certified reference standard
- p-tyrosol certified reference standard
- Internal standard (e.g., paracetamol)[9]
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- LC-MS/MS system
3. Procedure:
- Preparation of Quality Control (QC) Samples: Spike blank rat plasma with Salidroside at low, medium, and high concentrations.
- Freeze-Thaw Stability: Analyze one set of QC samples immediately (baseline). Subject another three sets to three freeze-thaw cycles (thaw at room temperature, then refreeze at -20°C). Analyze the samples after the third cycle.
- Short-Term (Autosampler) Stability: Keep one set of QC samples in the autosampler at a controlled temperature (e.g., 4°C) for 24 hours before analysis.
- Long-Term Stability: Store one set of QC samples at -20°C for a specified period (e.g., 30 days) and then analyze.
- Sample Analysis: Precipitate plasma proteins with acetonitrile, centrifuge, and inject the supernatant into the LC-MS/MS system.
- Data Analysis: Compare the mean concentrations of the stability-tested samples to the baseline samples. The analyte is considered stable if the deviation is within ±15%.
Data Presentation
Table 1: Summary of Salidroside Stability in Rat Plasma
| Stability Test | Condition | Duration | Concentration (ng/mL) | Accuracy (%) | Precision (Intra-day, %RSD) | Precision (Inter-day, %RSD) | Reference |
| Freeze-Thaw | 3 cycles (-20°C to RT) | - | 50, 500, 2000 | 99.67 - 100.14 | < 8.30 | < 9.99 | [9] |
| Autosampler | Room Temperature | 24 hours | 50, 500, 2000 | Within ±15% | - | - | [9] |
| Long-Term | -20°C | 30 days | 50, 500, 2000 | Within ±15% | - | - | [9] |
Visualizations
Caption: Primary degradation pathway of Salidroside.
Caption: Workflow for Salidroside stability assessment.
References
- 1. Salidroside - Wikipedia [en.wikipedia.org]
- 2. Salidroside | C14H20O7 | CID 159278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Salidroside | 10338-51-9 [chemicalbook.com]
- 5. The Metabolism of Salidroside to Its Aglycone p-Tyrosol in Rats following the Administration of Salidroside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-jkfn.org [e-jkfn.org]
- 9. Simultaneous Determination of Salidroside and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of salidroside in rat plasma by on-line solid-phase extraction integrated with high-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Parameters for Salidroside Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) for the separation of Salidroside.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for Salidroside analysis?
A1: A common starting point for Salidroside analysis is using a reversed-phase C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.[1][2] Detection is typically performed using a UV detector at around 275-280 nm.[3][4]
Q2: How can I improve the resolution between Salidroside and other components in my sample?
A2: To improve resolution, you can try optimizing the mobile phase composition, such as adjusting the gradient slope or the organic solvent ratio.[5] Using a column with a smaller particle size or a longer column can also enhance separation efficiency.[6] Additionally, ensure your sample is dissolved in the mobile phase to prevent peak distortion.
Q3: What are the common causes of retention time shifts for Salidroside?
A3: Retention time shifts can be caused by several factors, including changes in mobile phase composition, column temperature fluctuations, or a lack of column equilibration between runs.[7][8] It is also important to check for leaks in the HPLC system, as this can affect the flow rate and lead to inconsistent retention times.[9]
Q4: My Salidroside peak is tailing. What should I do?
A4: Peak tailing for Salidroside, a polar compound, can be caused by secondary interactions with residual silanol groups on the silica-based column packing.[6] To mitigate this, you can try lowering the pH of the mobile phase (e.g., to pH ≤ 3) to suppress silanol ionization, using a highly deactivated (end-capped) column, or adding a competing base to the mobile phase.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC separation of Salidroside.
Problem 1: Baseline Noise or Drift
Symptoms: The baseline on your chromatogram is not flat and stable, showing random fluctuations (noise) or a gradual slope (drift).
Possible Causes and Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or water can contribute to baseline noise.[11]
-
Solution: Use HPLC-grade solvents and freshly prepared mobile phases. Filter and degas the mobile phase before use.[5]
-
-
Air Bubbles in the System: Air bubbles in the pump, detector, or tubing can cause pressure fluctuations and baseline noise.[12]
-
Solution: Adequately degas the mobile phase. Purge the pump to remove any trapped air bubbles.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the detector and column, leading to baseline drift.[13]
-
Solution: Use a column oven to maintain a constant temperature. Ensure the laboratory temperature is stable.
-
-
Detector Lamp Issues: An aging or faulty detector lamp can cause baseline noise.
-
Solution: Check the lamp's energy output and replace it if necessary.
-
Problem 2: Ghost Peaks
Symptoms: Unexplained peaks appear in the chromatogram, often in blank runs.
Possible Causes and Solutions:
-
Contamination in the HPLC System: Impurities can accumulate in the injector, tubing, or column from previous injections.[14]
-
Solution: Flush the entire system with a strong solvent. Regularly clean the injector and replace the solvent inlet frits.
-
-
Impure Mobile Phase: The mobile phase itself may contain impurities that elute as ghost peaks, especially during gradient elution.[14]
-
Solution: Use high-purity solvents and prepare fresh mobile phases daily.
-
-
Sample Carryover: Residue from a previous, more concentrated sample is injected with the current sample.
-
Solution: Implement a needle wash step in your autosampler method. Inject a blank solvent run after a high-concentration sample.
-
Problem 3: Peak Tailing
Symptoms: The Salidroside peak is asymmetrical, with a trailing edge that extends out.
Possible Causes and Solutions:
-
Secondary Silanol Interactions: As Salidroside is a polar compound, it can interact with active silanol groups on the column's stationary phase.[6][15]
-
Solution:
-
Lower Mobile Phase pH: Adjust the mobile phase to a lower pH (e.g., with 0.1% formic acid or phosphoric acid) to protonate the silanols and reduce interaction.
-
Use an End-capped Column: Employ a column where the residual silanols have been chemically deactivated.[6]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[16]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak shape issues.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Data Presentation
Table 1: HPLC Parameters for Salidroside Separation from Various Studies
| Parameter | Method 1 | Method 2[1] | Method 3[3] |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | YMC C18 (250 mm × 4.6 mm, 10μm) | C18 (4.6 x 250mm, 5μm) |
| Mobile Phase | Acetonitrile:Water (Gradient) | Methanol:Water (30:70) | Methanol:Water (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 245 nm | 275 nm |
| Column Temperature | 30 °C | 30 °C | 30 °C |
| Injection Volume | 10 µL | Not Specified | 5 µL |
Experimental Protocols
Protocol 1: General HPLC Method for Salidroside Quantification
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of Salidroside reference standard.
-
Dissolve it in methanol or the initial mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation:
-
For plant extracts, accurately weigh the powdered sample and extract it with a suitable solvent (e.g., methanol) using ultrasonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
For plasma samples, perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant.[17][18]
-
-
HPLC Analysis:
-
Set up the HPLC system with the parameters outlined in Table 1 (adjust as necessary for your specific application).
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the prepared sample solutions.
-
Record the chromatograms and integrate the peak area of Salidroside.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Salidroside in the samples by interpolating their peak areas from the calibration curve.
-
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for HPLC Baseline Issues
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC analysis, semi-preparative HPLC preparation and identification of three impurities in salidroside bulk drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Salidroside in Pharmaceuticals by High Performance Liquid Chromatographyï¼HPLCï¼ [wayeal-instrument.com]
- 4. Simultaneous Preparation of Salidroside and p-Tyrosol from Rhodiola crenulata by DIAION HP-20 Macroporous Resin Chromatography Combined with Silica Gel Chromatography [mdpi.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. agilent.com [agilent.com]
- 11. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 12. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common Causes of Baseline Noise in HPLC, UHPLC. [hplctips.blogspot.com]
- 13. researchgate.net [researchgate.net]
- 14. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. i01.yizimg.com [i01.yizimg.com]
- 17. Development of an HPLC method for the determination of salidroside in beagle dog plasma after administration of salidroside injection: application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
dealing with matrix effects in Salidroside bioanalysis
Welcome to the technical support center for the bioanalysis of Salidroside. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges related to matrix effects in quantitative LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Salidroside bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Salidroside, due to co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] In the bioanalysis of Salidroside, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects.[3]
Q2: I am observing poor sensitivity and inconsistent results for my Salidroside analysis. Could this be a matrix effect?
A2: Yes, poor sensitivity, imprecision, and inaccuracy are classic symptoms of unmanaged matrix effects.[1] If co-eluting matrix components suppress the ionization of Salidroside, its signal intensity will be reduced, potentially falling below the limit of quantification (LOQ).[4] Variability in the matrix composition between different samples or lots can lead to inconsistent results.[5]
Q3: What is an acceptable range for matrix effect in Salidroside bioanalysis?
A3: For a robust bioanalytical method, the matrix factor (MF), which is the ratio of the analyte response in the presence of matrix to its response in a neat solution, should ideally be between 0.8 and 1.2 (or 80% and 120%).[6] When normalized with a suitable internal standard, the IS-normalized MF should be close to 1.0. Several published methods for Salidroside have successfully achieved matrix effect values within this range.
Q4: What type of internal standard (IS) is recommended for Salidroside analysis?
A4: The gold standard is a stable isotope-labeled (SIL) internal standard of Salidroside. A SIL-IS has nearly identical chemical properties and chromatographic behavior to Salidroside, allowing it to effectively compensate for matrix effects and variability during sample preparation and injection.[7] If a SIL-IS is not available, a structural analog can be used, but it must be demonstrated to co-elute and experience similar matrix effects. Paracetamol has been successfully used as an internal standard in some Salidroside assays.[8]
Troubleshooting Guide: Dealing with Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your Salidroside bioanalytical method.
Problem: Significant Ion Suppression or Enhancement Observed
Step 1: Confirm and Quantify the Matrix Effect
-
Procedure: Perform a post-extraction spiking experiment.
-
Extract a blank matrix sample (e.g., plasma from an untreated animal).
-
Spike the extracted matrix with a known concentration of Salidroside (e.g., at low and high QC levels).
-
Prepare a neat solution of Salidroside at the same concentration in the mobile phase.
-
Analyze both sets of samples and compare the peak areas.
-
-
Calculation:
-
Matrix Factor (MF) = (Peak Area in Post-Extracted Spike) / (Peak Area in Neat Solution)
-
-
Interpretation:
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
If the MF is outside the 0.8-1.2 range, proceed to the next steps.
-
Step 2: Review and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before analysis.[8]
-
If using Protein Precipitation (PPT): This is the simplest but least clean method.[9]
-
Troubleshooting: Consider switching to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to achieve a cleaner extract.[7][9] LLE can effectively remove salts and some polar interferences, while SPE can be tailored to specifically remove phospholipids and other problematic matrix components.[8]
-
-
If using LLE or SPE:
-
Troubleshooting: Optimize the extraction solvent (for LLE) or the wash/elution steps (for SPE) to improve the removal of interfering substances. For LLE, adjust the pH of the sample to ensure Salidroside is in a neutral state for efficient extraction into an organic solvent.[8] For SPE, consider a mixed-mode sorbent that combines reversed-phase and ion-exchange mechanisms for enhanced cleanup.[9]
-
Step 3: Optimize Chromatographic Conditions
The goal is to chromatographically separate Salidroside from the co-eluting interferences.
-
Procedure:
-
Modify the Gradient: Increase the gradient time to improve resolution between peaks.
-
Change Mobile Phase: Adjust the pH of the aqueous mobile phase. Salidrosroside contains phenolic hydroxyl groups, so pH can influence its retention and separation from interferences.
-
Use a Different Column: Consider a column with a different stationary phase chemistry or a smaller particle size (e.g., UPLC) for higher separation efficiency.[4][9]
-
-
Verification: Use a post-column infusion experiment to identify at what retention times ion suppression occurs. Adjust the chromatography so that Salidroside elutes in a "clean" region of the chromatogram.[2][10]
The following diagram illustrates the decision-making workflow for troubleshooting matrix effects.
Experimental Protocols & Data
Example LC-MS/MS Method for Salidroside in Rat Plasma
This protocol is a composite based on published methodologies that have demonstrated minimal matrix effects.[8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., Paracetamol, 150 ng/mL).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5-10 µL into the LC-MS/MS system.
The following diagram illustrates the sample preparation workflow.
2. Chromatographic Conditions
-
System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., xTerra MS C18, 2.1 x 50 mm, 3.5 µm).[8]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10:90, v/v) with 0.1% formic acid.[8]
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 30-40°C.
3. Mass Spectrometric Conditions
-
Ionization: Electrospray Ionization (ESI), Negative Mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Quantitative Data Summary
The following tables summarize matrix effect and recovery data from published studies on Salidroside bioanalysis.
Table 1: Matrix Effect of Salidroside and its Metabolite p-Tyrosol in Biological Matrices
| Analyte | Matrix | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Salidroside | Rat Plasma | 50 | 83.91 | [8] |
| 500 | 113.04 | [8] | ||
| 2000 | 101.52 | [8] | ||
| p-Tyrosol | Rat Plasma | 20 | 80.39 | [8] |
| 100 | 96.07 | [8] | ||
| 200 | 91.84 | [8] | ||
| Salidroside | Rat Liver | Low QC | 83.85 - 92.45 | [11][12] |
| Med QC | 83.85 - 92.45 | [11][12] | ||
| High QC | 83.85 - 92.45 | [11][12] | ||
| p-Tyrosol | Rat Liver | Low QC | 85.61 - 92.49 | [11][12] |
| Med QC | 85.61 - 92.49 | [11][12] | ||
| High QC | 85.61 - 92.49 | [11][12] |
Table 2: Recovery of Salidroside and p-Tyrosol from Biological Matrices
| Analyte | Matrix | Concentration (ng/mL) | Recovery (%) | Reference |
| Salidroside | Rat Plasma | 50 | 83.98 | [8] |
| 500 | 104.11 | [8] | ||
| 2000 | 99.30 | [8] | ||
| p-Tyrosol | Rat Plasma | 20 | 103.71 | [8] |
| 100 | 94.67 | [8] | ||
| 200 | 98.79 | [8] | ||
| Salidroside | Rat Liver | 50 | 111.44 | [11][12] |
| 500 | 108.10 | [11][12] | ||
| 2000 | 102.00 | [11][12] | ||
| p-Tyrosol | Rat Liver | 50 | 105.44 | [11][12] |
| 500 | 105.50 | [11][12] | ||
| 2000 | 113.04 | [11][12] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Salidroside Solution Stability
For researchers, scientists, and drug development professionals, maintaining the stability of Salidroside solutions is critical for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in preserving the integrity of Salidroside solutions.
Troubleshooting Unstable Salidroside Solutions
This section addresses common issues encountered during the handling and storage of Salidroside solutions.
| Issue | Potential Cause | Recommended Solution |
| Decreased concentration of Salidroside over time | Hydrolysis: Salidroside can hydrolyze to its aglycone, p-tyrosol, particularly under non-optimal pH conditions and elevated temperatures.[1] | - Maintain the solution pH within the optimal stability range (specific pH data not available in search results, but neutral pH is generally a good starting point). - Store solutions at recommended low temperatures (see table below). |
| Oxidation: As a phenolic compound, Salidroside is susceptible to oxidation, which can be accelerated by exposure to light, oxygen, and trace metal ions.[2] | - Protect solutions from light by using amber vials or storing them in the dark. - Consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen. - Add antioxidants or chelating agents (see FAQs for details). | |
| Appearance of new peaks in HPLC analysis | Degradation: The appearance of a peak corresponding to p-tyrosol is a primary indicator of Salidroside degradation.[1] Other minor degradation products may also form under stress conditions. | - Confirm the identity of the new peak by comparing its retention time and UV spectrum with a p-tyrosol standard.[3] - Review storage conditions (pH, temperature, light exposure) to identify the cause of degradation. |
| Discoloration of the solution | Oxidation: Oxidative degradation of phenolic compounds can often lead to the formation of colored byproducts. | - Implement measures to prevent oxidation as described above (light protection, inert gas, antioxidants). |
Frequently Asked Questions (FAQs)
1. What is the primary degradation pathway for Salidroside in solution?
The primary degradation pathway for Salidroside in aqueous solutions is the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, p-tyrosol, and a glucose molecule.[1] This process can be influenced by factors such as pH and temperature.
Caption: Primary degradation pathway of Salidroside via hydrolysis.
2. How do temperature and pH affect the stability of Salidroside solutions?
While specific degradation rate constants at various pH values were not found in the search results, it is known that temperature significantly impacts the stability of Salidroside. One study investigated the thermal stability of phenylethanoid glycosides, including Salidroside, at a pH of 6.0, indicating that higher temperatures accelerate degradation.[2] It is generally recommended to store Salidroside solutions at low temperatures to minimize degradation.
Table 1: Recommended Storage Temperatures for Salidroside Solutions
| Storage Condition | Temperature | Expected Stability |
| Short-term (days) | 2-8°C (Refrigerator) | Generally stable |
| Long-term (weeks to months) | -20°C or lower (Freezer) | Recommended for prolonged storage |
3. How can I protect my Salidroside solution from light-induced degradation?
Photodegradation can be a significant issue for phenolic compounds like Salidroside. To minimize this:
-
Use light-blocking containers: Always store Salidroside solutions in amber-colored vials or tubes.
-
Store in the dark: Keep the containers in a light-proof box or a dark cabinet.
-
Work in low-light conditions: When preparing or handling the solutions, minimize exposure to direct and intense light.
4. What types of stabilizers can be added to increase the shelf-life of Salidroside solutions?
To combat oxidative degradation, the addition of antioxidants and chelating agents can be beneficial.
-
Antioxidants:
-
Ascorbic Acid (Vitamin C): A common antioxidant that can protect against oxidative damage. The optimal concentration would need to be determined empirically for your specific application.
-
Sodium Metabisulfite: A reducing agent and antioxidant widely used as a preservative in pharmaceutical formulations.[4]
-
-
Chelating Agents:
-
Ethylenediaminetetraacetic acid (EDTA): This agent can sequester trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze the oxidation of phenolic compounds.[5]
-
5. How can I monitor the stability of my Salidroside solution?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the concentration of Salidroside and detect the formation of its primary degradation product, p-tyrosol.
Experimental Protocols
Protocol 1: Forced Degradation Study of Salidroside Solution
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of your Salidroside solution under various stress conditions.
Caption: Workflow for a forced degradation study of Salidroside.
Methodology:
-
Prepare a stock solution of Salidroside of known concentration in a suitable solvent (e.g., water, methanol, or a buffer).
-
Aliquot the stock solution into separate, appropriate containers for each stress condition. Include a control sample stored under optimal conditions (e.g., -20°C in the dark).
-
Expose the aliquots to various stress conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place the sample in a water bath or oven at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the sample to a controlled light source (e.g., a photostability chamber with UV and visible light).
-
-
Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base-stressed samples before analysis. Dilute other samples as necessary.
-
Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of Salidroside and the formation of degradation products.
Protocol 2: HPLC Method for Quantification of Salidroside and p-Tyrosol
This protocol provides a starting point for developing an HPLC method to quantify Salidroside and its primary degradation product, p-tyrosol. Method optimization may be required based on your specific instrumentation and column.[3][6]
Table 2: Example HPLC Parameters for Salidroside and p-Tyrosol Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of water (A) and acetonitrile or methanol (B). A common starting point is a simple isocratic mixture such as Water:Acetonitrile (90:10, v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 276 nm or 280 nm[7] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C) |
Methodology:
-
Prepare standard solutions of Salidroside and p-tyrosol of known concentrations.
-
Generate a calibration curve for each compound by injecting the standard solutions and plotting peak area versus concentration.
-
Prepare your experimental samples by diluting them to fall within the concentration range of your calibration curve.
-
Inject the samples into the HPLC system.
-
Quantify the amount of Salidroside and p-tyrosol in your samples by comparing their peak areas to the calibration curves.
By following these guidelines and protocols, researchers can better control the stability of their Salidroside solutions, leading to more reliable and accurate experimental outcomes.
References
- 1. lubrizolcdmo.com [lubrizolcdmo.com]
- 2. Salidroside: An Overview of Its Promising Potential and Diverse Applications [mdpi.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Stability of the Fertilizer Chelates Fe-EDDHA and Fe-EDDHSA over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Salidroside Enzymatic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic synthesis of salidroside. Our aim is to help you overcome common experimental hurdles and improve the efficiency of your synthesis protocols.
Troubleshooting Guide
This guide addresses specific issues that may arise during the enzymatic synthesis of salidroside, offering potential causes and actionable solutions.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low Salidroside Yield | 1. Insufficient UDP-glucose supply: UDP-glucose is the essential glucose donor for the glycosylation of tyrosol.[1][2][3] 2. Low enzyme activity or stability: The chosen UDP-glucosyltransferase (UGT) may have inherently low catalytic efficiency or be unstable under the reaction conditions.[4][5] 3. Suboptimal reaction conditions: pH, temperature, and substrate concentrations can significantly impact enzyme performance.[4][6] 4. Byproduct formation: The enzyme may exhibit low regioselectivity, leading to the formation of undesired isomers like icariside D2.[5][7] 5. Feedback inhibition: High concentrations of the product, salidroside, or other pathway intermediates may inhibit enzyme activity.[8] | 1. Implement a UDP-glucose regeneration system: Couple the primary reaction with a sucrose synthase (SuSy) to continuously regenerate UDP-glucose from the inexpensive substrate sucrose.[1][3][9] A co-culture system with engineered microbes can also be established for in vivo UDP-glucose regeneration.[1][2] 2. Screen for more efficient enzymes: Test different UGTs from various sources, such as Rhodiola species or Arabidopsis thaliana, to find one with higher activity and stability.[1][3][9] Consider protein engineering to improve the kinetic parameters of your chosen enzyme.[5][10] 3. Optimize reaction parameters: Systematically vary pH, temperature, buffer composition, and substrate molar ratios (tyrosol to UDP-glucose or glucose with a regeneration system) to determine the optimal conditions for your specific enzyme.[4][6][11] 4. Improve enzyme regioselectivity: If byproduct formation is significant, consider using an enzyme with higher regioselectivity or engineering the existing enzyme to favor the desired reaction.[5] 5. Utilize fed-batch strategies: A fed-batch approach for substrate addition can help maintain optimal concentrations and mitigate feedback inhibition.[5][12] |
| Enzyme Instability/Short Lifespan | 1. Suboptimal buffer conditions: The pH or ionic strength of the buffer may not be ideal for long-term enzyme stability. 2. High temperature: While higher temperatures can increase initial reaction rates, they can also lead to enzyme denaturation over time.[6] 3. Presence of proteases or inhibitors: Crude enzyme preparations or whole-cell systems may contain components that degrade or inhibit the enzyme. | 1. Optimize buffer components: Experiment with different buffer systems and pH ranges to find the conditions that maximize both activity and stability.[6] 2. Determine the optimal temperature: Conduct experiments at various temperatures to find a balance between reaction rate and enzyme longevity.[6] 3. Purify the enzyme: If using a crude lysate, consider further purification steps to remove proteases and other interfering substances. 4. Immobilize the enzyme: Immobilizing the UGT on a solid support, such as chitosan microspheres, can significantly enhance its stability and allow for easier reuse.[4][13] |
| High Cost of UDP-glucose | 1. Stoichiometric use of an expensive substrate: Adding UDP-glucose directly to the reaction in stoichiometric amounts is often cost-prohibitive for large-scale synthesis.[1][14] | 1. Employ a UDP-glucose regeneration system: As mentioned previously, using sucrose synthase (SuSy) and sucrose allows for the catalytic use of UDP, with sucrose serving as the ultimate glucose donor, which can reduce costs by over 90%.[1][14] 2. Develop a whole-cell or co-culture system: Engineer microorganisms to produce salidroside de novo from simple carbon sources like glucose or sucrose, thereby eliminating the need for external UDP-glucose addition.[1][15][16] |
| Low Tyrosol Precursor Availability | 1. Inefficient tyrosol production in whole-cell systems: The metabolic pathway for tyrosol synthesis in the host organism may not be efficient.[8] | 1. Metabolically engineer the host strain: Overexpress key enzymes in the tyrosol biosynthetic pathway and delete genes for competing pathways to increase the carbon flux towards tyrosol.[7][8] For example, using feedback-resistant enzymes can overcome pathway regulation.[8] 2. Optimize fermentation conditions: Adjust media composition, aeration, and other fermentation parameters to maximize tyrosol production.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for improving the efficiency of salidroside enzymatic synthesis?
A1: The supply of the sugar donor, UDP-glucose, is often the rate-limiting and cost-determining factor.[1][2] Implementing an efficient in situ UDP-glucose regeneration system, for example by using sucrose synthase (SuSy) with sucrose as a cheap substrate, is one of the most effective strategies to boost salidroside titers and reduce costs.[1][3][9]
Q2: Which UDP-glucosyltransferase (UGT) should I use for my experiments?
A2: The choice of UGT is crucial for achieving high yield and regioselectivity. Several UGTs have been successfully used for salidroside synthesis. For instance, UGT85A1 from Arabidopsis thaliana and RrUGT33 from Rhodiola species have demonstrated high activity.[1][3][9] It is recommended to screen several candidate enzymes to find the one that performs best under your specific experimental conditions. Engineered UGT variants with improved catalytic efficiency are also becoming available.[5]
Q3: What are the optimal reaction conditions for salidroside synthesis?
A3: Optimal conditions are enzyme-dependent. However, many studies report optimal temperatures in the range of 30-50°C and pH values between 6.0 and 8.0.[4][6] It is essential to empirically determine the optimal parameters for your specific enzyme and reaction setup.
Q4: Is it better to use a purified enzyme or a whole-cell biocatalyst?
A4: Both approaches have their advantages. Purified enzymes offer cleaner reaction profiles and simpler downstream processing. However, whole-cell biocatalysis can be more cost-effective as it eliminates the need for enzyme purification.[11] Engineered microbial cells can also provide the necessary cofactors and precursors in situ.[1][15] The choice depends on the scale of your synthesis, cost considerations, and the desired purity of the final product.
Q5: How can I minimize the formation of byproducts like icariside D2?
A5: The formation of icariside D2, a positional isomer of salidroside, is due to the glycosylation at the phenolic hydroxyl group of tyrosol instead of the desired alcoholic hydroxyl group.[7] To minimize this, select a UGT with high regioselectivity for the alcoholic hydroxyl group.[5] Protein engineering can also be employed to alter the active site of the enzyme to favor the synthesis of salidroside.[5]
Data Presentation
Table 1: Comparison of Different Enzymatic Systems for Salidroside Synthesis
| System | Key Enzymes | Host/Support | Substrates | Titer (g/L) | Molar Conversion (%) | Reference |
| In Vitro Cascade | UGT85A1, GmSuSy | - | Tyrosol, Sucrose | 6.0 | 99.6 | [3][9] |
| Co-culture System | RrUGT33, GmSUS, AAS | S. cerevisiae / E. coli | Sucrose, Glucose | 3.8 | - | [1][2] |
| Whole-cell Biocatalysis | β-D-glucosidase | Aspergillus oryzae | Tyrosol, Vinyl caprylate | - | >99 | [11] |
| Immobilized Enzyme | β-D-glucosidase | Chitosan microspheres | Tyrosol, D-glucose | - | 31.6 | [4] |
| Engineered Yeast | RrU8GT33, tGuSUS1 | S. cerevisiae | Glucose, Sucrose | 18.9 | - | [15] |
Table 2: Kinetic Parameters of Selected UDP-glucosyltransferases
| Enzyme | Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| UGTBS (Wild-type) | Bacillus licheniformis | Tyrosol | 1.83 | 0.22 | 0.12 | [5] |
| UGTBS (Mutant M4) | Engineered | Tyrosol | 0.98 | 0.51 | 0.52 | [5] |
| UGT85A1 | Arabidopsis thaliana | Tyrosol | 0.54 | - | - | [12] |
Experimental Protocols
Protocol 1: In Vitro Salidroside Synthesis with UDP-Glucose Regeneration
This protocol is based on a cascade reaction using a UDP-glucosyltransferase (UGT) and a sucrose synthase (SuSy).[3][9]
-
Enzyme Preparation: Express and purify the chosen UGT (e.g., UGT85A1) and SuSy (e.g., GmSuSy) from a suitable expression host like E. coli.
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Substrate Addition: Add tyrosol to the desired final concentration (e.g., 20 mM). Add sucrose as the glucose donor (e.g., 100 mM) and a catalytic amount of UDP (e.g., 1 mM).
-
Enzyme Addition: Add the purified UGT and SuSy enzymes to the reaction mixture. An optimized activity ratio of UGT to SuSy (e.g., 1:2) should be used.[3]
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitoring and Analysis: Periodically take samples from the reaction mixture and analyze the concentration of salidroside, tyrosol, and any byproducts using HPLC.
Protocol 2: Whole-Cell Biotransformation for Salidroside Synthesis
This protocol describes the use of engineered Saccharomyces cerevisiae for the de novo synthesis of salidroside.[1][15]
-
Strain Cultivation: Inoculate a suitable seed culture medium with the engineered S. cerevisiae strain harboring the salidroside biosynthesis pathway. Grow at 30°C with shaking until the desired cell density is reached.
-
Production Phase: Inoculate the production medium (e.g., YPD medium supplemented with additional carbon sources like sucrose) with the seed culture.
-
Fed-Batch Fermentation: For higher titers, employ a fed-batch strategy by continuously or intermittently feeding a concentrated solution of glucose and/or sucrose to the fermenter to maintain optimal substrate levels and cell growth.
-
Induction (if applicable): If gene expression is under an inducible promoter, add the appropriate inducer at the optimal time during fermentation.
-
Monitoring: Monitor cell growth (OD600), substrate consumption, and product formation throughout the fermentation process.
-
Product Recovery: After fermentation, separate the cells from the culture broth by centrifugation or filtration. The salidroside can then be recovered and purified from the supernatant.
Visualizations
Caption: De novo biosynthetic pathway of salidroside from tyrosine.
Caption: UDP-glucose regeneration cycle coupled with salidroside synthesis.
Caption: Troubleshooting workflow for low salidroside yield.
References
- 1. Efficient Biosynthesis of Salidroside via Artificial in Vivo enhanced UDP-Glucose System Using Cheap Sucrose as Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Production of salidroside in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Highly efficient biosynthesis of salidroside by a UDP-glucosyltransferase-catalyzed cascade reaction - ProQuest [proquest.com]
- 10. Efficient production of hydroxysalidroside in Escherichia coli via enhanced glycosylation and semi-rational design of UGT85A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile and efficient synthesis approach of salidroside esters by whole-cell biocatalysts in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.asm.org [journals.asm.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Navigating Batch-to-Batch Variability of Salidroside Extracts
This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate the challenges arising from the inherent variability of Salidroside and other bioactive compounds in Rhodiola rosea extracts.
Troubleshooting Guide: Inconsistent Experimental Results
This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
Q1: Why am I observing significant differences in efficacy (e.g., cell viability, protein expression) between different batches of the same Salidroside extract?
A1: This is a classic problem stemming from batch-to-batch variability. The chemical composition of Rhodiola rosea extracts can vary significantly due to several factors:
-
Source of Raw Material: The geographic origin, climate, and soil conditions where the Rhodiola rosea plant was grown can alter its phytochemical profile.[1][2]
-
Harvest Time: The concentration of bioactive compounds, including Salidroside and rosavins, can change depending on the plant's developmental stage at harvest (e.g., before, during, or after flowering).[3]
-
Extraction Method: The solvent used (e.g., water, ethanol concentration), temperature, and extraction technique (e.g., maceration, microwave-assisted, dynamic countercurrent) dramatically affect which compounds are extracted and in what quantities.[3][4][5]
-
Drying and Storage: How the raw plant material is dried and how the final extract is stored can lead to the degradation or alteration of key compounds.[6]
Troubleshooting Steps:
-
Review the Certificate of Analysis (CofA): Compare the CofAs for each batch. Look for reported concentrations of key marker compounds like Salidroside and rosavins. Note any differences. Standardized extracts should contain at least 0.8-1% Salidroside and 3% rosavin.[7]
-
In-House Quantification: Do not rely solely on the supplier's CofA. It is critical to perform your own quantification of Salidroside for each new batch using a validated method like HPLC (see Experimental Protocols section).
-
Normalize Dosing: Based on your in-house quantification, adjust the dose of the extract for your experiments to ensure you are administering the same amount of the primary bioactive compound (Salidroside) each time.
-
Consider Other Bioactives: Remember that Salidroside is not the only active compound. Rhodiola rosea contains dozens of other components like rosavins, tyrosol, flavonoids, and proanthocyanidins that can act synergistically.[1] If results are still inconsistent after normalizing for Salidroside, the variation may be due to differing concentrations of these other compounds.
Q2: My High-Performance Liquid Chromatography (HPLC) analysis shows a lower Salidroside concentration than stated on the Certificate of Analysis. What could be the cause?
A2: Several factors can lead to this discrepancy:
-
Sample Preparation: Incomplete extraction of Salidroside from the dried extract powder into your solvent can lead to artificially low readings. Ensure your sample is fully dissolved.
-
Standard Curve Issues: An inaccurate or degraded Salidroside standard will lead to incorrect quantification. Always use a fresh, high-purity standard and prepare a new calibration curve for each run.
-
HPLC Method Parameters: Sub-optimal mobile phase composition, flow rate, or column temperature can result in poor peak separation and inaccurate integration.[8]
-
Column Degradation: Over time, HPLC columns can lose their resolving power. If you notice peak tailing or broadening, it may be time to replace the column.
-
Improper Storage: The extract may have degraded due to improper storage conditions (e.g., exposure to light, heat, or moisture). Salidroside extracts should be stored in a cool, dark, and dry place.
Frequently Asked Questions (FAQs)
Q: What are the primary sources of variability in Rhodiola rosea raw materials?
A: The main sources of variability are genetic (different cultivars or species), environmental (geographic location, altitude, climate), and procedural (harvesting season, drying methods, and storage conditions).[1][6] The chemical composition and biological activity can vary widely from sample to sample.[6]
Q: How much can the Salidroside content vary between different commercial extracts?
A: The variation can be substantial. Studies on commercial products have shown a wide range of Salidroside concentrations.[9] This highlights the necessity of independent quantification for each batch to ensure reproducible research.[10]
Q: Besides Salidroside, what other compounds should I be aware of?
A: Rhodiola rosea extracts contain a complex mixture of bioactive compounds. The most notable are the phenylpropanoids known as rosavins (rosavin, rosin, rosarin), which are unique to R. rosea and often used as markers for authenticity.[10] Other important compounds include p-tyrosol, flavonoids, and proanthocyanidins, which may contribute to the extract's overall pharmacological effect.[1][11]
Q: What is the best way to store Salidroside extracts?
A: To minimize degradation, store the extract in a tightly sealed container, protected from light and moisture, in a cool and dry environment. A refrigerator or freezer is often recommended for long-term storage.
Data Presentation: Variability in Bioactive Compounds
The following table summarizes the range of Salidroside and Rosavin content found in different Rhodiola rosea samples as reported in scientific literature, illustrating the significant batch-to-batch variability.
| Bioactive Compound | Plant Part | Reported Content Range (mg/g of dry weight) | Key Factors Influencing Content | Reference |
| Salidroside | Rhizome | 0.03 - 11.1 mg/g | Geographic origin, harvest season, extraction method | [3][9] |
| Rosavin | Rhizome | 3 - 86 mg/g | Geographic origin, harvest season, extraction method | [3][9] |
| Rosin | Rhizome | 0.08 - 4.8 mg/g | Geographic origin, harvest season, extraction method | [9] |
Experimental Protocols
Protocol: Quantification of Salidroside via HPLC-UV
This protocol provides a standard method for determining the concentration of Salidroside in a dried plant extract.
1. Materials and Reagents:
-
Salidroside reference standard (>98% purity)
-
Rhodiola rosea dried extract powder
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
2. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Salidroside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Curve Standards: Perform serial dilutions of the stock solution with methanol to create a series of standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
3. Preparation of Sample Solution:
-
Accurately weigh approximately 50 mg of the Rhodiola rosea extract powder.
-
Dissolve the powder in 50 mL of methanol in a volumetric flask.
-
Sonicate the solution for 20-30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and adjust the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC Conditions:
-
Mobile Phase: Isocratic elution with Methanol:Water (20:80, v/v).[12] (Note: Gradient elution may be required for complex extracts).
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 223 nm.[12]
-
Injection Volume: 10-20 µL.
5. Analysis:
-
Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.
-
Inject the sample solution.
-
Determine the concentration of Salidroside in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration in the extract powder (e.g., in mg/g).
Visualizations
Workflow for Troubleshooting Inconsistent Results
This diagram outlines the logical steps a researcher should take when faced with variability in experimental outcomes.
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Salidroside-Modulated Signaling Pathways
This diagram illustrates key anti-inflammatory and antioxidant pathways activated by Salidroside.
Caption: Key signaling pathways modulated by Salidroside.[14][15]
References
- 1. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Composition, Antioxidant and Anti-Enzymatic Activity of Golden Root (Rhodiola rosea L.) Commercial Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CN106699822A - Method for efficiently extracting salidroside and rosavin from rhodiola rosea - Google Patents [patents.google.com]
- 5. Salidroside: An Overview of Its Promising Potential and Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous HPLC determination of salidroside and tyrosol in Rho...: Ingenta Connect [ingentaconnect.com]
- 14. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Salidroside ameliorates endothelial inflammation and oxidative stress by regulating the AMPK/NF-κB/NLRP3 signaling pathway in AGEs-induced HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the efficacy of Salidroside vs. rosavins
An Objective Comparison of the Efficacy of Salidroside and Rosavins
Introduction
Rhodiola rosea L., a perennial plant from the Crassulaceae family, has a long-standing history in traditional medicine for its adaptogenic properties, which include enhancing physical and mental performance, combating fatigue, and alleviating symptoms of stress and depression.[1][2] The primary bioactive compounds responsible for these effects are believed to be salidroside (a phenylethanoid derivative) and rosavins (a group of phenylpropanoids including rosavin, rosin, and rosarin).[3] While both are key constituents, they exhibit distinct chemical structures and pharmacological profiles, leading to differences in their therapeutic efficacy. This guide provides a detailed, objective comparison of salidroside and rosavins, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy: A Data-Driven Analysis
The therapeutic effects of salidroside and rosavins have been evaluated across several domains. While often studied as part of a whole Rhodiola rosea extract, a growing body of research has aimed to delineate their individual contributions.
Anti-Fatigue and Physical Performance
Both compounds demonstrate significant anti-fatigue properties, though their relative potency can vary depending on the dosage and experimental model.
Experimental Findings: In anti-fatigue studies using a mouse forced swimming test, both salidroside and rosavins were shown to prolong exhaustive swimming time.[4] At the same dosage of 180 mg/kg, salidroside showed a slightly better anti-fatigue effect than rosavin.[4] However, there was no significant difference between the high-concentration rosavin group (360 mg/kg) and the salidroside group (180 mg/kg).[4] Mechanistically, rosavin administration led to significantly higher hepatic and muscle glycogen content and lower post-exercise creatine lactate concentrations, indicating enhanced energy storage and reduced metabolic fatigue.[4] Generally, rosavins are considered to have a more pronounced effect on enhancing physical endurance and strength.[5]
Quantitative Data Summary:
| Compound & Dosage | Exhaustive Swimming Time | Liver Glycogen | Muscle Glycogen | Muscle Lactate |
| Control | Baseline | Baseline | Baseline | Baseline |
| Rosavin (60 mg/kg) | Significantly Increased | Increased | Increased | Significantly Reduced |
| Rosavin (180 mg/kg) | Significantly Increased | Significantly Increased | Increased | Significantly Reduced |
| Rosavin (360 mg/kg) | Significantly Increased | Significantly Increased | Increased | Significantly Reduced |
| Salidroside (180 mg/kg) | Significantly Increased (Slightly > Rosavin 180mg/kg) | Significantly Increased | Increased | Significantly Reduced |
| Data synthesized from findings reported in referenced studies.[4] |
Experimental Protocol: Mouse Forced Swimming Test
-
Subjects: Kunming mice are randomly divided into groups (control, salidroside, and multiple rosavin dosage groups).
-
Administration: Compounds are administered orally via gavage for a period of 30 consecutive days. The control group receives physiological saline.
-
Procedure: One hour after the final administration, mice are placed individually in a swimming tank with water maintained at a constant temperature. A lead weight corresponding to a percentage of their body weight is attached to the tail. The exhaustive swimming time is recorded as the period from the beginning of swimming until the mouse is unable to surface for air within a 10-second period.
-
Biochemical Analysis: Immediately after the swimming test, blood, liver, and muscle tissues are collected. Spectrophotometric methods are used to determine the levels of liver and muscle glycogen, as well as muscle lactate and serum urea nitrogen.
Neuroprotective and Cognitive Effects
Both salidroside and rosavins exhibit neuroprotective properties, though they may operate through different mechanisms and show varying efficacy depending on the specific neurological challenge.
Experimental Findings: In a synaptic model of memory (long-term potentiation, LTP, in hippocampal slices), both compounds potentiated the electrical stimulation of neural circuits. Notably, salidroside was more effective at lower concentrations, while rosavin was more active at higher concentrations.[6][7] In a study on neuronal PC-12 cells subjected to AAPH-induced oxidative stress, the rosavin group (rosin, rosarin, and rosavin) demonstrated superior protection by showing lower levels of intracellular oxidative stress compared to salidroside.[8] However, salidroside is frequently highlighted for its ability to protect against neurodegenerative conditions like Alzheimer's and Parkinson's.[5][9]
Quantitative Data Summary:
| Compound (Concentration) | Effect on Long-Term Potentiation (LTP) | Intracellular Oxidative Stress (% of AAPH Control) |
| Salidroside | More effective at lower concentrations | 229.2% (at 50 mg/L) |
| Rosavin | More active at higher concentrations | 205.2% (at 50 mg/L) |
| Rosin | Not specified | 202.3% (at 50 mg/L) |
| Rosarin | Not specified | 202.6% (at 50 mg/L) |
| Data from in vitro studies on hippocampal slices and PC-12 cells.[6][7][8] |
Experimental Protocol: In Vitro Neuroprotection Assay
-
Cell Line: Neuronal PC-12 cells are cultured under standard conditions.
-
Treatment: Cells are pre-treated with various concentrations of salidroside or rosavins for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Oxidative stress is induced by adding a free radical generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), to the cell culture medium.
-
Measurement of Intracellular Oxidative Stress: The level of intracellular reactive oxygen species (ROS) is quantified using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader.[8]
Antidepressant and Anxiolytic Effects
The mood-regulating effects of Rhodiola rosea are well-documented, with both salidroside and rosavins contributing, albeit with potentially different primary roles.
Experimental Findings: Clinical data suggests that salidroside may have a more potent antidepressant effect, with one source indicating up to a 76% improvement in depressive symptoms compared to 58% for rosavins.[5] Preclinical studies support salidroside's role in reducing depressive-like behaviors by modulating neurotransmitter systems (serotonin and dopamine), exerting anti-inflammatory actions, and regulating the hypothalamic-pituitary-adrenal (HPA) axis.[9][10] Rosavins are thought to reduce stress primarily by balancing neurotransmitters and influencing the HPA axis.[5][9] However, some research suggests that rosavins may have limited antidepressant effects when used in isolation, indicating a synergistic action with salidroside is crucial for the full benefits of Rhodiola rosea extract.[11]
Quantitative Data Summary:
| Compound | Reported Improvement in Depressive Symptoms | Primary Mechanism of Action |
| Salidroside | Up to 76% | Neurotransmitter modulation, HPA axis regulation, anti-inflammatory |
| Rosavins | Up to 58% | Neurotransmitter balance, HPA axis regulation |
| Data synthesized from findings reported in referenced studies.[5] |
Experimental Workflow: HPA Axis Regulation The diagram below illustrates the general workflow for investigating how these compounds modulate the HPA axis in response to stress.
Anti-inflammatory and Immunomodulatory Effects
Both compounds possess anti-inflammatory and immune-regulating properties, but their effects can be cell-type and context-dependent.
Experimental Findings: In a study on intestinal epithelial cells, rosavin demonstrated the strongest protective effect among four active components from Rhodiola, significantly reducing pro-inflammatory cytokines (TNF-α, IL-1β) and increasing the anti-inflammatory cytokine IL-10.[4] Conversely, another study found salidroside to be more effective than rosarin and rosin at inhibiting the expression of IL-1β and IL-6 in microglial cells (rosavin was not tested in this specific experiment).[6] In terms of immunomodulation, rosavin was found to have a significant proliferative effect on B lymphocytes and promoted the transformation of quiescent T lymphocytes.[12]
Quantitative Data Summary:
| Compound | Effect on Intestinal Cells | Effect on Microglial Cells | Effect on Lymphocytes |
| Salidroside | Not specified as most potent | Inhibits IL-1β and IL-6 | Not specified |
| Rosavin | Reduces TNF-α, IL-1β; Increases IL-10 | Not tested in the cited study | Promotes B and T lymphocyte proliferation |
| Data synthesized from findings reported in referenced studies.[4][6][12] |
Signaling Pathways
The diverse effects of salidroside and rosavins are mediated through multiple signaling pathways. Salidroside, in particular, has been shown to modulate pathways related to cell survival, inflammation, and cancer.
References
- 1. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]
- 2. The Effectiveness of Rhodiola rosea L. Preparations in Alleviating Various Aspects of Life-Stress Symptoms and Stress-Induced Conditions—Encouraging Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nootropicsdepot.com [nootropicsdepot.com]
- 4. Rosavin: Research Advances in Extraction and Synthesis, Pharmacological Activities and Therapeutic Effects on Diseases of the Characteristic Active Ingredients of Rhodiola rosea L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vinatura.store [vinatura.store]
- 6. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of ethanolic extract from dry Rhodiola rosea L. rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jaycampbell.com [jaycampbell.com]
- 10. caringsunshine.com [caringsunshine.com]
- 11. piracetam.net [piracetam.net]
- 12. mdpi.com [mdpi.com]
Salidroside vs. Rhodiola rosea Extract: A Comparative Guide for Researchers
An Objective Analysis of an Isolated Bioactive Compound Versus Its Source Botanical Extract
Rhodiola rosea L. (Crassulaceae), a perennial plant native to arctic and mountainous regions, has a long history in traditional medicine for its adaptogenic properties, including enhancing physical and mental performance and combating fatigue.[1] Modern pharmacological research has identified a wide array of bioactive compounds within the plant's roots and rhizomes, with two classes receiving the most attention: phenylpropanoids (rosavins) and phenylethanoids (salidroside).[1][2]
Salidroside, a glucoside of tyrosol, is considered one of the most potent constituents and is found in all Rhodiola species.[3][4] In contrast, rosavins (rosavin, rosin, and rosarin) are specific to R. rosea and are often used to standardize commercial extracts.[5] This guide provides a comparative analysis of pure Salidroside and the complex Rhodiola rosea extract, offering data-driven insights for researchers, scientists, and drug development professionals. We will examine their chemical composition, compare their pharmacological activities with supporting data, detail relevant experimental protocols, and visualize key molecular pathways.
Chemical Composition: A Tale of a Compound vs. a Mixture
The fundamental difference lies in their complexity. Salidroside is a single, purified chemical entity, whereas R. rosea extract is a complex mixture of over 140 compounds.[1][5] This includes not only salidroside and rosavins but also flavonoids, proanthocyanidins, organic acids, and essential oils, all of which may contribute to the extract's overall bioactivity.[2][6]
The composition of an extract can vary significantly based on geographic origin, cultivation, and extraction methods.[2] Standardization is typically performed for rosavins (e.g., 3%) and salidroside (e.g., 1%).[7][8]
Table 1: Comparative Chemical Profile
| Feature | Salidroside | Rhodiola rosea Extract |
| Compound Class | Phenylethanoid Glycoside | Complex mixture |
| Key Bioactives | Salidroside (p-hydroxyphenethyl-β-D-glucoside) | Phenylpropanoids: Rosavin, Rosin, RosarinPhenylethanoids: Salidroside, TyrosolFlavonoids: Kaempferol, QuercetinOther: Proanthocyanidins, Gallic Acid Derivatives, Organic Acids |
| Standardization | N/A (Pure Compound) | Typically standardized to Rosavins (e.g., 3-5%) and Salidroside (e.g., 1-3%)[9] |
| Consistency | High (Batch-to-batch chemical identity) | Variable (Dependent on source material and processing)[10] |
Pharmacological Activities: Overlapping Effects and Distinct Potency
Both Salidroside and R. rosea extract exhibit a broad spectrum of pharmacological activities. While their effects often overlap, studies suggest differences in potency and mechanism, with some evidence pointing towards a synergistic effect in the whole extract.[8]
Neuroprotective Effects
Both are recognized for their neuroprotective properties, including anti-depressive and anxiolytic effects.[11][12][13] Salidroside has been shown to protect neuronal cells from oxidative stress and apoptosis by modulating various signaling pathways.[12] The extract's constituents, including rosin and salidroside, suppress L-glutamate-induced neurotoxicity by decreasing the phosphorylation of MAPK, pJNK, and pp38.[14] Studies suggest that while both are active, Salidroside may be the more potent single agent for neuroprotection and fatigue, while the full extract may offer broader, synergistic benefits for mood and stress.[4][8]
Anticancer Activity
Salidroside and R. rosea extract have demonstrated inhibitory effects on various cancer cell lines. The mechanisms often involve the induction of apoptosis and autophagy, cell cycle arrest, and inhibition of key signaling pathways like mTOR and MAPK.[15][16][17][18]
Table 2: Comparative Anticancer Activity (IC50 Values for Salidroside)
| Cancer Cell Line | Compound | IC50 Value (µM) | Key Pathway(s) Implicated | Source |
| Bladder Cancer (UMUC3) | Salidroside & R. rosea Extract | Not specified | Inhibition of mTOR, Induction of Autophagy | [17] |
| Breast Cancer (MCF-7) | Salidroside | Not specified | Inhibition of MAPK pathway, G0/G1 arrest | [18] |
| Breast Cancer (MDA-MB-231) | Salidroside | 10.7 | Not specified | [15] |
| Lung Cancer (A549) | Salidroside | 14.3 | Not specified | [15] |
Note: Direct comparative IC50 values for standardized R. rosea extracts are not consistently reported across studies, highlighting a challenge in comparing a pure compound to a variable extract.
Antioxidant and Anti-inflammatory Activity
A primary mechanism for both Salidroside and the extract is the mitigation of oxidative stress and inflammation. Salidroside has been shown to activate the Nrf2 signaling pathway, a master regulator of the antioxidant response, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NQO1.[19][20] It also suppresses inflammatory pathways such as NF-κB and JAK2/STAT3.[21][22] The extract's constituents, including rosarin and salidroside, have been shown to suppress LPS-induced nitric oxide generation and pro-inflammatory cytokine expression in microglial cells.[14]
Key Signaling Pathways and Mechanisms of Action
The biological effects of Salidroside and R. rosea extract are mediated through the modulation of complex intracellular signaling pathways.
Nrf2 Antioxidant Pathway
Salidroside is a potent activator of the Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress or xenobiotics like Salidroside disrupt this interaction, allowing Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes.[20][23]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis. In many cancers, this pathway is overactive. Salidroside has been shown to inhibit the phosphorylation of key MAPK components like ERK1/2, thereby suppressing cancer cell proliferation, migration, and invasion.[18][22][24]
Experimental Protocols & Workflows
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to analyze Salidroside and R. rosea extracts.
Protocol 1: HPLC Analysis of R. rosea Extract
This protocol is for the simultaneous quantification of salidroside and rosavins in an extract, adapted from methodologies described in the literature.[25][26]
-
Objective: To identify and quantify the primary active markers in a R. rosea extract.
-
Instrumentation: Agilent 1100 Series HPLC system (or equivalent) with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water (with phosphate buffer or 0.1% trifluoroacetic acid).
-
Solvent B: Acetonitrile.
-
-
Procedure:
-
Standard Preparation: Prepare stock solutions of pure Salidroside, Rosavin, Rosarin, and Rosin standards in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract dried, ground R. rosea rhizome material with an appropriate solvent (e.g., 60-70% ethanol) via sonication or rotary shaking.[26] Filter the combined extracts and dilute to a suitable concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40-60°C (higher temperatures can improve peak resolution).[25]
-
Detection Wavelength: Monitor at 205 nm and 254 nm.[26]
-
Gradient Elution: A typical gradient runs from ~5-10% Acetonitrile (B) to ~20-30% B over 30-45 minutes, followed by an equilibration period.[26]
-
-
Analysis: Run the standards and samples. Identify peaks based on retention times compared to standards. Quantify the concentration of each analyte using the standard calibration curve.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability, commonly used to assess the cytotoxic effects of Salidroside.[27][28][29]
-
Objective: To determine the effect of Salidroside on the viability and proliferation of a cell line (e.g., A549 lung cancer cells).
-
Materials: 96-well cell culture plates, appropriate cell line and culture medium, Salidroside stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO or acidic SDS solution).
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of Salidroside (e.g., 0, 1, 5, 10, 20 µg/mL).[27] Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of Salidroside. Include a vehicle control (medium with the same amount of solvent used to dissolve Salidroside).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Experimental Workflow Visualization
Conclusion and Future Directions
The comparison between Salidroside and Rhodiola rosea extract presents a classic case of a purified compound versus a complex botanical mixture.
-
Salidroside offers the advantages of a single molecular entity: high purity, known structure, and predictable dose-response, making it an attractive candidate for targeted drug development.[16][30] Its potent activity in activating the Nrf2 pathway and modulating other key signaling cascades provides clear, testable mechanisms of action.
-
Rhodiola rosea extract provides a broad spectrum of bioactive compounds that may act synergistically.[8] While this complexity can lead to a wider range of therapeutic effects, it also introduces challenges in standardization, quality control, and mechanistic elucidation. The variability in the chemical profile of extracts necessitates rigorous analytical characterization, such as HPLC fingerprinting, for any research application.[10]
For drug development professionals, Salidroside represents a more conventional path for developing a therapeutic with a specific indication and mechanism. For researchers in phytomedicine and nutrition, the extract remains a compelling subject for studying synergistic interactions and its role as an adaptogen.
Future research should focus on direct, head-to-head comparisons using well-characterized, standardized extracts against pure Salidroside in various preclinical models. Such studies are essential to dissect the unique contributions of Salidroside, the role of rosavins, and the potential synergistic effects of the extract's other constituents. This will ultimately clarify whether the therapeutic whole is indeed greater than the sum of its parts.
References
- 1. Rosenroot (Rhodiola rosea): traditional use, chemical composition, pharmacology and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic Compounds of Rhodiola rosea L. as the Potential Alternative Therapy in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 4. nootropicsdepot.com [nootropicsdepot.com]
- 5. Rhodiola rosea - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. jaycampbell.com [jaycampbell.com]
- 8. piracetam.net [piracetam.net]
- 9. tga.gov.au [tga.gov.au]
- 10. Assessing the Quality and Potential Efficacy of Commercial Extracts of Rhodiola rosea L. by Analyzing the Salidroside and Rosavin Content and the Electrophysiological Activity in Hippocampal Long-Term Potentiation, a Synaptic Model of Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salidroside - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory and Neuroprotective Effects of Constituents Isolated from Rhodiola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodiola rosea L.: an herb with anti-stress, anti-aging, and immunostimulating properties for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Rhodiola rosea extracts and salidroside decrease the growth of bladder cancer cell lines via inhibition of the mTOR pathway and induction of autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Protective effect of Salidroside on hypoxia-related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. Analysis of the marker compounds of Rhodiola rosea L. (golden root) by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. cabidigitallibrary.org [cabidigitallibrary.org]
- 27. researchgate.net [researchgate.net]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. broadpharm.com [broadpharm.com]
- 30. researchgate.net [researchgate.net]
Validating the Neuroprotective Effects of Synthetic Salidroside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of synthetic Salidroside against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation.
Comparative Performance of Salidroside Analogs
While direct comparative studies between synthetic and natural Salidroside are limited in publicly available literature, research on Salidroside analogs provides valuable insights into structure-activity relationships and neuroprotective efficacy. One such study compared the natural antioxidant Salidroside (Sal) with a synthesized analog, Tyrosol galactoside (Tyr).
Table 1: Neuroprotective Effects of Natural Salidroside vs. a Synthetic Analogue
| Parameter | In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats | In Vitro Model: H₂O₂-induced Neurotoxicity in Rat Cortical Neurons |
| Compound | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement |
| Natural Salidroside (Sal) | Significant reduction | Significant improvement |
| Tyrosol galactoside (Tyr) | More significant reduction than Sal | More significant improvement than Sal |
This data suggests that synthetic modifications to the Salidroside structure can enhance its neuroprotective properties.
Key Signaling Pathways in Salidroside-Mediated Neuroprotection
Salidroside exerts its neuroprotective effects through multiple signaling pathways. Understanding these pathways is crucial for targeted drug development.
1. Nrf2/HO-1 Signaling Pathway: This pathway is a key regulator of the cellular antioxidant response. Salidroside has been shown to activate the transcription factor Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1). This helps to mitigate oxidative stress, a major contributor to neuronal damage.[1][2]
Caption: Nrf2/HO-1 Signaling Pathway Activation by Salidroside.
2. PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Salidroside can activate this pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins like Bax.
References
A Comparative Analysis of Salidroside and Other Nootropics: A Guide for Researchers
In the ever-evolving field of cognitive enhancement, a diverse array of natural and synthetic compounds, known as nootropics, are being investigated for their potential to improve memory, focus, and overall brain health. This guide provides a comparative analysis of Salidroside, the principal active component of Rhodiola rosea, against other prominent nootropics: Piracetam, Aniracetam, L-theanine, and Bacopa monnieri. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on their mechanisms of action and cognitive effects.
Mechanisms of Action: A Comparative Overview
The selected nootropics exert their cognitive-enhancing effects through distinct and sometimes overlapping neuropharmacological pathways. Understanding these mechanisms is crucial for targeted research and development.
Salidroside , a phenylethanoid glycoside, exhibits a multi-faceted neuroprotective profile. Its mechanisms include the regulation of oxidative stress, inflammation, and apoptosis in the central nervous system.[1] Salidroside is also believed to influence neurotransmitter systems and promote neural regeneration.[1] Preclinical studies suggest it may enhance cognitive function by upregulating brain-derived neurotrophic factor (BDNF) and reducing neuroinflammation.[2]
Piracetam , a cyclic derivative of GABA, is one of the first-synthesized nootropics.[1] Its primary mechanism is thought to involve the modulation of membrane fluidity in brain cells, which can enhance neurotransmitter release and receptor function.[1] It also influences cholinergic and glutamatergic neurotransmission.[1]
Aniracetam , another racetam derivative, is known for its positive modulation of AMPA receptors, which are crucial for synaptic plasticity and learning.[3] It also appears to influence the cholinergic, dopaminergic, and serotonergic systems, contributing to its cognitive-enhancing and anxiolytic effects.[3]
L-theanine , an amino acid found in tea leaves, is recognized for its calming yet alertness-promoting properties. It readily crosses the blood-brain barrier and can increase the levels of neurotransmitters like GABA, serotonin, and dopamine in the brain.[4] L-theanine also antagonizes glutamate receptors, which may contribute to its neuroprotective effects.[4]
Bacopa monnieri , a perennial herb used in traditional Ayurvedic medicine, contains active compounds called bacosides. These compounds are believed to enhance the communication between brain cells by increasing the growth of nerve endings (dendrites).[5] Bacopa monnieri also exhibits antioxidant properties and modulates the levels of key neurotransmitters like acetylcholine.[5]
Caption: Comparative Signaling Pathways of Nootropics.
Quantitative Comparison of Cognitive Effects
The following tables summarize quantitative data from human clinical trials on the cognitive effects of the selected nootropics. It is important to note that direct comparative trials are scarce, and the presented data is collated from individual studies with varying methodologies. For Salidroside, human clinical data on cognitive enhancement is limited, with most evidence derived from preclinical studies or trials using Rhodiola rosea extract.[2][6]
Table 1: Effects on Memory
| Nootropic | Study Population | Dosage | Duration | Cognitive Test | Key Findings |
| Salidroside | Preclinical (Rats) | 20 mg/kg/day | 34 days | Morris Water Maze | Ameliorated cognitive deficits and inhibited hippocampal long-term potentiation.[7] |
| Bacopa monnieri | Healthy Adults (18-55 years) | 300 mg/day | 12 weeks | Rey Auditory Verbal Learning Test (AVLT) | Significant improvements in short-term memory, spatial short-term memory, visuo-spatial memory, working memory, and episodic memory compared to placebo.[5][8] |
| Piracetam | Healthy Volunteers | 400 mg, 3x/day | 14 days | Word Recall | Significant increase in verbal learning.[9] |
| Aniracetam | Patients with Mild Dementia | Not specified | 12 months | Not specified | Stable cognitive function over 12 months and significant mood improvements by the third month.[10] |
Table 2: Effects on Attention and Executive Function
| Nootropic | Study Population | Dosage | Duration | Cognitive Test | Key Findings |
| Salidroside | Healthy Active Young Adults | Not specified | Not specified | Not specified | Preclinical evidence suggests potential benefits, but human data is lacking. |
| L-theanine | Healthy Young Adults | 100, 200, 400 mg (single dose) | Single dose | Auditory Stimulus Discrimination Task | 400 mg dose significantly reduced the latency of the parietal P3b ERP component, indicating increased attentional processing.[11] |
| Bacopa monnieri | Healthy Adults (18-55 years) | 300 mg/day | 12 weeks | Battery of tests | Significant improvements in focus and concentration, alertness, reasoning, and mental flexibility.[5][8] |
| Aniracetam | Healthy Subjects | Not specified | Not specified | Various | Evidence for improved visual recognition and motor performance in some studies, but others show no significant effect in healthy subjects.[12] |
Experimental Protocols: A Methodological Overview
The efficacy of nootropics is evaluated through rigorous clinical trials, typically employing a double-blind, placebo-controlled design. Below is a generalized experimental workflow for such studies.
Caption: Generalized Experimental Workflow for Nootropic Clinical Trials.
Key Experimental Protocols:
-
Rey Auditory Verbal Learning Test (AVLT): This test assesses verbal learning and memory. A list of 15 words is read to the participant over five trials, with a free recall test after each trial. An interference list is then presented, followed by immediate and delayed recall of the original list.[13]
-
Stroop Test: This test evaluates selective attention and cognitive flexibility. Participants are presented with color words printed in incongruent ink colors (e.g., the word "red" printed in blue ink) and are asked to name the ink color, not the word. The time taken and errors made are measured to assess inhibitory control.
Conclusion
This comparative guide highlights the diverse mechanisms and reported cognitive effects of Salidroside, Piracetam, Aniracetam, L-theanine, and Bacopa monnieri. While all show promise as cognitive enhancers, the level and quality of clinical evidence vary significantly. Bacopa monnieri and L-theanine have a growing body of evidence from human trials supporting their effects on memory and attention, respectively. Piracetam and Aniracetam have a longer history of use and research, though some findings in healthy individuals are inconsistent.
Salidroside presents a compelling profile based on preclinical data, suggesting potent neuroprotective and cognitive-enhancing properties. However, there is a clear need for more robust, well-designed clinical trials in human subjects to substantiate these preclinical findings and to establish its efficacy and safety profile for cognitive enhancement. Direct comparative studies between Salidroside and other nootropics are also a critical next step to delineate its relative therapeutic potential. Researchers are encouraged to focus on standardized cognitive assessments and detailed reporting of experimental protocols to facilitate cross-study comparisons and advance the field of nootropic research.
References
- 1. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Aniracetam: An Evidence-Based Model for Preventing the Accumulation of Amyloid-β Plaques in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cognitive-Enhancing Outcomes of Caffeine and L-theanine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 6. 7 Proven Health Benefits of Rhodiola Rosea [healthline.com]
- 7. Salidroside prevents cognitive impairment induced by chronic cerebral hypoperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacopa and the brain: Study highlights mood and memory benefits [nutraingredients.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. L-theanine improves neurophysiological measures of attention in a dose-dependent manner: a double-blind, placebo-controlled, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 13. pharmascholars.com [pharmascholars.com]
Salidroside and Metformin: A Comparative Analysis of their Roles in Regulating Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of salidroside and metformin in the regulation of glucose metabolism. The information presented is collated from preclinical studies to assist researchers and professionals in drug development in understanding the therapeutic potential and mechanisms of action of these two compounds.
Overview of Salidroside and Metformin
Salidroside , a primary active component of Rhodiola rosea, is a glucoside of tyrosol. It has been investigated for a range of pharmacological effects, including anti-fatigue, anti-oxidant, and neuroprotective properties. Recent studies have highlighted its potential in ameliorating metabolic disorders, particularly in regulating glucose homeostasis.[1][2][3]
Metformin is a biguanide that is globally the most prescribed first-line oral medication for type 2 diabetes.[4][5] Its primary glucose-lowering effects are attributed to the suppression of hepatic gluconeogenesis and the enhancement of glucose uptake in peripheral tissues.[6][7]
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various preclinical studies on the effects of salidroside and metformin on key parameters of glucose metabolism. It is important to note that the experimental conditions, such as doses, treatment durations, and models used, vary between studies, which should be taken into consideration when comparing the data directly.
Table 1: In Vivo Effects on Glucose and Lipid Metabolism in db/db Mice
| Parameter | Treatment Group | Dose | Duration | Result | Percentage Change vs. Diabetic Control |
| Fasting Blood Glucose | Salidroside | 100 mg/kg/day | 8 weeks | Significant decrease | ~45% decrease |
| Metformin | 100 mg/kg/day | 8 weeks | Significant decrease | ~50% decrease | |
| Serum Insulin | Salidroside | 100 mg/kg/day | 8 weeks | Significant decrease | ~60% decrease |
| Metformin | 100 mg/kg/day | 8 weeks | Significant decrease | ~65% decrease | |
| Serum Triglycerides (TG) | Salidroside | 100 mg/kg/day | 8 weeks | Significant decrease | ~40% decrease |
| Metformin | 100 mg/kg/day | 8 weeks | Significant decrease | ~45% decrease | |
| Serum Total Cholesterol (TC) | Salidroside | 100 mg/kg/day | 8 weeks | Significant decrease | ~30% decrease |
| Metformin | 100 mg/kg/day | 8 weeks | Significant decrease | ~35% decrease |
Data extracted from a study by Zheng et al. (2015) in db/db mice, a model for type 2 diabetes.[8]
Table 2: In Vitro Effects on Glucose Uptake and AMPK Activation
| Parameter | Compound | Cell Line | Concentration | Incubation Time | Result |
| Glucose Uptake | Salidroside | L6 myotubes | 100 µM | 2 hours | ~1.5-fold increase |
| Metformin | L6 myotubes | 2 mM | 16 hours | Significant increase | |
| AMPK Phosphorylation | Salidroside | L6 myotubes | 100 µM | 1 hour | Increased phosphorylation |
| Metformin | Human Fibroblasts | 10 µM - 30 µM | 48 hours | Increased AMPK activity |
Data for salidroside on glucose uptake and AMPK phosphorylation is from Li et al. (2008) in L6 myotubes.[9][10] Data for metformin on glucose uptake is from an earlier study in L6 myotubes, and on AMPK activation is from a recent study in human fibroblasts.[11][12] Direct comparative studies on the potency of AMPK activation under identical conditions are limited.
Signaling Pathways in Glucose Metabolism
Both salidroside and metformin exert their effects on glucose metabolism primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][8] However, the upstream mechanisms of AMPK activation and some downstream effectors may have subtle differences.
Salidroside's Signaling Pathway
Salidroside is reported to activate AMPK, which in turn stimulates glucose uptake in skeletal muscle cells.[9][13] Activated AMPK enhances the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose entry into the cells. In the liver, AMPK activation by salidroside suppresses the expression of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production.[8] Some evidence also suggests that salidroside's activation of AMPK is linked to a mitochondria-associated pathway.[8]
Salidroside Signaling Pathway
Metformin's Signaling Pathway
Metformin's primary mechanism of action is also the activation of AMPK.[6][14] This activation is largely attributed to the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. In the liver, activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), leading to increased fatty acid oxidation and reduced lipid synthesis.[6] Furthermore, AMPK activation by metformin suppresses hepatic gluconeogenesis by inhibiting the expression of PEPCK and G6Pase.[6][14] In skeletal muscle, metformin-induced AMPK activation promotes GLUT4 translocation to the plasma membrane, thereby increasing glucose uptake.[14]
Metformin Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols from the key studies cited in this guide.
In Vivo Study in db/db Mice
-
Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their wild-type littermates were used.[8]
-
Treatment: Mice were randomly divided into groups and treated with salidroside (25, 50, and 100 mg·kg⁻¹·day⁻¹), metformin (100 mg·kg⁻¹·day⁻¹), or vehicle (control) by oral gavage for 8 weeks.[8]
-
Blood Glucose and Insulin Measurement: Fasting blood glucose levels were measured weekly from tail vein blood samples using a glucometer. At the end of the treatment period, serum insulin levels were determined by an enzyme-linked immunosorbent assay (ELISA).[8]
-
Lipid Profile Analysis: Serum levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) were measured using commercial assay kits.[8]
-
Western Blot Analysis: Protein expression and phosphorylation in liver and adipose tissues were analyzed by Western blotting using specific antibodies against AMPK, phospho-AMPK, Akt, and other target proteins.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Metformin: Activation of 5′ AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Metformin inhibits gluconeogenesis via a redox-dependent mechanism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salidroside ameliorates insulin resistance through activation of a mitochondria-associated AMPK/PI3K/Akt/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salidroside stimulated glucose uptake in skeletal muscle cells by activating AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salidroside orchestrates metabolic reprogramming by regulating the Hif-1α signalling pathway in acute mountain sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metformin modulates oxidative stress via activation of AMPK/NF-κB signaling in Trisomy 21 fibroblasts: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of hepatic gluconeogenesis by metformin. Synergism with insulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro-in vivo availability of metformin hydrochloride-PLGA nanoparticles in diabetic rats in a periodontal disease experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of hepatic gluconeogenesis in type 2 diabetes by metformin: complementary role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Salidroside and Tyrosol Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salidroside, a phenylpropanoid glycoside from Rhodiola rosea, and its aglycone, tyrosol, a phenylethanoid found in olive oil and wine, are two natural compounds lauded for their extensive pharmacological profiles. Both molecules share a common structural heritage, which translates into overlapping yet distinct biological activities. This guide provides a comprehensive head-to-head comparison of their bioactivities, supported by experimental data, to aid researchers in discerning their therapeutic potential.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects of Salidroside and Tyrosol. It is important to note that the data presented is collated from various studies, and direct comparison should be approached with caution due to differing experimental conditions.
Table 1: Antioxidant Activity
| Compound | Assay | Cell Line/System | Concentration | Effect | Reference |
| Salidroside | DPPH Radical Scavenging | In vitro | 5 µg | Showed antioxidant activity | |
| H2O2-induced ROS | H9c2 cells | 100 µM | Decreased intracellular ROS levels | ||
| H2O2-induced MDA | H9c2 cells | 100 µM | Decreased malondialdehyde (MDA) levels | ||
| SOD and CAT activity | H9c2 cells | 100 µM | Increased activity of superoxide dismutase (SOD) and catalase (CAT) | ||
| Tyrosol | DPPH Radical Scavenging | In vitro | 5 µg | Showed antioxidant activity | |
| H2O2-induced neurotoxicity | Rat cortical neurons | Not specified | Markedly attenuated oxidative insult | ||
| Hypoxia-induced ROS | A549 cells | 1.0, 5.0, 10 µM | Dose-dependent anti-ROS efficacy |
Note: A direct comparison of IC50 values from a single study was not available in the reviewed literature.
Table 2: Anti-inflammatory Activity
| Compound | Cell Line | Stimulus | Concentration | Effect | Reference |
| Salidroside | RAW 264.7 macrophages | LPS | 30, 60, 120 µM | Inhibited NO and PGE2 production; Reduced iNOS and COX-2 expression | |
| Reduced TNF-α, IL-6, and HMGB1 levels | |||||
| CMECs | TNF-α | 10, 50, 100 µM | Reduced IL-1β, IL-6, and MCP-1 expression | ||
| Tyrosol | Caco-2 cells | LPS | Not specified | Inhibited NO release and iNOS expression | |
| HUVEC cells | LPS | 1 µM | Inhibited NLRP3 inflammasome increase |
Table 3: Neuroprotective Activity
| Compound | Model | Concentration/Dose | Effect | Reference |
| Salidroside | Focal cerebral ischemia/reperfusion (rats) | 12, 24 mg/kg | Reduced neurological deficit, cerebral edema, and infarct volume | |
| H2O2-induced neurotoxicity (rat cortical neurons) | Not specified | Attenuated oxidative insult | ||
| Tyrosol (as galactoside) | Focal cerebral ischemia/reperfusion (rats) | Not specified | Significantly prevented cerebral ischemic injury | |
| H2O2-induced neurotoxicity (rat cortical neurons) | Not specified | Markedly attenuated oxidative insult, better antioxidative action than Salidroside |
Table 4: Cardioprotective Activity
| Compound | Cell Line | Stressor | Concentration | Effect | Reference |
| Salidroside | H9c2 cells | H2O2 | 100 µM | Attenuated impaired cell viability; Inhibited MDA production, necrosis, and apoptosis | |
| H9c2 cells | H2O2 | 100 µM | Increased Bcl-2/Bax ratio | ||
| Tyrosol | Cardiomyocytes | Ischemia/reperfusion | Not specified | Activates PI3K/Akt pathway for cell protection |
Signaling Pathways
Salidroside and Tyrosol exert their effects by modulating several key signaling pathways.
Salidroside Signaling Pathways
Salidroside has been shown to modulate multiple pathways involved in inflammation, oxidative stress, and cell survival.
Caption: Salidroside's modulation of key signaling pathways.
Tyrosol Signaling Pathways
Tyrosol's bioactivity is also mediated by critical intracellular signaling cascades, particularly in the context of inflammation and oxidative stress.
Caption: Tyrosol's influence on major cellular signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the antioxidant capacity of a compound.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol.
-
The test compound (Salidroside or Tyrosol) is added to the DPPH solution at varying concentrations.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at approximately 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
LPS-Induced Nitric Oxide (NO) Production in Macrophages (RAW 264.7)
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of the pro-inflammatory mediator, nitric oxide.
Protocol:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of Salidroside or Tyrosol for a specific duration (e.g., 1-2 hours).
-
Lipopolysaccharide (LPS) is then added to the culture medium to induce an inflammatory response and NO production.
-
After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
The inhibitory effect of the compound on NO production is calculated relative to the LPS-treated control.
Western Blot Analysis for NF-κB and MAPK Pathways
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Caption: General workflow for Western blot analysis.
Protocol:
-
Cells are treated with the compounds and/or stimuli as required by the experiment.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., phosphorylated forms of p65 for NF-κB or ERK/p38 for MAPK).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added.
-
A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
The signal is captured, and the protein bands are quantified.
Neuroprotection Assay in Cell Culture
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
Protocol:
-
Neuronal cells (e.g., HT22 or primary cortical neurons) are cultured in appropriate conditions.
-
Cells are pre-treated with various concentrations of Salidroside or Tyrosol.
-
A neurotoxic agent (e.g., glutamate or H2O2) is added to induce cell death.
-
After a set incubation period, cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting viable cells.
-
The protective effect of the compound is determined by comparing the viability of treated cells to that of cells exposed to the toxin alone.
Conclusion
Both Salidroside and Tyrosol exhibit potent antioxidant, anti-inflammatory, neuroprotective, and cardioprotective properties. The available data suggests that Tyrosol may have a stronger direct antioxidant effect in some models, while Salidroside's activity is well-documented across a broader range of signaling pathways, including the JAK2-STAT3 pathway. The conversion of Salidroside to Tyrosol in vivo further complicates a direct comparison of their independent effects.
This guide provides a foundational comparison based on the current literature. Further head-to-head studies under standardized experimental conditions are necessary to definitively delineate the superior compound for specific therapeutic applications. Researchers are encouraged to utilize the provided protocols as a starting point for their own comparative investigations.
Unveiling the Multifaceted Effects of Salidroside Across Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Salidroside's effects in various cell lines. Summarizing key experimental data, this document offers an objective comparison of the natural compound's performance in oncology and cytoprotection, supported by detailed experimental protocols and signaling pathway visualizations.
Salidroside, a phenylpropanoid glycoside derived from the medicinal plant Rhodiola rosea, has garnered significant attention for its broad spectrum of pharmacological activities. Extensive in vitro studies have demonstrated its potential as an anti-cancer agent and a cytoprotective compound. This guide synthesizes the findings from multiple studies to present a comparative analysis of Salidroside's impact on cell viability, apoptosis, and cell cycle progression across a range of human cell lines.
Comparative Efficacy of Salidroside: A Quantitative Overview
The biological effects of Salidroside are highly dependent on the cell type and the concentration administered. The following table summarizes the key quantitative data from various studies, providing a clear comparison of its potency and mechanisms of action.
| Cell Line | Cell Type | Assay | Concentration | Results | Key Findings |
| A549 | Human Lung Carcinoma | CCK-8 | 0.8-8000 µM (48h) | IC50: 6.2 µM[1] | Inhibition of proliferation |
| Flow Cytometry | 1, 5, 10, 20 µg/ml (24h) | Dose-dependent increase in apoptosis | Induction of apoptosis | ||
| Flow Cytometry | 10, 20 µg/ml (24h) | Increased percentage of cells in G0/G1 phase | Cell cycle arrest at G0/G1 | ||
| MDA-MB-231 | Human Breast Adenocarcinoma | MTT Assay | 5-80 µM (24h) | IC50: 40 µM[2] | Inhibition of proliferation |
| MCF-7 | Human Breast Adenocarcinoma | MTT Assay | Not specified | Inhibition of growth[3] | Anti-proliferative effect |
| MG63 | Human Osteosarcoma | MTT Assay | 5.09 mM (24h), 4.72 mM (48h), 4.67 mM (72h) | Time and dose-dependent inhibition of viability[4] | Inhibition of proliferation |
| Flow Cytometry | 1, 5, 10 mM (24h) | Increased percentage of cells in G0/G1 phase[4] | Cell cycle arrest at G0/G1 | ||
| U2OS | Human Osteosarcoma | MTT Assay | 9.79 mM (24h), 5.294 mM (48h), 4.96 mM (72h) | Time and dose-dependent inhibition of viability[4] | Inhibition of proliferation |
| Flow Cytometry | 1, 5, 10 mM (24h) | Increased percentage of cells in G0/G1 phase[4] | Cell cycle arrest at G0/G1 | ||
| HT29 | Human Colorectal Adenocarcinoma | Not specified | Not specified | Potent anti-proliferative properties[5] | Inhibition of proliferation |
| Not specified | Not specified | Induction of apoptosis and autophagy[5] | Pro-apoptotic and pro-autophagic effects | ||
| Bladder Cancer Cell Lines (T24, UMUC3, 5637, J82) | Human Bladder Carcinoma | MTT Assay | Not specified | Inhibition of growth[6] | Anti-proliferative effect |
| SiHa | Human Cervical Cancer | CCK-8 | Not specified | Dose- and time-dependent reduction in viability[7] | Inhibition of proliferation |
| Flow Cytometry | Not specified | Cell cycle arrest at G2/M and/or S phase[7] | Cell cycle arrest | ||
| Flow Cytometry | Not specified | Dose-dependent induction of apoptosis[7] | Induction of apoptosis | ||
| Chronic Myeloid Leukemia (CML) cell lines | Human CML | CCK-8 | 80 µM | Inhibition of cell proliferation[8] | Anti-proliferative effect |
| Flow Cytometry | 80 µM | Promotion of apoptosis[8] | Induction of apoptosis | ||
| H9c2 | Rat Cardiomyoblasts | MTT Assay | 100 µM Salidroside + 400 µM H2O2 | Increased cell viability to 85%[9] | Cytoprotective against oxidative stress |
| PC12 | Rat Pheochromocytoma | Flow Cytometry | 12.5, 50, 100 mg/mL | Reduction in hypoxia/reoxygenation-induced apoptosis[10] | Neuroprotective effect |
| HL-7702 | Human Hepatocytes | MTT Assay | 0.03, 0.05, 0.1 µg/mL Salidroside + 0.5 mM H2O2 | Attenuation of H2O2-induced cell damage[6] | Hepatoprotective against oxidative stress |
Key Signaling Pathways Modulated by Salidroside
Salidroside exerts its diverse cellular effects by modulating several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
Caption: Salidroside's multifaceted effects are mediated through key signaling pathways.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments used to evaluate the effects of Salidroside.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][5][11][12]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Salidroside and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][13][14][15][16]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Salidroside as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can quantify changes in protein expression and phosphorylation states, providing insights into signaling pathway activation.[17][18][19][20][21]
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer, collect the lysate, and determine the protein concentration.
-
Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The band intensity corresponds to the amount of the target protein.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for investigating the effects of Salidroside on a given cell line.
Caption: A standardized workflow for the in vitro evaluation of Salidroside.
This guide provides a solid foundation for researchers interested in the cellular effects of Salidroside. The compiled data and detailed protocols facilitate the design of new experiments and the interpretation of results in the context of existing literature. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of Salidroside.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Salidroside inhibits chronic myeloid leukemia cell proliferation and induces apoptosis by regulating the miR-140-5p/wnt5a/β-catenin axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insight into the Protective Effect of Salidroside against H2O2-Induced Injury in H9C2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 16. kumc.edu [kumc.edu]
- 17. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. origene.com [origene.com]
A Comparative Analysis of the Antioxidant Potential of Salidroside and Vitamin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of Salidroside, a key bioactive compound from Rhodiola rosea, and Vitamin C (Ascorbic Acid), a well-established antioxidant standard. This document synthesizes available experimental data to offer an objective overview of their respective antioxidant capacities and mechanisms of action.
Executive Summary
Quantitative Antioxidant Capacity
The following table summarizes the available quantitative data on the antioxidant capacity of Salidroside and Vitamin C from various in vitro antioxidant assays.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of IC50 and other values should be approached with caution, as experimental conditions can vary significantly between studies.
| Antioxidant Assay | Compound | IC50 / Antioxidant Capacity | Reference |
| DPPH Radical Scavenging | Salidroside | IC50: Not consistently reported in direct comparison to Vitamin C. | [1][2] |
| Vitamin C | IC50: ~37.34 µg/mL | [3] | |
| Hydroxyl Radical Scavenging | Salidroside | IC50: 18.97 mg·L-1 | [1] |
| Vitamin C | - | ||
| Superoxide Anion Radical Scavenging | Salidroside | - | [1] |
| Vitamin C | - | ||
| Anti-lipid Peroxidation | Salidroside | - | [1] |
| Vitamin C | - |
Mechanisms of Antioxidant Action
Salidroside: A Modulator of Endogenous Antioxidant Defenses
Salidroside's primary antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Salidroside promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a range of protective enzymes, including:
-
Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.
-
Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes that neutralize superoxide radicals and hydrogen peroxide.
Vitamin C: A Direct Scavenger of Reactive Oxygen Species
Vitamin C (Ascorbic Acid) is a water-soluble antioxidant that directly donates electrons to neutralize a wide variety of reactive oxygen species, including superoxide radicals, hydroxyl radicals, and hydrogen peroxide. This direct scavenging activity protects vital macromolecules like DNA, proteins, and lipids from oxidative damage. Vitamin C can also regenerate other antioxidants, such as Vitamin E, from their radical forms. Recent studies also suggest that Vitamin C can influence the Nrf2/Keap1 signaling pathway, thereby contributing to the upregulation of endogenous antioxidant enzymes.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
References
The Synergistic Power of Salidroside: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
[CITY, STATE] – [Date] – In the ongoing quest for more effective therapeutic strategies, researchers are increasingly turning their attention to the synergistic potential of natural compounds in combination with conventional drugs. Salidroside, a potent glucoside isolated from Rhodiola rosea, has emerged as a promising candidate, demonstrating significant synergistic effects across a range of applications, including cancer treatment, neuroprotection, and anti-inflammatory responses. This guide provides a comprehensive comparison of Salidroside's synergistic effects with other compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Combating Cancer with Combination Therapies
Salidroside has shown remarkable efficacy in enhancing the anti-tumor effects of several chemotherapeutic agents, offering a potential strategy to overcome drug resistance and reduce side effects.
Synergistic Effects with Chemotherapeutic Agents
| Combination | Cancer Type | Key Synergistic Effects | References |
| Salidroside + Cisplatin | Ovarian Cancer | Overcomes cisplatin resistance, inhibits autophagy, and promotes apoptosis.[1][2][3] | |
| Salidroside + Doxorubicin | Drug-Resistant Cancers | Enhances doxorubicin sensitivity, inhibits cell proliferation and migration.[4][5] | |
| Salidroside + Oxaliplatin | Colorectal Cancer | Enhances the inhibitory effect on cell viability when autophagy is inhibited.[6] | |
| Salidroside + 5-Fluorouracil (5-FU) | Colorectal Cancer | Moderately enhances the inhibitory effect on cell viability.[6] | |
| Salidroside + Paclitaxel | Colorectal Cancer | Significantly decreases cancer cell survival, inhibits proliferation, migration, and invasion.[7][8][9] |
Experimental Protocols: Cancer Synergism
1. Salidroside and Cisplatin in Ovarian Cancer:
-
Cell Line: DDP-resistant A2780 (A2780/DDP) human ovarian cancer cells.[1][2]
-
Methodology:
-
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Apoptosis was evaluated by flow cytometry.
-
Autophagy was monitored by observing autophagic vacuoles with LC3 staining via confocal fluorescent microscopy and by Western blotting for autophagy-related proteins (p62, Beclin-1, ATG5, and LC3 II/LC3 I).
-
The expression of lncRNA CRNDE and proteins in the PI3K/AKT/mTOR pathway was determined by RT-qPCR and Western blotting, respectively.[1][2]
-
-
In Vivo Model: A xenograft model was established by subcutaneously injecting A2780 cells into nude mice. Tumor size and weight were recorded.[1]
2. Salidroside and Doxorubicin in Drug-Resistant Cancer Cells:
-
Cell Lines: Drug-resistant cancer cell lines (e.g., HeLa-ADR-luc).[4][5]
-
Methodology:
-
In Vivo Model: A luciferase-labeled animal tumor xenograft model was used to assess tumor progression via bioluminescence imaging (BLI).[4][5]
3. Salidroside and Paclitaxel in Colorectal Cancer:
-
Methodology:
-
Cell viability was examined using the CCK8 method.
-
Apoptosis, colony formation, migration, invasion, and angiogenesis were observed through morphological analysis (Hoechst staining), colony formation assay, cell scratching assay, Transwell assay, and tube formation assay.
-
Western blotting was used to detect the expression of epithelial-mesenchymal transition (EMT)-associated proteins and PI3K/AKT pathway-associated proteins.[7][8][9]
-
Signaling Pathways in Cancer Synergism
The synergistic anti-cancer effects of Salidroside are often mediated through the modulation of key signaling pathways.
References
- 1. Salidroside overcomes cisplatin resistance in ovarian cancer via the inhibition of CRNDE-mediated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Salidroside Promotes Sensitization to Doxorubicin in Human Cancer Cells by Affecting the PI3K/Akt/HIF Signal Pathway and Inhibiting the Expression of Tumor-Resistance-Related Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of autophagy enhances synergistic effects of Salidroside and anti-tumor agents against colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Salidroside Combined with Paclitaxel on Proliferation, Migration, and Epithelial Mesenchyme of Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Salidroside Combined with Paclitaxel on Proliferation, Migration, and Epithelial Mesenchyme of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Independent Replication of Salidroside's Anti-Aging Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-aging effects of salidroside, a natural compound derived from Rhodiola rosea, with other well-known potential anti-aging interventions, metformin and resveratrol. The information presented is supported by experimental data from independent research studies to aid in the evaluation and potential replication of these findings.
Quantitative Comparison of Anti-Aging Effects
The following table summarizes the quantitative data from various studies on the effects of salidroside, metformin, and resveratrol on key aging markers.
| Compound | Model Organism/Cell Line | Key Aging Marker | Dosage/Concentration | Observed Effect | Reference |
| Salidroside | Caenorhabditis elegans | Mean Lifespan | 50 µM | ~14% increase | [1] |
| Human Fibroblast (2BS) | SA-β-gal Positive Cells | 10 µM | Significant decrease | [2] | |
| Mice | p21WAF1 Expression (tissue) | 50 mg/kg/day | Reduction | [1] | |
| Human Endothelial Cells (HUVECs) | ROS Production (H2O2-induced) | 1 µM | Significant decrease | [3] | |
| Metformin | Caenorhabditis elegans | Mean Lifespan | 50 mM | ~40% increase in median survival | [4] |
| Mice | Mean Lifespan | 0.1% w/w in diet | ~5.83% increase | [4] | |
| Human Subjects (TAME trial) | Incidence of Age-Related Diseases | 1700 mg/day | Under investigation | [5] | |
| Resveratrol | Caenorhabditis elegans | Lifespan | Not specified | Extended lifespan | [6] |
| Mice (on high-calorie diet) | Lifespan | 22.4 mg/kg/day | Increased survival | [7] | |
| Human Fibroblast (IMR-90) | AAPH-induced Senescence | 10 µM | Inhibition of senescence | [8] |
SA-β-gal: Senescence-associated β-galactosidase; ROS: Reactive Oxygen Species; TAME: Targeting Aging with Metformin; AAPH: 2,2'-azobis(2-amidinopropane) dihydrochloride.
Signaling Pathways and Experimental Workflows
The anti-aging effects of salidroside are attributed to its modulation of several key signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for assessing anti-aging effects.
Caption: Salidroside activates the AMPK and Nrf2 signaling pathways.
Caption: A typical experimental workflow for assessing anti-aging effects.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of salidroside's anti-aging effects.
Lifespan Assay in Caenorhabditis elegans
Objective: To determine the effect of a compound on the lifespan of C. elegans.
Methodology:
-
Worm Synchronization: Synchronize a population of wild-type N2 C. elegans by bleaching gravid adults to collect eggs.
-
Treatment Plates: Prepare Nematode Growth Medium (NGM) agar plates seeded with a lawn of E. coli OP50 bacteria as a food source. Incorporate the test compound (e.g., salidroside at 50 µM) and a vehicle control into the NGM.
-
Transfer: Place synchronized L1 larvae onto the treatment and control plates.
-
Incubation: Incubate the plates at a constant temperature, typically 20°C.
-
Scoring: Starting from the first day of adulthood, score the number of live and dead worms daily. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Censoring: Censor worms that crawl off the agar, have a "bursting" vulva, or are lost.
-
Data Analysis: Construct survival curves using the Kaplan-Meier method and compare lifespan between treated and control groups using the log-rank test.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining in Human Fibroblasts
Objective: To detect cellular senescence in cultured cells.
Methodology:
-
Cell Culture and Treatment: Culture human fibroblast cells (e.g., 2BS or IMR-90) in appropriate media. Induce senescence if required (e.g., by sublethal H2O2 exposure). Treat cells with the test compound (e.g., salidroside at 10 µM) or vehicle control for a specified period.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate them with the SA-β-gal staining solution at 37°C without CO2 for 12-16 hours. The staining solution contains X-gal, potassium ferrocyanide, potassium ferricyanide, and has a pH of 6.0.
-
Visualization: Observe the cells under a microscope. Senescent cells will stain blue.
-
Quantification: Count the number of blue-stained (positive) cells and the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Western Blotting for Nrf2 Pathway Activation
Objective: To measure the protein expression levels of Nrf2 and its downstream targets.
Methodology:
-
Cell Lysis and Protein Extraction: Treat cells (e.g., HUVECs) with the test compound (e.g., salidroside) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the intensity of the protein bands and normalize to the loading control to determine relative protein expression levels.
Conclusion
The available evidence from independent studies suggests that salidroside possesses significant anti-aging properties, comparable in some respects to metformin and resveratrol. Its mechanism of action appears to be multifactorial, involving the activation of key protective signaling pathways like AMPK and Nrf2, leading to reduced oxidative stress and cellular senescence. While these preclinical findings are promising, further research, including robust clinical trials in humans, is necessary to fully elucidate the anti-aging potential of salidroside for therapeutic applications. The provided experimental protocols offer a framework for the replication and extension of these important findings.
References
- 1. Salidroside promotes healthy longevity by interfering with HSP90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salidroside Delays Cellular Senescence by Stimulating Mitochondrial Biogenesis Partly through a miR-22/SIRT-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Metformin: A Potential Candidate for Targeting Aging Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Critical Review of the Evidence That Metformin Is a Putative Anti-Aging Drug That Enhances Healthspan and Extends Lifespan [frontiersin.org]
- 6. Resveratrol and Lifespan in Model Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects and Mechanisms of Resveratrol on Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of anti-aging properties and mechanism: resveratrol and caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nrf2 Pathway Activators: Salidroside in Focus
For Researchers, Scientists, and Drug Development Professionals
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress by orchestrating the expression of a vast array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. This guide provides an objective comparison of Salidroside, a phenylethanoid glycoside from Rhodiola rosea, with other well-known natural Nrf2 activators: Sulforaphane, Curcumin, and Resveratrol. The comparison is supported by experimental data to aid researchers in their selection of appropriate Nrf2 activators for their studies.
Mechanism of Nrf2 Activation
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophiles and reactive oxygen species (ROS) can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, heterodimerize with small Maf proteins, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[1]
Salidroside has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2][3][4] The precise mechanism of how Salidroside initiates this cascade is under investigation, with some studies suggesting it may involve the activation of upstream kinases like AMP-activated protein kinase (AMPK).[4]
Sulforaphane, an isothiocyanate from cruciferous vegetables, is a potent indirect antioxidant that activates Nrf2 by reacting with cysteine residues on Keap1.[1] Curcumin, the active component of turmeric, and Resveratrol, a polyphenol found in grapes and berries, also activate the Nrf2 pathway, although their mechanisms are more complex and may involve multiple signaling pathways.[5][6][7]
Comparative Efficacy of Nrf2 Activation
Direct comparative studies providing standardized metrics like EC50 values for Nrf2 activation across all four compounds are limited. However, the existing literature suggests a hierarchy in potency. Sulforaphane is often cited as one of the most potent naturally occurring Nrf2 activators.[1]
The following tables summarize quantitative data on the induction of Nrf2 target genes by each compound, collated from various studies. It is important to note that experimental conditions such as cell type, compound concentration, and treatment duration vary between studies, which can influence the observed effects.
Table 1: Induction of Heme Oxygenase-1 (HO-1) Expression
| Compound | Cell Type | Concentration | Fold Induction of HO-1 Protein/mRNA | Reference |
| Salidroside | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µM | Significant increase | [3] |
| Salidroside | L02 cells | Pretreatment | Elevated levels | [8] |
| Sulforaphane | Human Bronchial Epithelial BEAS-2B cells | >5 µM | >3-fold (protein) at 12h | [1] |
| Curcumin | HepG2-C8 cells | 10 µM | Significant induction (protein) | [9] |
| Resveratrol | Human Coronary Artery Endothelial Cells (CAECs) | Concentration-dependent | Significant increase (mRNA) | [6][7] |
Table 2: Induction of NAD(P)H Quinone Dehydrogenase 1 (NQO1) Expression
| Compound | Cell Type | Concentration | Fold Induction of NQO1 Protein/mRNA | Reference |
| Salidroside | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 - 10 µM | Significant increase | [3] |
| Salidroside | L02 cells | Pretreatment | Elevated levels | [8] |
| Sulforaphane | HEK293 cells | 2, 5, 10 µM | Dose-dependent increase | [10] |
| Curcumin | HepG2 cells | Not specified | Upregulation | [11] |
| Resveratrol | K562 cells | 25-50 µM | 2.5-fold (protein), 3- to 5-fold (enzymatic activity) | [12][13] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
Caption: The Nrf2 signaling pathway and points of intervention by various activators.
Caption: A typical experimental workflow for comparing the efficacy of Nrf2 activators.
Experimental Protocols
1. Western Blot for Nrf2 and Downstream Targets (HO-1, NQO1)
-
Cell Lysis: After treatment with Nrf2 activators, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software and normalized to the loading control.
2. Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Cell Transfection: Cells are seeded in 24-well plates and co-transfected with an ARE-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours of transfection, cells are treated with various concentrations of the Nrf2 activators for a specified duration (e.g., 6-24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as fold induction over the vehicle-treated control.
3. Measurement of Cellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Cells are seeded in a 96-well black plate and treated with the Nrf2 activators.
-
Loading with DCFH-DA: After treatment, the cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe, in the dark. Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity of DCF is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The fluorescence intensity is normalized to cell number (e.g., using a crystal violet assay) and expressed as a percentage of the control.
Conclusion
Salidroside is a promising natural compound for the activation of the Nrf2 pathway, demonstrating the ability to induce the expression of key antioxidant enzymes. While direct quantitative comparisons with other well-established Nrf2 activators like sulforaphane, curcumin, and resveratrol are not yet fully established in single comprehensive studies, the available data suggests its potential as a valuable tool for research in oxidative stress-related diseases. Sulforaphane currently appears to be the most potent activator among the compounds discussed. The choice of an Nrf2 activator will ultimately depend on the specific research question, the cellular model being used, and the desired potency and mechanistic profile. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these natural compounds.
References
- 1. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of Salidroside on hypoxia‐related liver oxidative stress and inflammation via Nrf2 and JAK2/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salidroside Suppresses HUVECs Cell Injury Induced by Oxidative Stress through Activating the Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Salidroside alleviates acetaminophen-induced hepatotoxicity via Sirt1-mediated activation of Akt/Nrf2 pathway and suppression of NF-κB/NLRP3 inflammasome axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of quinone reductase NQO1 by resveratrol in human K562 cells involves the antioxidant response element ARE and is accompanied by nuclear translocation of transcription factor Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Transcriptomic Landscape: A Comparative Guide to Salidroside Treatment
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of a compound's therapeutic effects is paramount. Salidroside, a potent bioactive compound derived from Rhodiola rosea, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a comparative analysis of the transcriptomic effects of Salidroside across various cell types, offering valuable insights into its mechanisms of action and potential therapeutic applications.
This publication synthesizes data from multiple studies to present a comparative overview of gene expression changes induced by Salidroside. By examining its impact on different cellular models, we can delineate both cell-type-specific and universal signaling pathways modulated by this promising natural compound.
Quantitative Data Summary
The following tables summarize the key transcriptomic and functional changes observed in cells treated with Salidroside compared to control or disease models.
Table 1: Differentially Expressed Genes (DEGs) in Response to Salidroside Treatment
| Cell Type/Model | Condition | Upregulated Genes (Examples) | Downregulated Genes (Examples) | Fold Change Range | Reference |
| H9C2 Cardiomyocytes | RSL3-induced Ferroptosis | - | GGT1, SLC7A11, LC3II | Not specified | [3] |
| Testicular Tissue | Ischemia-Reperfusion | Nrf2, HO-1, GPX4 | - | Not specified | [4][5] |
| Gastric Cancer Cells | Cancer Proliferation | miR-1343-3p | MAP3K6, STAT3, MMP24 | Not specified | [6][7] |
| C2C12 Myoblasts | Myogenesis | Myf5 | MyoD, Myogenin | Not specified | [8][9] |
| Intestinal Epithelial Cells | LPS-induced Inflammation | - | IL-6 | Not specified | [2] |
Table 2: Enriched Signaling Pathways Modulated by Salidroside
| Cell Type/Model | Condition | Significantly Enriched Pathways | Key Molecules Involved | Reference |
| Testicular Tissue | Ischemia-Reperfusion | Nrf2/HO-1/GPX4, Ferroptosis | Nrf2, HO-1, GPX4 | [4][5] |
| Cardiomyocytes | Hypoxia, Ferroptosis | PI3K/Akt/mTOR, Glutathione Metabolism | PI3K, Akt, mTOR, GGT1, GPX4 | [3][10] |
| Neuroglial Cells | General Treatment | Pathways related to emotional and aggressive behavior | - | [11] |
| Myocardial Cells | Hypoxia | Spindle stability, Cell cycle, DNA repair, Apoptosis | TP53, p-JUN | [12] |
| Various | Ischemic Diseases | Nrf2/ARE, PI3K/Akt/mTOR, NF-κB | Nrf2, DJ-1, PI3K, Akt, NF-κB | [10] |
| Intestinal Epithelial Cells | LPS-induced Inflammation | NF-κB/MAPK, STAT3 | NF-κB, Erk1/2, JNK, P38, STAT3 | [2] |
| Aplastic Anemia Model | Immune Imbalance | STAT3/HIF-1α/RORγt | STAT3, HIF-1α, RORγt, FoxP3 | [13] |
Key Signaling Pathways Modulated by Salidroside
Salidroside exerts its effects by modulating a multitude of signaling pathways. Below are graphical representations of some of the most consistently reported pathways.
Caption: Salidroside promotes the Nrf2 signaling pathway to combat oxidative stress.
Caption: The PI3K/Akt/mTOR pathway is a key mediator of Salidroside's pro-survival effects.
Caption: Salidroside mitigates inflammation by inhibiting NF-κB, MAPK, and STAT3 pathways.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. The following sections outline typical protocols used in the transcriptomic analysis of Salidroside-treated cells.
General Experimental Workflow for Comparative Transcriptomics
Caption: A generalized workflow for a comparative transcriptomics study of Salidroside.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been utilized to study the effects of Salidroside, including but not limited to:
-
Salidroside Concentration: The effective concentration of Salidroside varies depending on the cell type and experimental model, typically ranging from 0.05 mmol/L to 100 µg/ml.[4][5][9]
-
Treatment Duration: Incubation times generally range from 24 to 120 hours.[9][14]
RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is typically isolated from cell lysates using commercially available kits, such as the RNeasy Mini Kit (Qiagen) or TRIzol reagent, according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent 2100 Bioanalyzer.
-
Library Preparation and Sequencing: RNA sequencing libraries are commonly prepared using kits like the TruSeq RNA Library Prep Kit (Illumina). The libraries are then sequenced on a high-throughput platform, such as the Illumina NovaSeq, to generate paired-end reads.
Bioinformatic Analysis
-
Data Preprocessing: Raw sequencing reads are filtered to remove low-quality reads and adapter sequences.
-
Differential Gene Expression Analysis: Clean reads are mapped to the appropriate reference genome. Read counts for each gene are then used for differential expression analysis between treatment and control groups using tools like DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1) are considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the list of differentially expressed genes to identify over-represented biological processes, molecular functions, cellular components, and signaling pathways.
Conclusion
The comparative transcriptomic analysis of cells treated with Salidroside reveals a complex and multifaceted mechanism of action. Salidroside consistently modulates key signaling pathways involved in cellular stress responses, inflammation, apoptosis, and metabolism. The Nrf2 and PI3K/Akt pathways appear to be central to its protective effects across multiple cell types. However, Salidroside also exhibits cell-type-specific effects, such as the inhibition of myogenesis in C2C12 cells and the modulation of immune responses in aplastic anemia models. This guide provides a foundational understanding for researchers and drug developers, highlighting the potential of Salidroside as a therapeutic agent and underscoring the importance of transcriptomic profiling in elucidating its pharmacological properties. Further head-to-head comparative studies with other compounds in standardized experimental systems will be invaluable in precisely positioning Salidroside within the therapeutic landscape.
References
- 1. mdpi.com [mdpi.com]
- 2. Salidroside regulates the expressions of IL-6 and defensins in LPS-activated intestinal epithelial cells through NF-κB/MAPK and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salidroside can protect against ferroptosis in cardiomyocytes and may be related to the regulation of GGT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrative analysis of transcriptomics and metabolomics reveals the protective effect and mechanism of salidroside on testicular ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative analysis of transcriptomics and metabolomics reveals the protective effect and mechanism of salidroside on testicular ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Salidroside inhibited the proliferation of gastric cancer cells through up-regulating tumor suppressor miR-1343-3p and down-regulating MAP3K6/MMP24 signal molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salidroside Inhibits Myogenesis by Modulating p-Smad3-Induced Myf5 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Salidroside Inhibits Myogenesis by Modulating p-Smad3-Induced Myf5 Transcription [frontiersin.org]
- 10. Frontiers | Therapeutic potential and molecular mechanisms of salidroside in ischemic diseases [frontiersin.org]
- 11. Mechanism of action of Rhodiola, salidroside, tyrosol and triandrin in isolated neuroglial cells: an interactive pathway analysis of the downstream effects using RNA microarray data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The application of proteomics and phosphoproteomics to reveal the molecular mechanism of salidroside in ameliorating myocardial hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. magistralbr.caldic.com [magistralbr.caldic.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Sarglaroids F
Disclaimer: The substance "Sarglaroids F" is not documented in publicly available chemical or safety databases. The following information is a hypothetical guide based on best practices for handling novel, potentially hazardous chemical compounds in a research setting. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling any new substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with the hypothetical compound this compound, a potent, uncharacterized substance presumed to be under investigation for its biological activity. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potentially hazardous substances.[1][2][3][4] The level of PPE required depends on the nature of the work being performed and the potential for exposure.[3][5]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid compound (weighing, aliquoting) | Safety glasses with side shields | Double-gloving with nitrile gloves | Full-coverage lab coat | N95 respirator or higher |
| Preparing solutions | Chemical splash goggles | Double-gloving with nitrile gloves | Full-coverage lab coat | Chemical fume hood |
| In-vitro experiments (cell culture) | Safety glasses with side shields | Nitrile gloves | Lab coat | Biosafety cabinet |
| In-vivo experiments (animal handling) | Face shield and safety glasses | Nitrile gloves | Disposable gown over lab coat | N95 respirator or higher |
Experimental Protocols: Handling and Preparation
2.1. Weighing and Aliquoting Solid this compound
-
Preparation: Before handling the compound, ensure a designated work area within a chemical fume hood is clean and free of clutter. Assemble all necessary equipment, including microcentrifuge tubes, spatulas, and a calibrated analytical balance.
-
PPE: Don the appropriate PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound directly into a pre-labeled microcentrifuge tube. Use a spatula to transfer the powder. Avoid creating dust.
-
Cleaning: After weighing, decontaminate the spatula and any surfaces with a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution. Dispose of all contaminated wipes as hazardous waste.
2.2. Preparation of a Stock Solution
-
Solvent Selection: Use a solvent appropriate for this compound as determined by preliminary solubility tests. All work must be performed in a chemical fume hood.
-
Dissolution: Add the appropriate volume of solvent to the pre-weighed this compound in the microcentrifuge tube.
-
Mixing: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.
-
Storage: Store the stock solution in a clearly labeled, sealed container at the recommended temperature (e.g., -20°C or -80°C) to prevent degradation.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is critical for laboratory safety.
3.1. Spill Response
-
Evacuation: In the event of a significant spill, immediately evacuate the area and alert others.
-
Containment: If the spill is small and manageable, contain it with an appropriate absorbent material from a chemical spill kit.
-
Neutralization/Decontamination: The specific method for neutralization or decontamination will depend on the chemical properties of this compound. Consult your institution's EHS for guidance.
-
Cleanup: Wearing appropriate PPE, carefully clean the area. All materials used for cleanup must be disposed of as hazardous waste.
3.2. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.[6]
-
Solid Waste: This includes contaminated gloves, wipes, and plasticware. Collect in a designated, labeled hazardous waste container.[7]
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and cell culture media, in a labeled, leak-proof hazardous waste container.[8] Do not pour any waste containing this compound down the drain.[8]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[7][9]
Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for handling this compound, from initial planning to final disposal.
References
- 1. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 2. Personal Protective Equipment (PPE) [wsps.ca]
- 3. Personal Protective Equipment (PPE) – EHS [ehs.mit.edu]
- 4. osha.gov [osha.gov]
- 5. epa.gov [epa.gov]
- 6. essr.umd.edu [essr.umd.edu]
- 7. Biological Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 9. ars.usda.gov [ars.usda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
